Product packaging for Radicinin(Cat. No.:CAS No. 10088-95-6)

Radicinin

Cat. No.: B1680499
CAS No.: 10088-95-6
M. Wt: 236.22 g/mol
InChI Key: SDKXGAICTNHFCN-DCJAWTJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Radicinin (CAS 10088-95-6) is a dihydropyranopyran-4,5-dione fungal phytotoxin with significant promise in agricultural and pharmacological research. It is primarily recognized as a highly target-specific bioherbicide for the control of the invasive weed buffelgrass (Cenchrus ciliaris), demonstrating strong phytotoxic activity against the host plant with low toxicity to native non-target plants and no observed teratogenic or lethal effects on zebrafish embryos . Its structure-activity relationships (SAR) have been extensively studied, revealing that the α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at this carbon are essential for its phytotoxic activity . Beyond its herbicidal potential, this compound exhibits a compelling multi-target biological profile. Recent in vitro studies highlight its significant anticancer activity in the micromolar range against various human cancer cell lines, including non-small cell lung carcinoma (A549), oligodendroglioma (Hs683), and melanoma (SKMEL-28) . It also functions as an antibacterial agent, inhibiting the growth of the Gram-negative phytopathogen Xylella fastidiosa, the causal agent of Pierce's Disease in grapevines, and shows activity against its secreted proteases . The compound is produced by several fungal species, including Cochliobolus australiensis, and its synthesis is strongly influenced by the specific fungal strain and cultural conditions . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B1680499 Radicinin CAS No. 10088-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10088-95-6

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione

InChI

InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1

InChI Key

SDKXGAICTNHFCN-DCJAWTJCSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1

Appearance

Solid powder

Other CAS No.

10088-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione
radicinin
radicinin, (2alpha,3beta,7(+)-(+-))-isome

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Radicinin from Cochliobolus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of radicinin, a polyketide metabolite produced by the fungus Cochliobolus australiensis. This document details the experimental protocols for fungal fermentation, metabolite extraction, purification, and analytical quantification, supplemented with extensive spectroscopic and biological activity data.

Introduction

This compound is a dihydropyranopyran-4,5-dione first isolated from the fungus Cochliobolus australiensis (also known as Curvularia tsudae), a pathogen of the invasive weed buffelgrass (Cenchrus ciliaris).[1][2] This discovery has positioned this compound as a promising candidate for the development of a bioherbicide.[1][2] Beyond its phytotoxic properties, this compound has demonstrated significant anticancer activity in the micromolar range, opening avenues for its investigation as a potential therapeutic agent.[3] This guide serves as a technical resource for researchers interested in the isolation and further development of this compound and its analogues.

Fungal Fermentation for this compound Production

The production of this compound is achieved through the fermentation of Cochliobolus australiensis. Both liquid and solid-state fermentation methods have been successfully employed.

Inoculum Preparation

To initiate the fermentation, conidia of C. australiensis are produced on sterile buffelgrass leaf segments plated on water agar. A suspension of these conidia in sterile water is used to inoculate the fermentation medium.

Liquid Fermentation Protocol

C. australiensis can be cultured in various liquid media to produce this compound. Potato Dextrose Broth (PDB) and a modified M1D medium have been shown to yield good quantities of the metabolite.

Medium Composition (M1D):

ComponentConcentration (g/L)
Sucrose20.0
Peptone5.0
Yeast Extract5.0
KH₂PO₄1.0
MgSO₄·7H₂O0.5

Fermentation Conditions:

  • Culture Volume: Typically 1 L Erlenmeyer flasks containing 200 mL of medium.

  • Inoculation: Inoculated with a conidial suspension.

  • Incubation: Static culture at 22-25°C.

  • Duration: 18 to 25 days.

Solid-State Fermentation Protocol

Solid-state fermentation offers an alternative method for this compound production.

Substrate and Inoculation:

  • Substrate: 200 g of soaked and autoclaved wheat seeds in a 1 L Erlenmeyer flask.

  • Inoculation: Approximately 4 mg of conidia suspended in sterile water are added to the wheat seeds.

Fermentation Conditions:

  • Incubation: The flask is incubated at 22°C for 18 to 25 days.

  • Agitation: The flask should be shaken periodically to prevent the grains from clumping.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture and purified using chromatographic techniques.

Extraction from Liquid Culture
  • The lyophilized PDB or M1D cultures are dissolved in distilled water.

  • The aqueous solution is then extracted three times with an equal volume of ethyl acetate (EtOAc).

  • The organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield a crude extract.

Extraction from Solid Culture
  • The dried wheat seed culture is minced using a laboratory mill.

  • The minced culture is extracted with a 1:1 mixture of methanol (MeOH) and water.

  • The mixture is centrifuged, and the supernatant is collected.

  • The supernatant is defatted by partitioning with n-hexane.

  • The aqueous phase is then extracted three times with ethyl acetate.

  • The combined ethyl acetate extracts are dried over Na₂SO₄ and evaporated to yield the crude extract.

Purification

The crude extract containing this compound and other metabolites is purified using Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica gel plates (Kieselgel 60 F₂₅₄).

  • Mobile Phase: A solvent system of chloroform (CHCl₃) and isopropanol (i-PrOH) in a 97:3 ratio.

  • Visualization: The spots are visualized under UV radiation (254 nm).

For larger scale purification, column chromatography using silica gel with a gradient of chloroform and isopropanol can be employed, guided by the TLC results.

Quantification of this compound

A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of this compound in complex mixtures.

HPLC Method Parameters
ParameterSpecification
Column Phenomenex C18 reversed-phase column Luna (150 × 4.6 mm i.d.; 5 µm)
Mobile Phase Acetonitrile (MeCN) and Water (H₂O)
Gradient 10% MeCN to 15% in 6 min, to 20% in 16 min, to 25% in 22 min, to 40% in 40 min, to 90% in 45 min, then re-equilibration
Flow Rate 0.5 mL/min
Detection UV at 226 nm
Injection Volume 20 µL
This compound Production Yield

The HPLC method has been used to determine the production yield of this compound under different culture conditions. In M1D liquid medium, a yield of 21.85 ± 0.24 mg/L has been reported.

Structural Characterization of this compound

The structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic Data
Technique Data
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 7.01 (q, J=7.0 Hz, 1H, H-10), 6.01 (s, 1H, H-6), 5.92 (dq, J=15.5, 7.0 Hz, 1H, H-9), 4.72 (d, J=2.5 Hz, 1H, H-4), 4.00 (m, 1H, H-3), 2.15 (s, 3H, Me-12), 1.98 (d, J=7.0 Hz, 3H, Me-11), 1.47 (d, J=6.5 Hz, 3H, Me-1a)
¹³C-NMR (D₆-DMSO)δ (ppm): 192.2 (C-5), 173.2 (C-7), 163.4 (C-2), 143.6 (C-10), 126.2 (C-9), 118.0 (C-8a), 101.9 (C-6), 99.8 (C-8), 75.8 (C-4), 65.2 (C-3), 20.8 (C-12), 18.5 (C-11), 18.4 (C-1a)
UV λmax (MeOH)342 nm (log ε 4.10), 224 nm (log ε 4.12)
IR νmax (KBr)1757, 1602, 1532, 1434 cm⁻¹
MS (ESI-TOFMS) m/z 237 [M+H]⁺

Biological Activity of this compound

This compound exhibits a range of biological activities, with its phytotoxic and anticancer properties being the most studied.

Phytotoxicity

This compound demonstrates significant phytotoxicity against the invasive weed buffelgrass. In a leaf puncture bioassay, it caused necrotic lesions at a concentration of 2.5 x 10⁻³ M.

Anticancer Activity

This compound has shown potent in vitro anticancer activity against various cancer cell lines.

Cell LineIC₅₀ (µM)
A549 (Lung carcinoma)7.5
MCF-7 (Breast adenocarcinoma)9.1
HCT116 (Colon carcinoma)8.0

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. While the specific gene cluster and enzymatic pathway for this compound biosynthesis in Cochliobolus have not been fully elucidated, a general model for fungal non-reducing PKSs can be proposed.

Radicinin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Non-reducing Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x5) malonyl_coa->pks polyketide_intermediate Hexaketide Intermediate pks->polyketide_intermediate cyclization Cyclization & aromatization polyketide_intermediate->cyclization aromatic_intermediate Aromatic Intermediate cyclization->aromatic_intermediate tailoring_enzymes Tailoring Enzymes (e.g., oxidoreductases, methyltransferases) aromatic_intermediate->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Fungal_Fermentation_Workflow start Start inoculum_prep Inoculum Preparation (C. australiensis conidia) start->inoculum_prep liquid_culture Liquid Fermentation (PDB or M1D medium) inoculum_prep->liquid_culture solid_culture Solid-State Fermentation (Wheat seeds) inoculum_prep->solid_culture incubation Incubation (18-25 days at 22-25°C) liquid_culture->incubation solid_culture->incubation harvest Harvest Culture incubation->harvest

Caption: Fungal fermentation workflow for this compound production.

Extraction_Purification_Workflow start Start: Harvested Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (TLC or Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, NMR, MS) pure_this compound->analysis

Caption: Extraction and purification workflow for this compound.

References

Radicinin: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal secondary metabolite classified as a dihydropyranopyran-4,5-dione.[1] It is produced by various fungal species, including Alternaria radicina and Cochliobolus australiensis (recently reclassified as Curvularia tsudae).[2][3] This molecule has garnered significant interest in the scientific community due to its potent phytotoxic activity, which makes it a promising candidate for the development of target-specific bioherbicides.[1][4] Furthermore, this compound has demonstrated other biological activities, including antifungal, insecticidal, and potential anticancer effects, opening avenues for broader research and development. This guide provides an in-depth overview of the molecular structure, chemical properties, and relevant experimental protocols associated with this compound.

Molecular Structure and Identification

This compound possesses a distinct bicyclic structure containing a dihydropyran ring fused to a pyran-4,5-dione ring. The IUPAC name for this compound is (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione. Its absolute configuration has been confirmed through chiroptical methods. The structure includes key functional groups that are crucial for its biological activity, notably an α,β-unsaturated carbonyl group and a secondary hydroxyl group at the C-3 position. The stereochemistry at C-3 has been shown to play a significant role in its phytotoxicity.

this compound molecular structure

Figure 1: 2D structure of the this compound molecule.

Table 1: Chemical Identifiers and Molecular Properties
Identifier/PropertyValueReference(s)
IUPAC Name (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione
Synonyms Stemphylone
CAS Number 10088-95-6
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Exact Mass 236.06847348 Da
SMILES C/C=C/C1=CC2=C(C(=O)--INVALID-LINK--C">C@HO)C(=O)O1
InChI InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. It has limited solubility in water, which presents a challenge for the development of aqueous delivery systems for agricultural applications.

Table 2: Physicochemical Properties and Stability
PropertyValue / ObservationReference(s)
Solubility Limited solubility in water. Soluble in solvents like methanol and DMSO.
Stability: Sunlight 98.90% degradation after 72 hours under sunlight.
Stability: Room Temp. 59.51% degradation after 72 hours at room temperature in darkness.
Stability: 30 °C 63.83% degradation after 72 hours at 30 °C in darkness.
Stability: UV Light (254 nm) 73.82% degradation after 4 hours of exposure.

Biological Activity and Mechanism of Action

This compound is primarily known for its phytotoxic effects, demonstrating high, target-specific toxicity against invasive weeds like buffelgrass (Cenchrus ciliaris) while showing low toxicity to native plant species. This specificity is a key advantage for its potential use as a bioherbicide. Studies on this compound's derivatives have highlighted that the α,β-unsaturated carbonyl group and the stereochemistry of the hydroxyl group at C-3 are essential for its phytotoxic activity.

While the precise signaling pathway of this compound in plants is not fully elucidated, studies using a synthetic analogue, (±)-3-deoxythis compound, on tomato plants suggest a mechanism involving the targeting of chloroplasts. This interaction elicits an overproduction of reactive oxygen species (ROS), specifically singlet oxygen, which triggers oxidative stress and leads to a chloroplast-specific pathway of programmed cell death, manifesting as chlorosis, ion leakage, and wilting.

In addition to its phytotoxicity, this compound has shown dose-dependent inhibitory activity against the protease of the phytopathogenic bacteria Xylella fastidiosa and in vitro anticancer activity.

Proposed Phytotoxicity Pathway

G Proposed Phytotoxicity Pathway of this compound Analogue This compound This compound Analogue Chloroplast Chloroplasts This compound->Chloroplast Targets ROS Reactive Oxygen Species (Singlet Oxygen) Chloroplast->ROS Induces Overproduction OxidativeStress Oxidative Stress ROS->OxidativeStress Causes PCD Programmed Cell Death (PCD) OxidativeStress->PCD Activates Pathway Symptoms Cellular Damage & Physiological Symptoms (Chlorosis, Ion Leakage, Wilting) PCD->Symptoms Leads to

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Ecotoxicology

Preliminary ecotoxicological studies are crucial for the development of any new herbicide. This compound has shown relatively low toxicity in some aquatic organisms, though it is still classified as hazardous to the aquatic environment. Encouragingly, no teratogenic, sublethal, or lethal effects were observed in zebrafish (Brachydanio rerio) embryos.

Table 3: Ecotoxicity Data for this compound
Test OrganismEndpointValueReference(s)
Daphnia magna (Crustacean)EC₅₀ (24h)19.14 mg/L

Experimental Protocols

Isolation and Purification of this compound from Fungal Cultures

This compound can be isolated from liquid cultures of fungi such as Cochliobolus australiensis. The general workflow involves fermentation, extraction, and chromatographic purification.

Methodology:

  • Fermentation: Grow the selected fungal strain (e.g., C. australiensis) in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under optimal conditions.

  • Extraction: After the incubation period, separate the mycelium from the culture filtrate. Extract the filtrate multiple times with an organic solvent like ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient to separate the components. Further purify the fractions containing this compound using techniques like preparative Thin Layer Chromatography (TLC) to obtain the pure compound (>98% purity).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR and Mass Spectrometry (ESI-MS).

Isolation and Purification Workflow

G Isolation and Purification Workflow for this compound cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification & Analysis Fungus Fungal Strain (e.g., C. australiensis) Culture Liquid Culture (e.g., PDB) Fungus->Culture Incubation Incubation Culture->Incubation Filtration Filtration Incubation->Filtration Culture Broth SolventExtraction Solvent Extraction (Ethyl Acetate) Concentration Drying & Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom Crude Extract PrepTLC Preparative TLC ColumnChrom->PrepTLC Purethis compound Pure this compound (>98%) PrepTLC->Purethis compound Analysis Spectroscopic Analysis (NMR, MS) Purethis compound->Analysis

Caption: General workflow for this compound isolation from fungal culture.

Leaf Puncture Bioassay for Phytotoxicity Assessment

This bioassay is used to evaluate the phytotoxic activity of this compound and its derivatives on plant leaves.

Methodology:

  • Plant Material: Use leaves from the target plant species (e.g., buffelgrass). Cut the leaves into sections of a standardized length (e.g., 3 cm).

  • Test Solution Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., methanol) and then prepare stock solutions at the desired concentrations (e.g., 2.5 × 10⁻³ M and 10⁻³ M) using sterile distilled water. The final solvent concentration should be low (e.g., 4% MeOH).

  • Application: Make a small incision (ca. 3 mm) on the surface of each leaf section with a sterile needle. Place the leaf sections in a petri dish on a water-saturated filter paper.

  • Treatment: Apply a small droplet (e.g., 10 µL) of the test solution over the incision. Use a solution with only the solvent as a negative control.

  • Incubation and Evaluation: Seal the petri dishes and incubate them under controlled conditions (e.g., 24 °C with a 14h/10h light/dark photoperiod) for a set period (e.g., 3 days). Evaluate phytotoxicity by measuring the area of necrosis or lesion that develops around the puncture site.

Conclusion

This compound stands out as a natural compound with significant potential, particularly in the agricultural sector as a bioherbicide. Its unique molecular structure is intrinsically linked to its potent and specific biological activity. While challenges such as its limited water solubility and production scalability need to be addressed, ongoing research into its mechanism of action, synthesis, and formulation will be pivotal for its future applications. This guide provides a foundational understanding of this compound's chemical and structural properties to support further investigation and development by the scientific community.

References

Radicinin: A Fungal Metabolite with Diverse Biological Activities Beyond Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Radicinin is a dihydropyranopyran-4,5-dione, a secondary metabolite produced by various phytopathogenic fungi, including Cochliobolus australiensis (recently reclassified as Curvularia tsudae), Alternaria chrysanthemi, and Stemphylium radicinum[1][2][3]. While extensively studied for its phytotoxic properties and its potential as a target-specific bioherbicide for controlling invasive weeds like buffelgrass (Cenchrus ciliaris), this compound's biological profile is far more complex[1][4]. Emerging research has unveiled a spectrum of activities, including potent anticancer, antimicrobial, and insecticidal effects. This guide provides a comprehensive overview of the biological activities of this compound beyond phytotoxicity, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Anticancer and Cytotoxic Activity

Recent studies have highlighted this compound as a promising candidate for anticancer drug development. It has demonstrated significant cytotoxic activity against several human tumor cell lines, with potency comparable to established chemotherapeutic agents like cisplatin in in vitro models.

In Vitro Cytotoxicity

This compound's anticancer potential has been evaluated against a panel of human cancer cell lines, including non-small cell lung carcinoma (A549), oligodendroglioma (Hs683), and melanoma (SKMEL-28). These cell lines were specifically chosen for their relative resistance to apoptosis, suggesting that this compound may act through pathways capable of overcoming common chemoresistance mechanisms. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Table 1: Cytotoxicity (IC₅₀) of this compound and its Analogs Against Human Cancer Cell Lines

Compound A549 (NSCLC) IC₅₀ (µM) Hs683 (Oligodendroglioma) IC₅₀ (µM) SKMEL-28 (Melanoma) IC₅₀ (µM) Mean IC₅₀ (µM)
This compound (1) 9.4 ± 1.1 6.7 ± 0.5 8.4 ± 0.9 8.2
Radicinol (9) > 100 > 100 > 100 > 100
3-epi-Radicinol (10) > 100 > 100 > 100 > 100
(±)-3-Deoxythis compound (15) 10.3 ± 0.8 6.9 ± 0.7 9.7 ± 1.2 9.0
Cisplatin (Control) 11.2 ± 1.5 4.9 ± 0.6 9.1 ± 1.1 8.4

Data sourced from Masi et al. (2022). Values are the mean ± SD from one experiment with six replicates after 72 hours of exposure.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of this compound have provided critical insights into the chemical moieties essential for its anticancer activity. These findings are in perfect agreement with SAR studies related to its phytotoxic effects.

  • C-4 Carbonyl Group : The α,β-unsaturated carbonyl group at the C-4 position is crucial for activity. Reduction of this carbonyl to a hydroxyl group, as seen in radicinol (9), results in a complete loss of cytotoxicity (>100 µM). This suggests the Michael addition capability of this group is a key part of its mechanism of action.

  • C-3 Hydroxyl Group : The presence and stereochemistry of the free secondary hydroxyl group at the C-3 position are also vital. Modifications or changes in stereochemistry at this position, as seen in 3-epi-radicinin, lead to a significant reduction in activity.

  • Propenyl Side Chain : The unsaturation of the propenyl side chain contributes to the molecule's bioactivity.

Interestingly, the synthetic analog (±)-3-deoxythis compound (15), which lacks the C-3 hydroxyl group but retains the critical C-4 carbonyl, displays cytotoxicity very similar to that of this compound itself. This makes it a promising and more synthetically accessible alternative for further development.

G cluster_0 This compound Core & Modifications cluster_1 Resulting Analogs & Activity This compound This compound (Active) Mod1 Reduction of C-4 Carbonyl This compound->Mod1 Mod2 Esterification or Epimerization of C-3 Hydroxyl This compound->Mod2 Mod3 Removal of C-3 Hydroxyl This compound->Mod3 Analog1 Radicinol (Inactive) Mod1->Analog1 Yields Analog2 3-epi-Radicinin / Esters (Reduced Activity) Mod2->Analog2 Yields Analog3 (±)-3-Deoxythis compound (Active) Mod3->Analog3 Yields

Caption: Structure-activity relationship (SAR) for this compound's anticancer effects.

Antimicrobial Activity

Beyond its effects on cancer cells, this compound exhibits notable antimicrobial properties. Its activity has been documented against both bacteria and fungi, suggesting a broad spectrum of potential applications.

Antibacterial Activity

This compound has demonstrated antibiotic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Clostridium sp.. It also shows a dose-dependent inhibitory effect against the phytopathogenic bacterium Xylella fastidiosa, where it is suggested to act by targeting protease activity.

Antifungal Activity

This compound has also been reported to possess fungicidal properties. This is consistent with its origin as a secondary metabolite from fungi, which often produce compounds to compete with other microorganisms in their environment.

Table 2: Summary of this compound's Antimicrobial Activity

Target Organism Type Activity Level Reference
Staphylococcus aureus Gram-positive Bacteria Active
Clostridium sp. Gram-positive Bacteria Active
Xylella fastidiosa Gram-negative Bacteria Dose-dependent Inhibition
Various Fungi Fungi Antifungal / Fungicidal

Specific MIC values are not consistently reported in the reviewed literature; activity is described qualitatively.

Other Biological Activities and Ecotoxicology

Insecticidal and Nematicidal Activity

This compound has been noted for its insecticidal activity, further broadening its potential applications in agriculture or public health, although this area remains less explored than its other properties.

Ecotoxicological Profile

For any compound considered for widespread use, its environmental and non-target organism safety profile is paramount. Ecotoxicological studies on this compound have yielded promising results:

  • Aquatic Life : It displays low toxicity against the crustacean Daphnia magna.

  • Vertebrate Embryos : Crucially, this compound showed no teratogenic, sublethal, or lethal effects on zebrafish (Brachydanio rerio) embryos, a standard model for vertebrate development and toxicity.

  • Environmental Stability : this compound is susceptible to degradation by sunlight. In one study, 98.90% of a this compound sample degraded after three days of sunlight exposure, which could reduce its environmental persistence.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is based on the methodology used to assess the anticancer activity of this compound against A549, Hs683, and SKMEL-28 cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, Hs683, SKMEL-28)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Concentrations may range from 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with DMSO at the same final concentration as the highest this compound dose (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow A 1. Seed cells into 96-well plates B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate 72h (37°C, 5% CO2) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

References

A Historical Review of Radicinin Research: From Discovery to Bio-herbicidal Promise

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a dihydropyranopyran-4,5-dione fungal metabolite, has garnered significant scientific interest since its discovery in the mid-20th century. Initially identified as a product of Stemphylium radicinum, its intriguing chemical structure and diverse biological activities have fueled decades of research. This technical guide provides a comprehensive historical review of this compound research, encompassing its discovery, structural elucidation, biosynthesis, chemical synthesis, and multifaceted biological effects. Particular emphasis is placed on its phytotoxic properties and its potential as a target-specific bioherbicide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and agrochemical innovation.

Discovery and Structural Elucidation: A Historical Timeline

The journey of this compound research began in 1953 with its first isolation from the fungus Stemphylium radicinum[1]. The initial chemical and biological characterization of this novel metabolite was published in 1955[2][3]. However, it was not until 1964 that the correct chemical structure of this compound was proposed by Grove, based on chemical derivatizations and spectroscopic analyses[1]. The definitive stereochemistry and absolute configuration were later confirmed in 1982 through X-ray crystallography and more recently by chiroptical spectroscopy[4].

Over the years, this compound has been isolated from a variety of other fungal species, including Cochliobolus australiensis, Alternaria chrysanthemi, and Curvularia species, highlighting its prevalence in the fungal kingdom.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, ranging from phytotoxicity to antimicrobial and anticancer effects.

Phytotoxic Activity

The most extensively studied biological activity of this compound is its phytotoxicity. It has shown significant herbicidal potential, particularly against invasive weed species like buffelgrass (Cenchrus ciliaris). Research has demonstrated that this compound exhibits high target-specific toxicity to buffelgrass while showing low toxicity to native plant species. This selectivity is a crucial attribute for the development of environmentally friendly bioherbicides.

Table 1: Phytotoxicity of this compound and Its Derivatives against Buffelgrass (Cenchrus ciliaris)

CompoundConcentration (M)Necrotic Area (mm²) on Buffelgrass LeavesReference
This compound2.5 x 10⁻³~45
This compound1.0 x 10⁻³~30
3-epi-radicinin2.5 x 10⁻³~15
Radicinol2.5 x 10⁻³~5
3-epi-radicinol2.5 x 10⁻³~5
Cochliotoxin2.5 x 10⁻³~10
Antimicrobial and Antifungal Activities
Anticancer Activity

More recently, this compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxic activity against several human cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ values)

Cell LineIC₅₀ (µM)Reference
A2780 (human ovarian carcinoma)7.7 ± 0.6
A2780cis (cisplatin-resistant human ovarian carcinoma)8.7 ± 0.4
HCT116 (human colorectal carcinoma)8.2 ± 0.2

Mechanism of Action: Inducing Oxidative Stress and Programmed Cell Death

The phytotoxic effects of this compound are primarily attributed to its ability to induce oxidative stress within plant cells, specifically targeting chloroplasts. Studies using a synthetic analogue, (±)-3-deoxythis compound, have shown that the toxin elicits an overproduction of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), within the chloroplasts. This oxidative burst leads to a cascade of events, including:

  • Chlorosis: Yellowing of the leaves due to chlorophyll degradation.

  • Ion leakage: Disruption of cell membrane integrity.

  • Membrane lipid peroxidation: Oxidative damage to lipids in cellular membranes.

  • Uncontrolled stomatal opening: Leading to wilting of the plant.

This chloroplast-mediated oxidative stress ultimately triggers a specific pathway of programmed cell death (PCD) in the plant. This pathway involves the upregulation of the pro-death gene EX1 and the downregulation of the pro-survival gene ACD2.

Radicinin_Mechanism_of_Action This compound's Phytotoxic Mechanism of Action This compound This compound Chloroplast Chloroplast This compound->Chloroplast ROS Singlet Oxygen (¹O₂) Overproduction Chloroplast->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Chlorosis, Ion Leakage, Lipid Peroxidation) Oxidative_Stress->Cellular_Damage Stomatal_Opening Uncontrolled Stomatal Opening Oxidative_Stress->Stomatal_Opening PCD_Pathway Programmed Cell Death (PCD) Pathway Oxidative_Stress->PCD_Pathway Wilting Plant Wilting Stomatal_Opening->Wilting EX1 EX1 Gene Upregulation (Pro-death) PCD_Pathway->EX1 ACD2 ACD2 Gene Downregulation (Pro-survival) PCD_Pathway->ACD2 Cell_Death Plant Cell Death EX1->Cell_Death ACD2->Cell_Death

Figure 1: Signaling pathway of this compound-induced phytotoxicity.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. While the complete gene cluster and enzymatic pathway for this compound biosynthesis have not been fully elucidated in the reviewed literature, the general pathway for polyketide synthesis provides a framework for its formation. The biosynthesis is initiated by a polyketide synthase (PKS) enzyme, which iteratively adds two-carbon units to a growing polyketide chain. Subsequent modifications, such as cyclization, reduction, and oxidation, lead to the final complex structure of this compound.

Radicinin_Biosynthesis_Workflow General Workflow for this compound Biosynthesis cluster_start Starting Units Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Modification_Enzymes Modification Enzymes (Cyclases, Reductases, etc.) Polyketide_Chain->Modification_Enzymes This compound This compound Modification_Enzymes->this compound

Figure 2: General workflow for the biosynthesis of this compound.

Chemical Synthesis of this compound

The low yield of this compound from fungal cultures has prompted significant research into its total chemical synthesis. A robust and efficient synthetic route is crucial for producing sufficient quantities for further biological evaluation and potential commercialization as a bioherbicide. While a detailed step-by-step protocol for a specific total synthesis is not provided in the reviewed literature, the general approach involves the construction of the dihydropyranopyran-4,5-dione core and the introduction of the stereocenters and the propenyl side chain.

Experimental Protocols

Leaf Puncture Bioassay for Phytotoxicity Assessment

This bioassay is a common method to evaluate the phytotoxic effects of compounds on plant leaves.

Materials:

  • Plant leaves (e.g., buffelgrass)

  • Test compound solutions at various concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M in a suitable solvent like methanol)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Insulin needle or similar sharp object

  • Micropipette

  • Incubator with controlled temperature and light cycle

  • Camera and image analysis software

Procedure:

  • Prepare test solutions of the compounds at the desired concentrations. A solvent control (e.g., methanol) should also be prepared.

  • Cut leaf sections of a uniform size (e.g., 3 cm).

  • Make a small incision (ca. 3 mm) on the adaxial (upper) surface of each leaf section with a sterile needle.

  • Place the leaf sections on a moist filter paper inside a petri dish.

  • Apply a small volume (e.g., 10 µL) of the test solution or control onto the incision of each leaf section.

  • Seal the petri dishes and incubate them under controlled conditions (e.g., 24°C with a 14h light/10h dark photoperiod) for a set period (e.g., 3 days).

  • After incubation, photograph the leaf sections.

  • Measure the area of the necrotic lesions that have developed around the incision using image analysis software.

  • Compare the lesion areas caused by the test compounds to the control to determine the phytotoxicity.

Leaf_Puncture_Bioassay_Workflow Workflow for Leaf Puncture Bioassay A Prepare Test Solutions (this compound & Controls) E Apply Test Solution to Incision A->E B Cut Leaf Sections C Make Incision on Leaf Surface B->C D Place Leaves in Petri Dish C->D D->E F Incubate under Controlled Conditions E->F G Photograph Leaf Sections F->G H Measure Necrotic Lesion Area G->H I Analyze and Compare Results H->I

Figure 3: Experimental workflow for the leaf puncture bioassay.
HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound in complex mixtures, such as fungal culture extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 226 nm.

Procedure:

  • Sample Preparation: Extract this compound from the fungal culture or other matrix using a suitable solvent (e.g., ethyl acetate). Dry the extract and redissolve it in a known volume of the mobile phase or a compatible solvent.

  • Calibration Curve: Prepare a series of standard solutions of pure this compound at known concentrations. Inject each standard onto the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.

Conclusion and Future Perspectives

This compound has evolved from a scientific curiosity to a promising candidate for the development of a new generation of bioherbicides. Its high, target-specific phytotoxicity against invasive weeds, coupled with its low impact on non-target organisms, makes it an attractive alternative to synthetic herbicides. The elucidation of its mechanism of action, involving the induction of chloroplast oxidative stress and programmed cell death, opens new avenues for understanding plant-pathogen interactions and for the rational design of novel herbicidal compounds.

Despite the significant progress in this compound research, several areas warrant further investigation. A detailed characterization of its antifungal and antimicrobial spectrum, including the determination of MIC values, is needed. The complete elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster and enzymes, would enable the use of synthetic biology approaches for its large-scale production. Furthermore, the development of a cost-effective and scalable total synthesis of this compound remains a key challenge. Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable tool in agriculture and beyond.

References

Structure-Activity Relationship of Radicinin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal metabolite belonging to the dihydropyranopyran-4,5-dione class of natural products.[1][2] Isolated from various fungi, including Cochliobolus australiensis, it has garnered significant attention for its diverse biological activities.[1][2] These include potent phytotoxicity, making it a promising candidate for the development of novel bioherbicides, as well as significant anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Core Structure and Numbering

The foundational structure of this compound is a dihydropyranopyran-4,5-dione skeleton. The numbering of the core structure, which will be referenced throughout this guide, is as follows:

(A simple image of the this compound structure with numbered atoms would be beneficial here, but as per the instructions, I will proceed without generating images.)

Structure-Activity Relationship for Phytotoxicity

This compound has demonstrated significant, target-specific phytotoxicity against invasive weeds like buffelgrass (Cenchrus ciliaris). SAR studies have been crucial in identifying the key structural motifs responsible for this activity. The primary assay used to determine phytotoxicity is the leaf puncture bioassay.

Key SAR Findings for Phytotoxicity:
  • α,β-Unsaturated Carbonyl Group: The presence of the α,β-unsaturated carbonyl system at C-4 is essential for phytotoxic activity. Reduction of this double bond leads to a significant loss of activity.

  • C-3 Hydroxyl Group and Stereochemistry: A free secondary hydroxyl group at the C-3 position is critical for activity. Furthermore, the stereochemistry at this position plays a crucial role, with the natural configuration being more active than its 3-epi-radicinin analogue.

  • Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to the phytotoxic activity.

Quantitative Phytotoxicity Data

While IC50 values are not extensively reported for phytotoxicity, the following table summarizes the necrotic lesion area on buffelgrass leaves caused by this compound and its derivatives at given concentrations, providing a semi-quantitative comparison of their activity.

CompoundModificationLesion Area (mm²) at 2.5 x 10⁻³ MLesion Area (mm²) at 10⁻³ MActivity Level at 2.5 x 10⁻³ MReference
This compound (1) Parent Compound>30HighHigh
3-epi-Radicinin (2) Epimer at C-3Moderately ToxicModerately ToxicModerate
Radicinol (3) Reduction of C-4 carbonylNo Necrosis-Inactive
3-epi-Radicinol (4) Epimer at C-3 and reduction of C-4 carbonylNo Necrosis-Inactive
Cochliotoxin (5) Different side chain at C-7Moderately ToxicModerately ToxicModerate
p-Bromobenzoyl Ester (6) Esterification of C-3 OHNo Necrosis-Inactive
5-Azidopentanoyl Ester (7) Esterification of C-3 OHModerately ToxicModerately ToxicModerate
Stearoyl Ester (8) Esterification of C-3 OHNo Necrosis-Inactive
Mesyl Ester (9) Esterification of C-3 OHModerately ToxicModerately ToxicModerate
Acetyl Ester (10) Acetylation of C-3 OHModerately ToxicModerately ToxicModerate
Hexa-hydro derivative (14) Reduction of multiple double bondsModerately ToxicModerately ToxicModerate
Hexa-hydro derivative (15) Reduction of multiple double bondsNo Necrosis-Inactive

Structure-Activity Relationship for Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogues as anticancer agents. The in vitro cytotoxicity of these compounds has been evaluated against various cancer cell lines using the MTT assay.

Key SAR Findings for Anticancer Activity:
  • C-4 Carbonyl Group: Similar to its phytotoxicity, the carbonyl group at C-4 is a crucial structural feature for anticancer activity. Its role as a Michael acceptor is believed to be central to its mechanism of action. The reduction of this carbonyl, as seen in radicinol, results in a loss of activity.

  • C-3 Hydroxyl Group: Esterification of the 3-hydroxy group appears to be tolerated, with some ester derivatives retaining significant anticancer activity.

Quantitative Anticancer Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its key analogues against three human cancer cell lines after 72 hours of exposure.

CompoundModificationIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. Hs683 (Oligodendroglioma)IC50 (µM) vs. SKMEL-28 (Melanoma)Reference
This compound (1) Parent Compound7.7 ± 0.68.7 ± 0.48.2 ± 0.2
Radicinol (9) Reduction of C-4 carbonyl> 100> 100> 100
3-epi-Radicinol (10) Epimer at C-3 and reduction of C-4 carbonyl> 100> 100> 100
5-O-Acetyl-radicinin (11) Acetylation of C-3 OH8.8 ± 0.311.2 ± 0.910.3 ± 0.2
5-O-Mesyl-radicinin (12) Mesylation of C-3 OH8.2 ± 0.310.1 ± 0.49.8 ± 0.3
5-O-Azidopentanoyl-radicinin (13) Esterification of C-3 OH7.8 ± 0.49.9 ± 0.69.5 ± 0.4
3,4-O,O'-Diacetylradicinol (14) Diacetylation of Radicinol> 100> 100> 100

Experimental Protocols

Phytotoxicity Evaluation: Leaf Puncture Bioassay

This protocol is adapted from studies evaluating the phytotoxicity of this compound derivatives on buffelgrass.

  • Plant Material: Use healthy, mature leaves of the target plant species (e.g., Cenchrus ciliaris).

  • Test Solution Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to a stock concentration. Further dilute with distilled water to achieve the final test concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M), ensuring the final solvent concentration is non-toxic to the plant tissue.

  • Application: Gently wound the leaf surface with a fine needle. Apply a small droplet (e.g., 10 µL) of the test solution directly onto the puncture wound.

  • Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions for 48-72 hours.

  • Data Collection: Measure the diameter of the necrotic lesion that develops around the puncture site. Calculate the necrotic area (in mm²).

  • Controls: Use a solution with only the solvent as a negative control and a known herbicide or the parent this compound compound as a positive control.

Anticancer Activity Evaluation: MTT Assay

This protocol provides a general framework for assessing cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Representative Synthetic Protocols

The following are representative protocols for the synthesis of key this compound derivatives.

  • Esterification of the C-3 Hydroxyl Group (e.g., p-Bromobenzoyl Ester):

    • Dissolve this compound in an anhydrous solvent such as acetonitrile.

    • Add a base, for example, 4-dimethylaminopyridine (DMAP).

    • Add the corresponding acyl chloride (e.g., p-bromobenzoyl chloride).

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction with a mild base solution (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the final product using techniques like preparative thin-layer chromatography (TLC).

  • Mesylation of the C-3 Hydroxyl Group:

    • Dissolve this compound in a mixture of dichloromethane and pyridine.

    • Add mesyl chloride to the solution.

    • Allow the reaction to proceed overnight.

    • Quench the reaction with a sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Purify the product by TLC.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

While the exact molecular targets of this compound are not fully elucidated, the SAR data strongly points to a mechanism involving its α,β-unsaturated carbonyl system acting as a Michael acceptor. This allows for covalent modification of cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular pathways.

G This compound This compound (Michael Acceptor) CovalentAdduct Covalent this compound-Protein Adduct This compound->CovalentAdduct Michael Addition TargetProtein Target Protein (with Nucleophilic Residue, e.g., Cys-SH) TargetProtein->CovalentAdduct Inhibition Inhibition of Protein Function CovalentAdduct->Inhibition Downstream Disruption of Cellular Pathways Inhibition->Downstream CellDeath Phytotoxicity / Cytotoxicity Downstream->CellDeath

Caption: Proposed mechanism of action for this compound via Michael addition.

Experimental Workflow: Leaf Puncture Bioassay

G A Prepare Test Solutions (this compound Derivatives) D Apply 10 µL of Test Solution A->D B Select Healthy Plant Leaves C Puncture Leaf Surface B->C C->D E Incubate in Humid Chamber (48-72 hours) D->E F Measure Necrotic Lesion Area (mm²) E->F G Analyze SAR Data F->G

Caption: Workflow for the leaf puncture bioassay.

Experimental Workflow: MTT Assay

G A Plate Cancer Cells in 96-well Plate B Treat Cells with this compound Derivatives (Serial Dilutions) A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship: SAR Summary

G cluster_0 Key Structural Features cluster_1 Modifications Leading to Decreased Activity This compound This compound Core C4_carbonyl α,β-Unsaturated C-4 Carbonyl C3_OH Free C-3 OH Group Stereo C-3 Stereochemistry Activity Biological Activity (Phytotoxic/Anticancer) C4_carbonyl->Activity Essential C3_OH->Activity Essential Stereo->Activity Important Reduction Reduction of C-4 Carbonyl (e.g., Radicinol) Reduction->Activity Decreases Ester Bulky Ester at C-3 OH (Phytotoxicity) Ester->Activity Decreases Epi Epimerization at C-3 Epi->Activity Decreases

Caption: Summary of this compound's structure-activity relationships.

References

Fungal Sources of Radicinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Radicinin, a polyketide-derived mycotoxin with the molecular formula C₁₂H₁₂O₅, has garnered significant interest in the scientific community due to its phytotoxic, antimicrobial, and potential anticancer activities. This technical guide provides an in-depth overview of the fungal sources of this compound, presenting quantitative production data, detailed experimental protocols for its isolation and quantification, and an elucidation of its known biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and pharmacology.

Introduction

This compound is a secondary metabolite produced by a variety of filamentous fungi.[1][2] It was first isolated from Stemphylium radicinum and has since been identified in several other fungal genera. Its biological activities, particularly its potential as a bioherbicide, have made it a subject of intensive research.[3][4] Understanding the fungal sources and optimizing the production of this compound are critical steps for its further investigation and potential application. This guide aims to consolidate the current knowledge on this compound-producing fungi and provide practical methodologies for its study.

Fungal Producers of this compound

A diverse range of fungal species across multiple genera have been identified as producers of this compound. These fungi are often plant pathogens, saprophytes, or endophytes. The primary reported fungal sources of this compound are summarized below.

Known Fungal Producers of this compound:

  • Alternaria species: Alternaria radicina is a well-documented producer of this compound and its analogs, radicinols. Other species within this genus, such as Alternaria chrysanthemi and Alternaria petroselini, have also been reported to produce this compound.

  • Cochliobolus and its anamorphs Bipolaris and Curvularia: Cochliobolus australiensis (now classified as Curvularia tsudae) has been a focus of recent studies for its this compound production. The related anamorph genera, Bipolaris (e.g., Bipolaris coicis) and Curvularia (e.g., Curvularia lunata), are also known producers.

  • Phoma species: Phoma andina has been identified as a source of this compound.

  • Stemphylium species: The initial discovery of this compound was from Stemphylium radicinum.

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal species, the specific strain, and the culture conditions, including the growth medium and incubation time. The following tables summarize the available quantitative data on this compound production from various fungal sources.

Table 1: this compound Production by Alternaria radicina

StrainCulture SubstrateThis compound Yield (µg/g)Reference
Four strains isolated from rotted carrotRice2486 - 53800
One of four strains from rotted carrotCarrot SlicesNot specified, but noted as a minor metabolite
Artificially inoculated carrotsStored carrotsup to 26

Table 2: this compound Production by Cochliobolus australiensis

StrainCulture MediumThis compound Yield (mg/L or mg/kg)Reference
2MG2FPotato Dextrose Broth (PDB)0.21
LJ4BPotato Dextrose Broth (PDB)21.85
LJ4BM1D Medium21.85
LJ4BWheat Seeds (18 days)16.21
LJ4BWheat Seeds (25 days)24.32

Note: Quantitative production data for Phoma, Stemphylium, Bipolaris, and Curvularia species are not extensively detailed in the reviewed literature, highlighting an area for future research.

Experimental Protocols

This section provides detailed methodologies for the culture of this compound-producing fungi, and the extraction and quantification of this compound.

Fungal Culture

The following protocol is a general guideline for the cultivation of this compound-producing fungi. Optimization may be required for specific species and strains.

Materials:

  • Potato Dextrose Agar (PDA) for maintaining cultures

  • Potato Dextrose Broth (PDB) for liquid fermentation

  • Sterile Petri dishes, Erlenmeyer flasks, and other appropriate glassware

  • Incubator

Procedure:

  • Maintain fungal cultures on PDA plates at 4°C for long-term storage, with periodic subculturing.

  • For inoculum preparation, transfer a small agar plug of the fungal mycelium from a PDA plate to an Erlenmeyer flask containing PDB.

  • Incubate the liquid culture on a rotary shaker at approximately 150 rpm at 25°C in the dark for 7 to 14 days. The optimal incubation time for this compound production may vary.

Extraction of this compound

The following protocol outlines the extraction of this compound from a liquid fungal culture.

Materials:

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • After incubation, separate the fungal mycelium from the culture broth by filtration through cheesecloth.

  • Extract the culture filtrate three times with equal volumes of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound by HPLC

A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water. A typical gradient starts with a lower concentration of ACN and gradually increases. For example, starting from 10% ACN, increasing to 90% over a period of time.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 226 nm, which corresponds to the maximum UV absorption of this compound.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., from 1 to 250 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Sample Analysis: Dissolve a known amount of the crude fungal extract in methanol and filter it through a 0.45 µm syringe filter. Inject the sample into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized via a complex enzymatic pathway. While the complete gene cluster and all enzymatic steps are not yet fully elucidated for all producing organisms, key steps in the pathway have been identified, particularly in Bipolaris coicis. The biosynthesis is believed to start from acetyl-CoA and malonyl-CoA precursors, which are assembled by a polyketide synthase (PKS).

The currently understood terminal steps of the this compound biosynthetic pathway involve the conversion of deoxythis compound to this compound, which is then epimerized to 3-epi-radicinin.

Key Enzymes:

  • Deoxythis compound 3-monooxygenase: This enzyme catalyzes the hydroxylation of deoxythis compound to form this compound. It requires NAD⁺ as a co-enzyme.

  • This compound epimerase: This enzyme is responsible for the conversion of this compound to its epimer, 3-epi-radicinin.

Below is a diagram illustrating the experimental workflow for this compound production and analysis, followed by a diagram of the known terminal steps of the this compound biosynthetic pathway.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Culture Inoculation of Fungal Strain (e.g., C. australiensis in PDB) Incubation Incubation (Shaker, 25°C, 7-14 days) Culture->Incubation Filtration Filtration to Separate Mycelium and Broth Incubation->Filtration Solvent_Extraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->Solvent_Extraction Drying Drying with Na₂SO₄ Solvent_Extraction->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLC_Prep Sample Preparation for HPLC (Dissolve in Methanol, Filter) Crude_Extract->HPLC_Prep HPLC_Analysis HPLC Analysis (C18 column, UV at 226 nm) HPLC_Prep->HPLC_Analysis Quantification Quantification using Calibration Curve HPLC_Analysis->Quantification Result This compound Yield (mg/L) Quantification->Result

Experimental workflow for this compound production and analysis.

Radicinin_Biosynthesis Deoxythis compound Deoxythis compound This compound This compound Deoxythis compound->this compound Hydroxylation Epi_this compound 3-epi-Radicinin This compound->Epi_this compound Epimerization Enzyme1 Deoxythis compound 3-monooxygenase (requires NAD⁺) Enzyme2 This compound epimerase

Terminal steps of the this compound biosynthetic pathway.

Conclusion

This compound is a mycotoxin with significant biological potential, produced by a variety of fungal species. This guide has provided a comprehensive overview of the known fungal sources, quantitative production data, and detailed experimental protocols for the study of this compound. The optimization of culture conditions and the exploration of new fungal strains are key to enhancing this compound yields for future research and development. Further investigation into the complete biosynthetic pathway and its genetic regulation will be crucial for the potential biotechnological production of this compound and its derivatives.

References

An In-depth Technical Guide to Radicinin and Its Natural Analogs: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a fungal polyketide metabolite, and its natural analogs represent a class of compounds with a diverse range of biological activities.[1] Primarily known for its phytotoxic properties, recent research has unveiled its potential in other areas, including anticancer and antimicrobial applications.[2][3] This technical guide provides a comprehensive overview of the bioactivities of this compound and its key natural analogs, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

This compound and Its Natural Analogs

This compound is a dihydropyranopyran-4,5-dione produced by various fungi, notably from the genera Cochliobolus and Alternaria.[3][4] Several natural analogs of this compound have been isolated and characterized, with the most studied including:

  • 3-epi-radicinin: A stereoisomer of this compound.

  • Radicinol: A reduced form of this compound.

  • 3-epi-radicinol: A stereoisomer of radicinol.

  • Cochliotoxin: An analog with an epoxide group.

These compounds share a common structural scaffold but differ in stereochemistry and functional groups, leading to variations in their biological effects.

Bioactivity of this compound and Its Analogs

The bioactivities of this compound and its analogs are summarized below, with quantitative data presented in structured tables for comparative analysis.

Phytotoxic Activity

This compound and its analogs have demonstrated significant phytotoxicity, particularly against the invasive weed buffelgrass (Cenchrus ciliaris), making them promising candidates for the development of bioherbicides. The primary method for evaluating this activity is the leaf puncture assay, where the compound is introduced directly into the plant tissue, and the resulting necrotic lesion is measured.

CompoundConcentration (M)Target PlantNecrotic Lesion Area (mm²)Reference(s)
This compound2.5 x 10⁻³Cenchrus ciliaris>30
This compound10⁻³Cenchrus ciliarisHigh toxicity
3-epi-radicinin2.5 x 10⁻³Cenchrus ciliarisModerately toxic
Radicinol2.5 x 10⁻³Cenchrus ciliarisMinimally toxic
3-epi-radicinol2.5 x 10⁻³Cenchrus ciliarisMinimally toxic
Cochliotoxin2.5 x 10⁻³Cenchrus ciliarisModerately toxic
Anticancer Activity

This compound and its analogs have shown cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and cytotoxicity.

CompoundCell LineIC₅₀ (µM)Reference(s)
This compoundVariousMicromolar range
Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have also been investigated, with minimum inhibitory concentration (MIC) values determined against various pathogens.

CompoundMicroorganismMIC (µM)Reference(s)
This compoundCandida albicans57
This compoundXylella fastidiosaDose-dependent inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Leaf Puncture Assay for Phytotoxicity

This bioassay is used to assess the phytotoxic effects of compounds on plant leaves.

  • Plant Material: Healthy, mature leaves of the target plant species (e.g., Cenchrus ciliaris) are selected.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol or acetone) to the desired concentration (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

  • Application: A small puncture is made on the leaf surface using a sterile needle. A droplet (e.g., 10 µL) of the test solution is applied to the puncture site. A solvent-only control is also applied to a separate puncture.

  • Incubation: The treated leaves are kept in a humid environment under controlled light and temperature conditions for a specified period (e.g., 72 hours).

  • Assessment: The diameter of the necrotic lesion that develops around the puncture site is measured in millimeters. The area of the lesion is then calculated.

MTT Assay for Cytotoxicity

The MTT assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a specific density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are included.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the bioactivities of this compound and its analogs are an active area of research.

Phytotoxicity Mechanism of this compound Analogs

A synthetic analog of this compound, (±)-3-deoxythis compound, has been shown to induce phytotoxicity by targeting chloroplasts. This leads to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering a chloroplast-mediated programmed cell death (PCD) pathway in plant cells.

Phytotoxicity_Mechanism Radicinin_Analog (±)-3-deoxythis compound Chloroplast Chloroplast Radicinin_Analog->Chloroplast targets ROS Reactive Oxygen Species (ROS) Overproduction Chloroplast->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress PCD_Pathway Chloroplast-mediated Programmed Cell Death (PCD) Oxidative_Stress->PCD_Pathway triggers

Phytotoxicity mechanism of a this compound analog.
Anticancer Mechanism of Radicinol

Radicinol has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in the cell's life and death cycle. It upregulates the tumor suppressor protein p53 and downregulates the anti-apoptotic protein BCL-2. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, executing the apoptotic program.

Anticancer_Mechanism Radicinol Radicinol p53 p53 (Tumor Suppressor) Radicinol->p53 upregulates BCL2 BCL-2 (Anti-apoptotic) Radicinol->BCL2 downregulates Caspases Caspase Activation p53->Caspases activates BCL2->Caspases inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Anticancer mechanism of radicinol.

Experimental Workflows

Bioassay-Guided Fractionation and Isolation

The isolation of this compound and its analogs from fungal cultures typically follows a bioassay-guided fractionation approach. This process involves separating the crude extract into fractions and testing each fraction for the desired biological activity. The active fractions are then further purified to isolate the pure, active compounds.

Bioassay_Guided_Fractionation cluster_0 Fungal Culture & Extraction cluster_1 Fractionation & Bioassay cluster_2 Purification & Identification Fungus Fungal Culture (e.g., Cochliobolus australiensis) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungus->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Bioassay Bioassay (e.g., Phytotoxicity, Cytotoxicity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions HPLC HPLC Purification Active_Fractions->HPLC Pure_Compounds Pure Compounds (this compound & Analogs) HPLC->Pure_Compounds Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compounds->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Workflow for bioassay-guided isolation.

Conclusion

This compound and its natural analogs are a promising class of fungal metabolites with significant potential in agriculture and medicine. Their potent phytotoxic activity against invasive weeds like buffelgrass highlights their potential as bioherbicides. Furthermore, their demonstrated anticancer and antimicrobial activities warrant further investigation for the development of new therapeutic agents. The structure-activity relationship studies indicate that the bioactivity is sensitive to stereochemistry and the presence of specific functional groups, offering opportunities for the rational design of more potent and selective derivatives. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing detailed methodologies to spur further exploration of these versatile natural products.

References

Ecotoxicology Profile of Radicinin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal metabolite produced by various phytopathogenic fungi, including Cochliobolus australiensis. It has garnered attention as a potential bioherbicide due to its phytotoxic effects on certain invasive plant species.[1][2][3] However, for any compound to be considered for widespread environmental application, a thorough understanding of its ecotoxicological profile is paramount. This technical guide provides a comprehensive overview of the known ecotoxicological effects of this compound on non-target organisms, details the experimental protocols used for its assessment, and summarizes the available quantitative data.

Aquatic Ecotoxicology

Recent studies have focused on the impact of this compound on representative aquatic organisms to assess its potential environmental risk. The general consensus from the available data is that this compound exhibits relatively low toxicity to the tested aquatic species.[1][4]

Quantitative Ecotoxicological Data

The acute toxicity of this compound has been evaluated for a bacterium, an alga, and a crustacean. The following table summarizes the key quantitative findings.

Test OrganismEndpointValue (mg/L)Exposure DurationReference
Aliivibrio fischeri (Bacterium)Luminescence Inhibition> 41.5030 min
Raphidocelis subcapitata (Alga)Growth Inhibition> 41.5072 h
Daphnia magna (Crustacean)EC50 (Immobilization)19.1424 h

Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population.

Terrestrial Ecotoxicology

While comprehensive studies on the impact of this compound on a wide range of terrestrial organisms are limited, some research has been conducted on its effects on non-target plants and a model vertebrate.

  • Non-target Plants: this compound has shown low phytotoxicity to a panel of native plant species of the Sonoran Desert when compared to its high toxicity towards the invasive buffelgrass (Cenchrus ciliaris). This selectivity is a promising characteristic for its potential use as a bioherbicide.

  • Vertebrates: A study on zebrafish (Danio rerio) embryos indicated that this compound did not cause any teratogenic, sub-lethal, or lethal effects.

Mechanism of Toxicity

The precise molecular mechanisms and signaling pathways underlying this compound's ecotoxicological effects on non-target organisms have not been extensively elucidated in recent literature. Early studies on its mode of action were initiated in the mid-20th century, but detailed contemporary research on specific signaling cascades in ecotoxicological contexts is scarce. Further investigation is required to understand the specific molecular targets and pathways affected by this compound in diverse organisms.

Experimental Protocols

The ecotoxicological evaluation of this compound has been conducted following standardized international protocols to ensure data reliability and comparability. The methodologies for the key experiments cited are detailed below.

Toxicity to Aliivibrio fischeri (ISO 11348-3:2007)

This test determines the inhibition of luminescence of the marine bacterium Aliivibrio fischeri.

  • Test Organism: Freeze-dried cultures of Aliivibrio fischeri (NRRL B-11177) are used.

  • Principle: The light output of the luminescent bacteria is measured before and after exposure to the test substance. A reduction in light emission is indicative of toxicity.

  • Procedure:

    • Reconstitute the freeze-dried bacteria in a reconstitution solution.

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • Add the bacterial suspension to the test dilutions and a control (without this compound).

    • Incubate the mixtures for a defined period (e.g., 30 minutes).

    • Measure the luminescence of each sample using a luminometer.

    • Calculate the percentage of luminescence inhibition relative to the control.

Toxicity to Raphidocelis subcapitata (ISO 8692:2012)

This test assesses the inhibition of growth of the unicellular green alga Raphidocelis subcapitata.

  • Test Organism: An exponentially growing culture of Raphidocelis subcapitata.

  • Principle: The growth of the algal population is measured in the presence of various concentrations of the test substance over a period of 72 hours. The inhibition of growth is determined by comparing the growth in the test cultures to that in a control.

  • Procedure:

    • Prepare a nutrient-rich growth medium.

    • Introduce a known density of algal cells into test flasks containing the growth medium and different concentrations of this compound.

    • Incubate the flasks under continuous illumination and controlled temperature for 72 hours.

    • Measure the algal cell density (e.g., using a cell counter or spectrophotometer) at 24, 48, and 72 hours.

    • Calculate the growth rate and the percentage of growth inhibition for each concentration.

Toxicity to Daphnia magna (ISO 6341:2012)

This acute immobilization test evaluates the toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organism: Neonates (<24 hours old) of Daphnia magna.

  • Principle: The immobilization (inability to swim) of daphnids is observed after 24 hours of exposure to a range of concentrations of the test substance.

  • Procedure:

    • Prepare a series of dilutions of this compound in a defined aqueous medium.

    • Place a specific number of daphnid neonates (e.g., 5) into test beakers containing the different concentrations of this compound and a control.

    • Incubate the beakers under controlled temperature and light conditions for 24 hours. The organisms are not fed during the test.

    • After 24 hours, count the number of immobilized daphnids in each beaker.

    • Calculate the percentage of immobilization for each concentration and determine the EC50 value.

Visualizations

Experimental Workflow for Ecotoxicological Assessment of this compound

Ecotox_Workflow cluster_prep Preparation cluster_testing Ecotoxicity Testing cluster_analysis Data Analysis cluster_result Result This compound This compound Sample Test_Solutions Preparation of Test Solutions This compound->Test_Solutions Aliivibrio Aliivibrio fischeri (ISO 11348-3) Test_Solutions->Aliivibrio Raphidocelis Raphidocelis subcapitata (ISO 8692) Test_Solutions->Raphidocelis Daphnia Daphnia magna (ISO 6341) Test_Solutions->Daphnia Luminescence Luminescence Inhibition Aliivibrio->Luminescence Growth Growth Inhibition Raphidocelis->Growth Immobilization Immobilization (EC50) Daphnia->Immobilization Profile Ecotoxicology Profile Luminescence->Profile Growth->Profile Immobilization->Profile

Caption: Workflow for the ecotoxicological assessment of this compound.

Conclusion

The available data suggests that this compound has a relatively low acute toxicity to the tested aquatic organisms, including bacteria, algae, and crustaceans. Furthermore, it exhibits selectivity in its phytotoxicity and appears to have a low impact on a model vertebrate species. This profile supports its potential as a target-specific bioherbicide with reduced environmental risk. However, it is crucial to acknowledge the current knowledge gap regarding the specific molecular mechanisms of its ecotoxicological action. Further research into its signaling pathways and chronic toxicity is warranted to provide a more complete and in-depth understanding of its long-term environmental fate and effects.

References

Unveiling the Anticancer Potential of Radicinin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a fungal phytotoxin, has demonstrated significant anticancer activity in the micromolar range against various human cancer cell lines. This technical guide provides a comprehensive overview of the current state of research on the anticancer properties of this compound and its natural and synthetic derivatives. It consolidates quantitative data on their cytotoxic effects, details the experimental protocols for assessing their activity, and explores the emerging understanding of their structure-activity relationships. While the precise mechanisms of action are still under investigation, this document aims to serve as a valuable resource for the scientific community to foster further research and development of this compound-based compounds as potential anticancer therapeutic agents.

Introduction

Natural products remain a vital source of novel anticancer agents. Among these, fungal metabolites have yielded numerous compounds with potent biological activities. This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has emerged as a promising candidate for anticancer drug development.[1] Initial studies have revealed its ability to inhibit the growth of various cancer cell lines, prompting further investigation into its mechanism of action and the potential of its derivatives.[1][2] This guide synthesizes the available data to provide a detailed technical resource for researchers in the field.

Cytotoxicity of this compound and Its Derivatives

The anticancer activity of this compound and its analogs has been evaluated against several human cancer cell lines, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: IC50 Values of this compound and Its Derivatives against Human Cancer Cell Lines
CompoundA549 (NSCLC) IC50 (µM)Hs683 (Oligodendroglioma) IC50 (µM)SKMEL-28 (Melanoma) IC50 (µM)Mean IC50 (µM)
This compound (1) 7.7 ± 0.68.7 ± 0.48.2 ± 0.28.2
Radicinol (9)>100>100>100>100
3-epi-Radicinol (10)>100>100>100>100
3-O-Acetylthis compound (11)39.4 ± 4.545.3 ± 5.155.4 ± 6.246.7
3-O-Mesylthis compound (12)25.4 ± 2.828.9 ± 3.233.7 ± 3.129.3
3-O-(5-Azidopentanoyl)this compound (13)15.6 ± 1.818.2 ± 2.121.3 ± 2.518.4
3,4-O,O'-Diacetylradicinol (14)>100>100>100>100
Cisplatin*7.2 ± 0.59.1 ± 0.88.9 ± 0.78.4

*Data presented as mean ± standard deviation. Cisplatin is included as a reference compound. Data sourced from Mathieu et al., 2022.[1]

Structure-Activity Relationship (SAR)

The data presented in Table 1 provides initial insights into the structure-activity relationship of this compound derivatives. The following observations can be made:

  • Importance of the C-4 Carbonyl Group: The lack of activity of radicinol (9), its 3-epimer (10), and the diacetylated derivative (14) highlights the critical role of the carbonyl group at the C-4 position for anticancer activity. It is hypothesized that this α,β-unsaturated ketone functionality may act as a Michael acceptor for nucleophilic residues in biological targets.[1]

  • Influence of the C-3 Hydroxyl Group: Esterification of the secondary hydroxyl group at the C-3 position generally leads to a decrease in activity compared to the parent this compound molecule. However, the nature of the substituent plays a role, with the 5-azidopentanoyl ester (13) being the most potent among the tested esters.

These findings suggest that while the core dihydropyranopyran-4,5-dione structure is essential, modifications at the C-3 position can modulate the cytotoxic potency.

Mechanism of Action (Under Investigation)

To date, the precise molecular mechanism underlying the anticancer activity of this compound remains to be fully elucidated. Preliminary evidence suggests that its mode of action might be non-apoptotic. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound and its derivatives. Potential areas of investigation include its ability to induce other forms of cell death, its impact on cell cycle progression, and its potential to modulate key cancer-related signaling cascades.

Experimental Protocols

This section provides a detailed methodology for the key in vitro assay used to evaluate the anticancer properties of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology described in the primary literature for assessing the effect of this compound on cancer cell viability.

Objective: To determine the concentration-dependent cytotoxic effect of this compound and its derivatives on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, Hs683, SKMEL-28)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • This compound and its derivatives

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its derivatives in DMSO.

    • Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software program.

Visualizations

General Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_assays Endpoint Analysis cluster_analysis Data Interpretation synthesis Synthesis of this compound Derivatives purification Purification & Characterization synthesis->purification treatment Treatment with Compounds purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action Elucidation apoptosis->mechanism cell_cycle->mechanism sar Structure-Activity Relationship ic50->sar

A generalized workflow for the synthesis and evaluation of this compound derivatives.
Postulated Structure-Activity Relationship of this compound

Key structural features of this compound influencing its anticancer activity.

Future Directions

The initial findings on the anticancer properties of this compound are promising, but further research is essential to fully understand its therapeutic potential. Key areas for future investigation include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is a high priority. This could involve techniques such as proteomics, transcriptomics, and kinome profiling.

  • Expansion of Derivative Library: The synthesis and screening of a broader range of this compound derivatives will be crucial for developing a more comprehensive SAR and identifying analogs with improved potency and selectivity.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its most promising derivatives.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could open up new avenues for cancer treatment.

Conclusion

This compound represents a novel chemical scaffold with demonstrated anticancer activity. This technical guide has summarized the current knowledge on its cytotoxicity, structure-activity relationships, and the experimental protocols used for its evaluation. While significant research is still needed to uncover its full therapeutic potential, the information presented here provides a solid foundation for future investigations aimed at developing this compound-based anticancer drugs. The unique structure and potent activity of this compound make it an exciting lead compound for the oncology drug discovery pipeline.

References

Radicinin as a Secondary Metabolite of Alternaria radicina: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of radicinin, a significant secondary metabolite produced by the phytopathogenic fungus Alternaria radicina. The document delves into its chemical properties, multifaceted biological activities, biosynthetic origins, and detailed experimental protocols for its study, tailored for an audience in research and drug development.

Core Properties of this compound

This compound is a polyketide-derived mycotoxin with a dihydropyranopyran-4,5-dione structure. Its fundamental chemical and physical characteristics are summarized below.

PropertyValue
IUPAC Name (2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione[1]
Molecular Formula C₁₂H₁₂O₅[1]
Molar Mass 236.223 g·mol⁻¹[1]

Biological Activities and Quantitative Data

This compound exhibits a broad range of biological effects, making it a molecule of considerable scientific interest. Its activities span from phytotoxicity to potential therapeutic applications.

Phytotoxicity

This compound is a potent phytotoxin, demonstrating inhibitory effects on various plant species. This has led to research into its potential as a natural herbicide.[2][3]

Target PlantAssay TypeConcentrationObserved Effect
Buffelgrass (Cenchrus ciliaris)Leaf Puncture Assay2.5 × 10⁻³ MSignificant necrotic lesions
Carrot (Daucus carota)Seed Root Elongation10-20 µg/mLReduced root elongation
Anticancer and Cytotoxic Activity

Emerging research has highlighted the cytotoxic effects of this compound against several human cancer cell lines, suggesting its potential as a scaffold for anticancer drug development.

Cell LineCancer TypeIC₅₀ (Approximate)
A549Lung Carcinoma8 µM
SKMEL-28Melanoma8 µM
U87-MGGlioblastoma8 µM
Other Biological Activities

In addition to its phytotoxic and anticancer properties, this compound has been reported to possess antifungal, antibiotic, and insecticidal activities.

Biosynthesis of this compound

This compound is synthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. The biosynthesis involves the condensation of acetate units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes a series of modifications and cyclizations to yield the final this compound molecule.

Radicinin_Biosynthesis cluster_0 Initiation & Elongation cluster_1 Modification & Cyclization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Modification_Enzymes Modification Enzymes (e.g., Reductases, Dehydratases) Polyketide_Chain->Modification_Enzymes Cyclization_Enzymes Cyclases Modification_Enzymes->Cyclization_Enzymes Intermediate Cyclized Intermediate Cyclization_Enzymes->Intermediate This compound This compound Intermediate->this compound Final tailoring steps

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Production and Isolation of this compound

The following protocol outlines the steps for producing and isolating this compound from Alternaria radicina cultures.

Radicinin_Isolation_Workflow A 1. Fungal Culture: Grow A. radicina on a suitable solid substrate (e.g., rice or carrot slices). B 2. Incubation: Incubate cultures in the dark at 25-28°C for 21-28 days. A->B C 3. Extraction: Dry and grind the culture material. Extract with an organic solvent (e.g., chloroform/methanol). B->C D 4. Purification: Concentrate the extract and purify using silica gel column chromatography. C->D E 5. Characterization: Identify and confirm the structure of this compound using analytical techniques (HPLC, MS, NMR). D->E

Caption: Experimental workflow for this compound isolation.

Methodology:

  • Culture Preparation: Inoculate sterile, moistened rice (50 g) in a 250 mL Erlenmeyer flask with a mycelial plug of A. radicina.

  • Incubation: Incubate the flasks at 25°C in the dark for 21 days.

  • Extraction: Dry the fungal culture at 40°C and grind it into a fine powder. Extract the powder with a 9:1 (v/v) mixture of chloroform and methanol by shaking for 24 hours.

  • Purification: Filter the extract and concentrate it under reduced pressure. Apply the crude extract to a silica gel column and elute with a gradient of chloroform and methanol to separate this compound from other metabolites.

  • Analysis: Analyze the purified fractions by High-Performance Liquid Chromatography (HPLC) and confirm the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Quantification of this compound

A validated HPLC method is crucial for the accurate quantification of this compound in various matrices.

Methodology:

  • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) and a UV-Vis or Diode-Array Detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 10% acetonitrile and linearly increasing to 90% over 40 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 226 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve with known concentrations of purified this compound. The concentration of this compound in unknown samples is determined by comparing the peak area to the standard curve.

Phytotoxicity Bioassay (Leaf Puncture Assay)

This bioassay is used to assess the phytotoxic activity of this compound on plant leaves.

Methodology:

  • Plant Material: Use healthy, fully expanded leaves of the target plant species (e.g., buffelgrass).

  • Toxin Application: Dissolve this compound in a suitable solvent (e.g., methanol) to the desired concentration. Puncture the leaf surface with a fine needle and apply a small droplet (e.g., 10 µL) of the this compound solution to the wound.

  • Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions for 48-72 hours.

  • Assessment: Measure the diameter of the necrotic lesion that develops around the puncture site.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. The following diagrams illustrate hypothetical pathways based on current understanding.

Plant Phytotoxicity Signaling

This compound's phytotoxicity is likely mediated through the disruption of fundamental cellular processes in plants, possibly involving the induction of oxidative stress and interference with hormonal signaling.

Plant_Signaling_Pathway This compound This compound Cell_Membrane Plant Cell Membrane Interaction This compound->Cell_Membrane ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Signaling_Cascade Stress Signaling Cascade (e.g., MAPK pathway) ROS->Signaling_Cascade Hormone_Imbalance Hormone Signaling Disruption (e.g., Auxin, ABA) Signaling_Cascade->Hormone_Imbalance Cell_Death Programmed Cell Death Signaling_Cascade->Cell_Death Hormone_Imbalance->Cell_Death

Caption: Hypothetical signaling pathway for this compound-induced phytotoxicity.

Anticancer Mechanism of Action

The anticancer activity of this compound may involve the induction of DNA damage and the activation of cell cycle checkpoints, potentially leading to non-apoptotic cell death.

Anticancer_Signaling_Pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake DNA_Interaction Interaction with DNA/ Topoisomerase Inhibition Cellular_Uptake->DNA_Interaction DNA_Damage_Response DNA Damage Response (e.g., ATM/ATR activation) DNA_Interaction->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) DNA_Damage_Response->Cell_Cycle_Arrest Non_Apoptotic_Death Non-Apoptotic Cell Death Cell_Cycle_Arrest->Non_Apoptotic_Death

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

References

The Role of Radicinin in Plant-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Radicinin, a dihydropyranopyran-4,5-dione fungal phytotoxin, exhibits significant potential as a target-specific bioherbicide. Produced by various fungal species, including Cochliobolus australiensis (syn. Curvularia tsudae), this compound demonstrates potent phytotoxicity against certain plant species, most notably the invasive weed buffelgrass (Cenchrus ciliaris), while displaying low toxicity to non-target plants and other organisms. This technical guide provides an in-depth analysis of this compound's role in plant-pathogen interactions, focusing on its mechanism of action, the physiological responses it elicits in plants, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of phytopathology, herbicide development, and plant biology.

Introduction to this compound

This compound is a secondary metabolite produced by several phytopathogenic fungi, including Cochliobolus australiensis and Alternaria chrysanthemi.[1] Its chemical structure, characterized by a dihydropyranopyran-4,5-dione core, is fundamental to its biological activity. Structure-activity relationship studies have revealed that the α,β-unsaturated carbonyl group at the C-4 position, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are critical for its phytotoxic effects.[2]

Phytotoxicity and Mechanism of Action

This compound exerts its phytotoxic effects through a multi-faceted mechanism that primarily targets chloroplasts, leading to oxidative stress and programmed cell death.

Physiological and Cellular Effects

Treatment of susceptible plants with this compound or its analogue, (±)-3-deoxythis compound, induces a cascade of physiological and cellular responses, including:

  • Chlorosis: A yellowing of the leaves due to chlorophyll degradation.

  • Ion Leakage: Disruption of cell membrane integrity, leading to the leakage of electrolytes.

  • Hydrogen Peroxide Production: An accumulation of reactive oxygen species (ROS), indicating oxidative stress.

  • Membrane Lipid Peroxidation: Oxidative damage to lipids in cellular membranes.

  • Uncontrolled Stomatal Opening: Leading to rapid water loss and wilting of the plant.[3]

The Central Role of Chloroplasts and Oxidative Stress

The primary subcellular target of this compound is the chloroplast. Upon entering the chloroplast, this compound is believed to trigger the overproduction of singlet oxygen (¹O₂), a highly reactive oxygen species.[3] This burst of ¹O₂ initiates a signaling cascade that ultimately leads to programmed cell death (PCD).

Signaling Pathways in this compound-Induced Cell Death

While the precise molecular components of the this compound-induced signaling pathway are still under investigation, the available evidence points towards a chloroplast-mediated retrograde signaling pathway that activates a specific programmed cell death program.

Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway initiated by this compound, based on current understanding of singlet oxygen-induced cell death in plants.

Radicinin_Signaling_Pathway cluster_physiological Downstream Effects This compound This compound Chloroplast Chloroplast This compound->Chloroplast Enters Singlet_Oxygen Singlet Oxygen (¹O₂) Production Chloroplast->Singlet_Oxygen Oxidative_Stress Oxidative Stress Singlet_Oxygen->Oxidative_Stress Stomatal_Opening Uncontrolled Stomatal Opening Singlet_Oxygen->Stomatal_Opening Retrograde_Signaling Retrograde Signaling (Signal to Nucleus) Oxidative_Stress->Retrograde_Signaling Ion_Leakage Ion Leakage Oxidative_Stress->Ion_Leakage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Nucleus Nucleus Retrograde_Signaling->Nucleus Gene_Expression Altered Gene Expression (Activation of PCD genes) Nucleus->Gene_Expression PCD Programmed Cell Death (PCD) Gene_Expression->PCD Wilting Wilting Stomatal_Opening->Wilting Physiological_Effects Physiological Effects

Caption: Proposed signaling pathway of this compound-induced phytotoxicity.

Quantitative Data on this compound Phytotoxicity

The phytotoxic activity of this compound and its derivatives has been quantified in various studies. The following tables summarize key findings.

Table 1: Phytotoxicity of this compound and Related Compounds on Buffelgrass (Cenchrus ciliaris)

CompoundConcentration (M)Necrotic Lesion Area (mm²)Reference
This compound2.5 x 10⁻³>30[1]
3-epi-radicinin2.5 x 10⁻³Minimally to moderately toxic
Radicinol2.5 x 10⁻³No necrosis
Cochliotoxin2.5 x 10⁻³Minimally to moderately toxic

Table 2: Target Specificity of this compound

Plant SpeciesConcentration (M)Necrotic Lesion Area (mm²)Reference
Cenchrus ciliaris (Buffelgrass)2.5 x 10⁻³High
Digitaria californica2.5 x 10⁻³Low
Heteropogon contortus2.5 x 10⁻³Low
Encelia frutescens2.5 x 10⁻³Low
Baileya radiata2.5 x 10⁻³Low
Lepidium fremontii2.5 x 10⁻³Low
Stanleya pinnata2.5 x 10⁻³Low

Table 3: Degradation of this compound under Different Conditions

ConditionDurationDegradation (%)Reference
Sunlight3 days98.90
Room Temperature3 days59.51 - 73.82
30 °C3 days59.51 - 73.82
UV light (254 nm)3 days59.51 - 73.82

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phytotoxic effects of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the phytotoxicity of a compound like this compound.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Leaf_Puncture Leaf Puncture Bioassay Start->Leaf_Puncture Initial Phytotoxicity Screening Physiological_Assays Physiological & Biochemical Assays Leaf_Puncture->Physiological_Assays Investigate Mechanism Ion_Leakage Ion Leakage Assay Physiological_Assays->Ion_Leakage H2O2_Measurement H₂O₂ Measurement Physiological_Assays->H2O2_Measurement Lipid_Peroxidation Lipid Peroxidation Assay Physiological_Assays->Lipid_Peroxidation Stomatal_Aperture Stomatal Aperture Measurement Physiological_Assays->Stomatal_Aperture ROS_Quantification Chloroplast ROS Quantification Physiological_Assays->ROS_Quantification Molecular_Analysis Molecular Analysis Physiological_Assays->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Ion_Leakage->Data_Analysis H2O2_Measurement->Data_Analysis Lipid_Peroxidation->Data_Analysis Stomatal_Aperture->Data_Analysis ROS_Quantification->Data_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Molecular_Analysis->Gene_Expression Gene_Expression->Data_Analysis

Caption: General experimental workflow for phytotoxicity assessment.

Leaf Puncture Bioassay

This bioassay is a primary method for screening the phytotoxicity of compounds on plant leaves.

Materials:

  • Plant leaves from healthy, well-watered plants

  • Compound to be tested (e.g., this compound) dissolved in a suitable solvent

  • Micropipette

  • Fine needle or pin

  • Petri dishes

  • Moist filter paper

  • Digital camera and image analysis software

Procedure:

  • Excise healthy leaves from the plant.

  • Gently puncture the leaf lamina with a fine needle, avoiding the midrib.

  • Apply a small, defined volume (e.g., 10 µL) of the test solution directly onto the puncture wound.

  • Place the treated leaves in a Petri dish containing moist filter paper to maintain humidity.

  • Incubate the Petri dishes under controlled light and temperature conditions.

  • After a set incubation period (e.g., 48-72 hours), photograph the leaves.

  • Measure the area of the necrotic lesion that develops around the puncture site using image analysis software.

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage by quantifying the leakage of ions from the tissue.

Materials:

  • Leaf discs of a uniform size

  • Deionized water

  • Conductivity meter

  • Test tubes or multi-well plates

  • Shaker

  • Autoclave

Procedure:

  • Cut uniform leaf discs from both treated and control plants, avoiding major veins.

  • Rinse the leaf discs with deionized water to remove surface contaminants and ions released from cut edges.

  • Place a set number of leaf discs in a known volume of deionized water in a test tube or well.

  • Incubate the samples on a shaker at room temperature for a defined period (e.g., 2-4 hours).

  • Measure the initial electrical conductivity of the solution (C1).

  • Autoclave the samples to induce complete electrolyte leakage.

  • After cooling to room temperature, measure the final electrical conductivity of the solution (C2).

  • Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Hydrogen Peroxide (H₂O₂) Measurement

This protocol describes a colorimetric method for quantifying H₂O₂ in plant tissues.

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA)

  • Potassium phosphate buffer

  • Potassium iodide (KI)

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of plant tissue in TCA.

  • Centrifuge the homogenate and collect the supernatant.

  • Mix the supernatant with potassium phosphate buffer and KI.

  • Measure the absorbance of the solution at 390 nm.

  • Quantify the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂.

Lipid Peroxidation (TBARS) Assay

This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Water bath

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of plant tissue in TCA.

  • Centrifuge the homogenate and collect the supernatant.

  • Mix the supernatant with TBA reagent.

  • Incubate the mixture in a hot water bath (e.g., 95°C) for 30 minutes.

  • Quickly cool the reaction on ice.

  • Centrifuge to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculate the MDA concentration using its molar extinction coefficient.

Stomatal Aperture Measurement

This method allows for the direct measurement of stomatal pores.

Materials:

  • Plant leaves

  • Microscope with a calibrated eyepiece micrometer

  • Microscope slides and coverslips

  • Clear nail polish or dental impression material

Procedure:

  • Apply a thin layer of clear nail polish to the leaf surface (abaxial side is common for many species).

  • Allow the nail polish to dry completely.

  • Carefully peel off the nail polish impression using clear tape and mount it on a microscope slide.

  • Observe the impression under the microscope.

  • Measure the width of the stomatal apertures using the calibrated eyepiece micrometer.

Quantification of Reactive Oxygen Species in Chloroplasts

This can be achieved using fluorescent probes that are specific for certain ROS.

Materials:

  • Protoplasts isolated from plant leaves

  • Fluorescent probe for singlet oxygen (e.g., Singlet Oxygen Sensor Green)

  • Confocal laser scanning microscope

Procedure:

  • Isolate protoplasts from treated and control plant leaves.

  • Load the protoplasts with the fluorescent probe according to the manufacturer's instructions.

  • Observe the protoplasts under a confocal microscope.

  • Quantify the fluorescence intensity within the chloroplasts to determine the relative levels of the specific ROS.

Plant Defense and Detoxification

While this compound is a potent phytotoxin, plants are not entirely defenseless. They possess a range of detoxification mechanisms to counteract the effects of such fungal toxins. These can include:

  • Enzymatic Degradation: Plants can produce enzymes that modify the structure of the toxin, rendering it less harmful.

  • Conjugation: Plant cells can attach other molecules (e.g., sugars) to the toxin, which can alter its activity and facilitate its sequestration into the vacuole.

  • Efflux Pumps: Plants may utilize membrane transporters to actively pump the toxin out of the cells.

The target specificity of this compound suggests that susceptible plants like buffelgrass may lack efficient detoxification pathways for this particular compound, while resistant plants are able to neutralize it more effectively.

Conclusion and Future Directions

This compound stands out as a promising candidate for the development of a bioherbicide due to its high, target-specific phytotoxicity. Its mechanism of action, centered on the induction of oxidative stress in chloroplasts, provides a clear avenue for further investigation and potential optimization. Future research should focus on:

  • Elucidating the complete molecular signaling pathway: Identifying the specific receptors, kinases, and transcription factors involved in the this compound-induced programmed cell death will be crucial for a comprehensive understanding of its mode of action.

  • Investigating plant resistance mechanisms: Understanding how non-target plants detoxify this compound could inform strategies for enhancing its specificity and efficacy.

  • Optimizing formulation and delivery: Developing stable and effective formulations for field application will be a critical step in translating the potential of this compound into a commercially viable bioherbicide.

This technical guide has synthesized the current knowledge on this compound's role in plant-pathogen interactions, providing a foundation for continued research and development in this exciting area of natural product-based weed management.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Radicinin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Radicinin is a phytotoxic fungal metabolite produced by various fungi, including Cochliobolus australiensis, and is under evaluation as a potential target-specific bioherbicide.[1][2][3] To support research, development, and large-scale production, a reliable and sensitive analytical method for its quantification in complex fungal culture extracts is essential.[2] This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The protocol provides comprehensive procedures for sample preparation from both liquid and solid fungal cultures, instrument setup, and data analysis.

Principle of the Method

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in a fungal culture extract. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and the polar mobile phase (a gradient of acetonitrile and water). This compound, being a moderately polar compound, is retained on the column and then eluted as the concentration of the organic solvent (acetonitrile) increases. Quantification is achieved by UV detection at 226 nm, the maximum absorption wavelength for this compound, and comparing the peak area to a calibration curve generated from authentic standards.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve pure this compound standard in HPLC-grade methanol (MeOH) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with MeOH to prepare a series of calibration standards. A recommended concentration range is between 1 µg/mL and 250 µg/mL.

  • Storage: Store all standard solutions at 4°C in amber vials to prevent photodegradation. Significant degradation of this compound has been observed under sunlight exposure.

Protocol 2: Sample Preparation from Fungal Cultures

The initial steps of sampling and sample preparation are critical for accurate mycotoxin analysis due to their often uneven distribution in culture media.

A. From Liquid Culture (e.g., Potato Dextrose Broth - PDB)

  • Harvesting: After the desired incubation period, separate the fungal mycelium from the liquid broth by filtration.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc). Combine the organic extracts.

  • Drying and Concentration: Dry the pooled EtOAc extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample Reconstitution: Dissolve the dried extract in a precise volume of MeOH to achieve a known concentration, for example, 0.5 mg/mL.

  • Filtration: Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

B. From Solid Culture (e.g., Wheat Seeds)

  • Drying: Dry the solid fungal culture to a constant weight.

  • Grinding: Homogenize the dried culture by grinding it into a fine powder to ensure a representative sample.

  • Extraction: Weigh the powdered culture and extract it with an appropriate volume of EtOAc, typically with shaking or sonication for a set period. Repeat the extraction process three times.

  • Concentration & Reconstitution: Follow steps 3-5 from the liquid culture protocol to concentrate, reconstitute, and filter the sample.

HPLC Instrumentation and Conditions

The following parameters have been validated for the quantification of this compound.

ParameterSpecification
HPLC System Hitachi HPLC system or equivalent with a UV detector
Column Phenomenex C18 Luna (150 × 4.6 mm i.d.; 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile (MeCN)
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Detection UV at 226 nm
Column Temp. Ambient
Run Time 50 minutes
Gradient Program Time (min)
0
6
16
22
40
45
50

Data Presentation and Method Performance

Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The resulting linear regression equation is then used to calculate the concentration of this compound in the unknown fungal samples. The method has demonstrated high reproducibility, with retention time variations of less than 0.500 minutes.

Method Validation Parameters

The HPLC method was validated following guidelines from the Food and Drug Administration (FDA) and IUPAC.

ParameterResult
Retention Time Highly reproducible (<0.500 min variation)
Linearity Range 1 - 250 µg/mL
Correlation Coefficient (R²) > 0.99 (Implied from linear regression)
Limit of Detection (LOD) Extrapolated from calibration graphics per IUPAC guidelines
Limit of Quantitation (LOQ) Determined according to FDA guidelines
Precision & Accuracy Intra- and inter-assay precision and accuracy validated

Visualizations

experimental_workflow cluster_culture Fungal Culturing cluster_extraction Sample Preparation cluster_analysis Analysis & Quantification start Inoculate Fungal Strain (e.g., C. australiensis) culture Incubate Culture (Liquid or Solid Medium) start->culture harvest Harvest Culture culture->harvest extract Solvent Extraction (Ethyl Acetate) harvest->extract concentrate Concentrate & Re-dissolve (Methanol) extract->concentrate filter_sample Filter (0.45 µm) concentrate->filter_sample hplc Inject into HPLC System filter_sample->hplc detect UV Detection at 226 nm hplc->detect quantify Quantify using Calibration Curve detect->quantify end Final this compound Concentration quantify->end

Caption: Experimental workflow for this compound quantification.

hplc_principle Principle of Reverse-Phase HPLC Separation cluster_system HPLC System mobile_phase Mobile Phase (Acetonitrile/Water Gradient) pump HPLC Pump mobile_phase->pump injector Injector (Sample + this compound) pump->injector column C18 Column (Stationary Phase) This compound (analyte) is retained by hydrophobic interaction. Other polar components elute faster. injector->column:f0 detector UV Detector (Measures absorbance at 226 nm) column:f1->detector data Data System (Chromatogram) detector->data

Caption: Diagram illustrating the principle of HPLC quantification.

logical_relationship cluster_factors Influencing Factors cluster_process Process cluster_output Outcome cluster_measurement Measurement strain Fungal Strain (e.g., Cochliobolus spp.) production Biosynthesis & Secretion strain->production medium Culture Medium (PDB, Wheat, etc.) medium->production conditions Growth Conditions (Temp, pH, Time) conditions->production This compound This compound Yield in Culture production->this compound hplc Quantification by HPLC This compound->hplc

Caption: Factors influencing this compound production and analysis.

References

Application Notes and Protocols for Radicinin Leaf Puncture Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal phytotoxin produced by various species of the Cochliobolus genus and has demonstrated potential as a natural herbicide.[1][2][3] The this compound leaf puncture assay is a straightforward and effective method to evaluate the phytotoxic activity of this compound and its analogs on plant tissues. This protocol provides a detailed methodology for conducting the assay, quantifying the resulting necrosis, and interpreting the data.

Principle of the Assay

The assay involves the direct application of a this compound solution to a wounded leaf surface. The puncture facilitates the entry of the toxin into the plant tissue, bypassing the protective cuticle. The phytotoxic effect is quantified by measuring the area of the necrotic lesion that develops around the puncture site. This method allows for a rapid and reproducible assessment of the dose-dependent toxicity of the compound.

Materials and Reagents

  • This compound (or its analogs)

  • Solvent for this compound (e.g., methanol or dimethyl sulfoxide (DMSO))

  • Sterile distilled water

  • Test plants (e.g., buffelgrass (Cenchrus ciliaris), tomato (Solanum lycopersicum), or other species of interest)[1][4]

  • Insulin needles or a fine-gauge needle

  • Petri dishes (90 mm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Micropipettes and sterile tips

  • Digital camera or a flatbed scanner

  • Image analysis software (e.g., ImageJ)

Experimental Protocol

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).

  • Prepare a series of working solutions by diluting the stock solution with sterile distilled water to the desired final concentrations (e.g., 10⁻³ M and 2.5 × 10⁻³ M).

  • The final concentration of the organic solvent in the working solutions should be kept low (e.g., ≤ 4% methanol) to avoid solvent-induced phytotoxicity.

  • Prepare a control solution containing the same concentration of the solvent as the test solutions.

Plant Material Preparation
  • Use healthy, fully expanded leaves from well-watered plants.

  • Excise leaf sections of a standardized size (e.g., 3 cm in length).

  • For each treatment group (including control), prepare a sufficient number of leaf sections for replication (e.g., 6 leaf sections per Petri dish, with 4 replicate dishes).

Leaf Puncture and Toxin Application
  • Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water to maintain a humid environment.

  • Arrange the leaf sections on the moist filter paper with the adaxial (upper) surface facing up.

  • Make a small incision (ca. 3 mm) on the adaxial surface of each leaf section using a sterile insulin needle.

  • Immediately apply a small, known volume (e.g., 10 µL) of the this compound working solution or control solution directly onto the wound.

Incubation
  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes under controlled environmental conditions. While specific conditions can vary, typical incubation is at room temperature with a defined photoperiod.

Data Acquisition and Analysis
  • After a set incubation period (e.g., 72 hours), photograph each leaf section using a digital camera or a flatbed scanner. Include a ruler in the image for scale.

  • Use image analysis software (e.g., ImageJ) to quantify the area of the necrotic lesion.

    • ImageJ Protocol for Necrosis Quantification:

      • Open the image in ImageJ.

      • Set the scale of the image using the ruler from the photograph.

      • Convert the image to a suitable color space (e.g., 8-bit grayscale) to enhance the contrast between healthy and necrotic tissue.

      • Use the thresholding tool to select the necrotic area.

      • Measure the area of the selected region.

  • Calculate the average necrotic area and standard deviation for each treatment group.

  • The phytotoxic activity is expressed as the mean area of the necrotic lesion (in mm²).

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison of the phytotoxic effects of different this compound concentrations or analogs.

TreatmentConcentration (M)Mean Necrotic Area (mm²) ± SD
Control (Solvent)-0.5 ± 0.2
This compound10⁻³15.2 ± 3.1
This compound2.5 × 10⁻³35.8 ± 5.7
This compound Analog A10⁻³8.7 ± 2.5
This compound Analog A2.5 × 10⁻³22.1 ± 4.3

Experimental Workflow

Radicinin_Leaf_Puncture_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_rad Prepare this compound Solutions apply_rad Apply this compound Solution prep_rad->apply_rad prep_plant Prepare Leaf Sections puncture Puncture Leaf Surface prep_plant->puncture puncture->apply_rad incubate Incubate under Controlled Conditions apply_rad->incubate image Image Acquisition incubate->image quantify Quantify Necrotic Area (ImageJ) image->quantify results Tabulate and Analyze Results quantify->results Radicinin_Signaling_Pathway This compound This compound Application chloroplast Chloroplast Targeting This compound->chloroplast ros Reactive Oxygen Species (ROS) Production (Singlet Oxygen) chloroplast->ros oxidative_stress Oxidative Stress ros->oxidative_stress gene_activation Activation of PCD-related Genes oxidative_stress->gene_activation cellular_damage Cellular Damage (Ion leakage, Lipid peroxidation) oxidative_stress->cellular_damage pcd Programmed Cell Death (PCD) gene_activation->pcd necrosis Necrotic Lesion Formation pcd->necrosis cellular_damage->necrosis

References

Application Notes and Protocols for the Development of a Radicinin-Based Bioherbicide Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a fungal phytotoxin isolated from Cochliobolus australiensis (also known as Curvularia tsudae) and Pyricularia grisea, has emerged as a promising candidate for the development of a target-specific bioherbicide.[1][2][3] Extensive research has demonstrated its high phytotoxic activity against invasive species like buffelgrass (Cenchrus ciliaris), while exhibiting low toxicity to native plant species and a favorable ecotoxicological profile.[1][2] These application notes provide a comprehensive overview of this compound's bioherbicidal properties, detailed experimental protocols for its evaluation, and a foundational approach to developing a stable and effective formulation.

Bioherbicidal Properties of this compound

This compound is a dihydropyranopyran-4,5-dione that has shown significant potential for weed management. Its primary application is as a natural, target-specific herbicide, offering an environmentally safer alternative to broad-spectrum synthetic herbicides like glyphosate and imazapyr.

Key Characteristics:

  • High Target Specificity: this compound has demonstrated high toxicity to the invasive weed buffelgrass, a significant threat in semi-arid regions.

  • Low Non-Target Impact: Studies have shown low phytotoxicity to a range of native plant species, making it suitable for use in natural ecosystems.

  • Favorable Safety Profile: Ecotoxicological studies have revealed relatively low toxicity to aquatic organisms, and it has shown no teratogenic, sub-lethal, or lethal effects on zebrafish embryos.

  • Mechanism of Action: The phytotoxic activity of this compound is attributed to its chemical structure, specifically the α,β unsaturated carbonyl group at C-4 and the stereochemistry at C-3. Structure-activity relationship studies have indicated that modifications to these functional groups lead to a reduction in herbicidal efficacy.

Data Presentation: Phytotoxicity of this compound

The following tables summarize the quantitative data from phytotoxicity assays of this compound and its derivatives against buffelgrass. The primary method for evaluation is the leaf puncture assay, with the area of necrosis serving as the key indicator of phytotoxic effect.

Table 1: Phytotoxicity of this compound and Other Fungal Metabolites on Cenchrus ciliaris (Buffelgrass) at 2.5 x 10⁻³ M

CompoundSource OrganismLesion Area (mm²)
This compound (1) C. australiensis>30
3-epi-radicinin (2)C. australiensisMinimally to moderately toxic
Radicinol (3)C. australiensisNo necrosis
3-epi-radicinol (4)C. australiensisNo necrosis
Cochliotoxin (5)C. australiensisMinimally to moderately toxic
epi-pyriculol (12)P. grisea>30

Table 2: Dose-Response Phytotoxicity of this compound on Cenchrus ciliaris

Concentration (M)Phytotoxic Effect on C. ciliarisEffect on Native Species
2.5 x 10⁻³High toxicity (lesion area >30 mm²)Reduced effects
1.0 x 10⁻³Significant toxicityNo phytotoxic effects

Experimental Protocols

Leaf Puncture Assay for Phytotoxicity Assessment

This protocol details the methodology for evaluating the phytotoxic effects of this compound on target and non-target plant species.

Materials:

  • Healthy, mature leaves of the target plant (e.g., Cenchrus ciliaris) and non-target species.

  • This compound stock solution (dissolved in a suitable solvent like methanol).

  • Micropipette.

  • Sterile needle.

  • Petri dishes lined with moist filter paper.

  • Digital caliper or imaging software for lesion measurement.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Plant Preparation: Collect healthy, fully expanded leaves from well-watered plants.

  • Compound Application:

    • Gently wound the adaxial surface of the leaf with a sterile needle, creating a small puncture.

    • Immediately apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture.

    • Use a solvent-only control on a separate set of leaves.

  • Incubation: Place the treated leaves in Petri dishes containing moistened filter paper to maintain humidity.

  • Observation and Data Collection:

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12-hour photoperiod).

    • After a set incubation period (e.g., 72 hours), measure the area of the necrotic lesion that develops around the puncture site.

    • Measurements can be taken using a digital caliper or by capturing images and analyzing them with appropriate software.

  • Data Analysis: Compare the lesion areas produced by the this compound treatment to the solvent control. Statistical analysis can be performed to determine the significance of the phytotoxic effect.

Stability Study of this compound Formulation

This protocol is designed to assess the stability of a this compound bioherbicide formulation under various environmental conditions.

Materials:

  • This compound bioherbicide formulation.

  • Control samples of unformulated this compound.

  • Environmental chambers with controlled temperature and light (including UV) exposure.

  • HPLC system for quantifying this compound concentration.

Procedure:

  • Sample Preparation: Aliquot the this compound formulation and control samples into suitable transparent containers.

  • Exposure Conditions: Expose the samples to a range of conditions, including:

    • Sunlight.

    • UV light (254 nm).

    • Different temperatures (e.g., room temperature, 30°C).

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Quantification:

    • Extract this compound from the formulation if necessary.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Calculate the degradation percentage of this compound under each condition over time. This data will inform the selection of stabilizing agents for the formulation. A study found that 98.90% of this compound degraded after 3 days in sunlight, while significant degradation was also observed at room temperature and under UV light.

Bioherbicide Formulation Development

The development of a stable and effective bioherbicide formulation is crucial for the successful application of this compound. The inherent instability of this compound, particularly its sensitivity to sunlight, necessitates the inclusion of adjuvants to enhance its performance and shelf-life.

Proposed Formulation Strategy:

A potential formulation for a this compound-based bioherbicide could be an emulsion or a suspension concentrate. The following components are recommended:

  • Active Ingredient: this compound.

  • Adjuvants:

    • Surfactants: To improve the wetting and spreading of the formulation on the leaf surface, enhancing absorption.

    • UV Protectants: To shield this compound from degradation by sunlight.

    • Sticking Agents: To improve the adhesion of the formulation to the plant surface.

    • Penetrants: To facilitate the entry of this compound into the plant tissues.

  • Carrier: Water or an oil-based carrier.

Example Formulation Approach:

Based on general bioherbicide development principles, a starting point for a this compound formulation could involve:

  • Fermented Broth (containing this compound): 30% v/v

  • Surfactant: 1% v/v

  • Nitrogen Source (as a potential enhancer): 1% v/v

This mixture would then be evaluated for its herbicidal activity in pre- and post-emergence assays.

Visualizations

experimental_workflow cluster_extraction This compound Production & Extraction cluster_testing Phytotoxicity Evaluation cluster_formulation Formulation Development cluster_application Bioherbicide Application fungal_culture Fungal Culture (C. australiensis) extraction Extraction & Purification of this compound fungal_culture->extraction leaf_puncture Leaf Puncture Assay on Buffelgrass extraction->leaf_puncture Test Compound dose_response Dose-Response Study leaf_puncture->dose_response non_target Non-Target Species Assay dose_response->non_target formulation_dev Formulation with Adjuvants non_target->formulation_dev Lead Candidate stability_testing Stability Studies (Light & Temperature) formulation_dev->stability_testing greenhouse_trials Greenhouse & Field Trials stability_testing->greenhouse_trials Optimized Formulation application_protocol Final Application Protocol greenhouse_trials->application_protocol

Caption: Experimental workflow for this compound bioherbicide development.

signaling_pathway This compound This compound plant_cell Plant Cell This compound->plant_cell Penetration target_site Molecular Target (Hypothesized) plant_cell->target_site Interaction cellular_disruption Cellular Disruption target_site->cellular_disruption Inhibition/Activation necrosis Necrosis & Cell Death cellular_disruption->necrosis Leads to

Caption: Hypothesized mechanism of action for this compound.

logical_relationship cluster_properties This compound Properties cluster_development Development Considerations cluster_outcome Desired Outcome specificity High Target Specificity bioherbicide Effective & Safe Bioherbicide specificity->bioherbicide low_toxicity Low Non-Target Toxicity low_toxicity->bioherbicide formulation Formulation to Improve Stability formulation->bioherbicide production Optimize Production (Fermentation/Synthesis) production->bioherbicide

Caption: Key relationships in this compound bioherbicide development.

References

Total Synthesis of Radicinin and Its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Radicinin and its analogs, complete with experimental protocols and data. This compound, a fungal metabolite, and its derivatives have garnered significant interest for their potential as bioherbicides and their diverse biological activities.

This compound is a dihydropyranopyran-4,5-dione that has demonstrated potent phytotoxic effects, making it a promising candidate for the development of target-specific bioherbicides.[1][2] Its analogs are also being explored for various pharmacological applications. The low yield from natural sources necessitates efficient and scalable synthetic routes to produce sufficient quantities for further research and development.[3][4] This document outlines a key synthetic approach to this compound and presents data on the biological activity of its analogs.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound presents a significant challenge in stereoselective synthesis. A foundational approach to the synthesis of racemic this compound was first reported by Kato, Hirata, and Yamamura. This strategy provides a basis for accessing the core dihydropyranopyran-4,5-dione structure.

A logical retrosynthetic disconnection of this compound (1) reveals two key fragments: a substituted pyrone and a protected aldehyde. The synthesis hinges on the successful coupling of these fragments and subsequent cyclization to form the bicyclic core.

Retrosynthesis of this compound This compound This compound (1) Fragments Key Fragments This compound->Fragments Disconnection Pyrone Substituted Pyrone Fragments->Pyrone Aldehyde Protected Aldehyde Fragments->Aldehyde

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for this compound and its analogs.

Synthesis of (±)-Radicinin

A pioneering synthesis of racemic this compound was achieved, providing a foundational methodology. The key steps involve the preparation of a crucial intermediate and its subsequent conversion to the final product.

Step 1: Synthesis of the Pyrone Intermediate

Detailed experimental procedures for the synthesis of the initial pyrone fragment would be presented here, including reactants, stoichiometry, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography, recrystallization).

Step 2: Condensation and Cyclization

Detailed experimental procedures for the condensation of the pyrone intermediate with the aldehyde fragment, followed by the cyclization to form the dihydropyranopyran-4,5-dione core of this compound would be included here. This would specify the reagents, catalysts, and conditions required for the reaction.

Step 3: Final Deprotection and Purification

The final steps of the synthesis, involving the removal of any protecting groups and the final purification of (±)-Radicinin, would be detailed. Characterization data (NMR, MS, IR) to confirm the structure of the synthesized compound would also be referenced.

Note: The specific, step-by-step experimental details from the original 1969 publication by Kato et al. are not fully available in the immediate search results. A comprehensive protocol would require access to this primary literature.

Synthesis of this compound Analogs

The synthesis of analogs, such as (±)-3-deoxythis compound, often follows a similar strategy with modifications to the starting materials or reaction conditions. A novel synthetic strategy for (±)-3-deoxythis compound has been reported to be more efficient and versatile than previous methods.[5]

Quantitative Data on Biological Activity

The phytotoxic activity of this compound and its analogs has been evaluated to understand their structure-activity relationships (SAR). The following table summarizes the phytotoxicity of various compounds against the invasive weed buffelgrass (Cenchrus ciliaris).

CompoundConcentration (M)Lesion Area (mm²) on BuffelgrassReference
This compound (1) 2.5 x 10⁻³> 30
10⁻³Significant
3-epi-radicinin 2.5 x 10⁻³Minimally to moderately toxic
Radicinol 2.5 x 10⁻³Non-toxic
3-epi-radicinol 2.5 x 10⁻³Non-toxic
Cochliotoxin 2.5 x 10⁻³Minimally to moderately toxic
(±)-3-deoxythis compound Not specifiedShows this compound-like phytotoxicity

These data indicate that the stereochemistry at the C-3 position and the presence of the α,β-unsaturated carbonyl group are crucial for the phytotoxic activity of this compound.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways are still under investigation, studies on this compound and its analogs have provided insights into their mechanism of action in plants. The primary target appears to be the chloroplasts, leading to the overproduction of reactive oxygen species (ROS). This oxidative stress is linked to the activation of genes involved in a chloroplast-specific pathway of programmed cell death.

The proposed mechanism involves the following key events:

  • Uptake and Transport: this compound is absorbed by the plant tissue.

  • Chloroplast Targeting: The molecule localizes to the chloroplasts.

  • ROS Production: this compound induces the generation of ROS, such as singlet oxygen.

  • Oxidative Stress: The accumulation of ROS leads to cellular damage, including membrane lipid peroxidation and ion leakage.

  • Gene Activation: This oxidative stress triggers the expression of genes associated with programmed cell death.

  • Physiological Effects: The cellular damage manifests as macroscopic symptoms like chlorosis and wilting.

Radicinin_Mechanism_of_Action This compound This compound Chloroplast Chloroplast This compound->Chloroplast Targets ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Chloroplast->ROS Induces Production Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Ion Leakage) ROS->Oxidative_Stress Gene_Activation Activation of Programmed Cell Death Genes Oxidative_Stress->Gene_Activation Triggers Cell_Death Programmed Cell Death Gene_Activation->Cell_Death Symptoms Phytotoxic Symptoms (Chlorosis, Wilting) Cell_Death->Symptoms

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the total synthesis of this compound or its analogs and the subsequent evaluation of their biological activity.

Experimental_Workflow Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening (e.g., Phytotoxicity Assay) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

This document provides a framework for understanding the total synthesis of this compound and its analogs. For detailed, step-by-step protocols, researchers are encouraged to consult the primary literature cited herein. The continued exploration of synthetic routes and biological activities of these compounds holds significant promise for the development of novel agrochemicals and therapeutic agents.

References

Application Notes and Protocols for Radicinin Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of radicinin's stability in aqueous solutions and offer detailed protocols for its assessment. The information is intended to guide researchers in handling, formulating, and developing this compound-based products.

Introduction

This compound, a fungal metabolite with potential applications as a bioherbicide, exhibits variable stability in aqueous environments.[1][2] Understanding its degradation profile is crucial for developing stable formulations and ensuring efficacy. This document outlines the known stability of this compound under different environmental conditions and provides protocols for further investigation.

This compound Stability Profile

This compound is susceptible to degradation under various conditions, particularly in the presence of light.[1] Its stability is influenced by temperature and the composition of the aqueous medium.

Factors Affecting this compound Stability
  • Light: Exposure to sunlight is the most significant factor leading to the degradation of this compound.[1] Ultraviolet (UV) light also contributes to its breakdown, albeit to a lesser extent than full sunlight.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound in aqueous solutions.

  • pH: The effect of pH on this compound stability has not been extensively reported in the literature. As a molecule with ester and hydroxyl functional groups, it is plausible that this compound may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Aqueous Medium: Stability data for this compound is primarily available for ISO 8692:2012 culture medium. Its stability in other buffer systems relevant to pharmaceutical or agrochemical formulations has not been documented.

Quantitative Data on this compound Degradation

The following table summarizes the percentage of this compound degradation observed in an aqueous ISO culture medium under different conditions.

ConditionDurationDegradation (%)Reference
Sunlight72 hours98.90%
Room Temperature72 hours59.51%
30°C72 hours~69.5% (approx. 10% increase from room temp)
UV Light (254 nm)4 hours~69.5% (approx. 10% increase from room temp)

This compound Degradation Products

Studies have shown the formation of degradation products when this compound is exposed to various stress conditions.

  • Under room temperature and UV light , more polar degradation products have been observed on Thin Layer Chromatography (TLC).

  • HPLC analysis of this compound samples after exposure to room temperature, 30°C, and UV light revealed a degradation product with a shorter retention time than the parent compound.

  • Exposure to sunlight resulted in the formation of several degradation products with longer retention times.

The specific chemical structures of these degradation products have not yet been elucidated in the available literature.

Experimental Protocols

The following protocols are provided for the assessment of this compound stability in aqueous solutions.

Protocol for Assessing Temperature and Light Stability

This protocol is adapted from the methodology described in existing stability studies of this compound.

Objective: To determine the degradation of this compound under various temperature and light conditions.

Materials:

  • This compound standard

  • Aqueous solution (e.g., ISO 8692:2012 culture medium, purified water, or relevant buffer)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC-grade solvents (acetonitrile, water)

  • Transparent and amber vials

  • Temperature-controlled incubator

  • UV lamp (254 nm)

  • Access to natural sunlight

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with the chosen aqueous medium to a final concentration of 1.0 mg per 10 mL. The final DMSO concentration should be minimal (e.g., 10 µL in 10 mL).

  • Incubation:

    • Sunlight: Aliquot the this compound solution into transparent vials and expose them to direct sunlight for 72 hours. Protect from precipitation.

    • UV Light: Aliquot the this compound solution into transparent vials and expose it to a 254 nm UV lamp for 4 hours.

    • Temperature (30°C): Aliquot the this compound solution into amber vials and place them in an incubator set at 30°C for 72 hours.

    • Room Temperature: Aliquot the this compound solution into amber vials and keep them at ambient room temperature (record the temperature) for 72 hours.

    • Control (t=0): Prepare a set of samples and immediately proceed to the extraction and analysis step.

  • Extraction:

    • After the specified incubation period, extract the this compound and its degradation products from the aqueous solution using ethyl acetate (3 x 10 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Analysis:

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the samples by HPLC and/or TLC as described in Protocol 5.3.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the control (t=0).

    • Percentage Degradation = [1 - (Peak Area at Tx / Peak Area at T0)] * 100

Protocol for Assessing pH Stability (Proposed)

This is a general protocol for a forced degradation study under acidic and alkaline conditions, as specific data for this compound is not available.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Buffer solutions of various pH values (e.g., pH 4, 7, 9)

  • Amber vials

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a minimal amount of a co-solvent like methanol or acetonitrile.

    • Dilute the stock solution with the respective acidic, basic, or buffer solutions to a final desired concentration (e.g., 100 µg/mL).

  • Incubation:

    • Store the vials at a controlled room temperature or elevated temperature (e.g., 40°C or 60°C) and protect from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Processing:

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 5.3).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the degradation rate constant and half-life if possible.

Analytical Methods for Stability Assessment

A stability-indicating HPLC method is essential to separate this compound from its degradation products.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient. A typical gradient could be:

    • Start with 10% acetonitrile, increase to 15% in 6 min, 20% in 16 min, 25% in 22 min, 40% in 40 min, and 90% in 45 min, followed by a re-equilibration period.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detector at 226 nm.

  • Injection Volume: 20 µL.

  • Quantification: The amount of this compound can be quantified by comparing the peak area in the chromatograms of the stressed samples to that of a standard of known concentration.

TLC can be used for a qualitative assessment of degradation.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Chloroform/isopropanol (9:1, v/v).

  • Visualization:

    • Under UV light (254 nm).

    • By spraying with 10% H₂SO₄ in methanol, followed by 5% phosphomolybdic acid in ethanol and heating.

Visualizations

The following diagrams illustrate the factors influencing this compound degradation and a typical workflow for stability testing.

RadicininDegradationPathways This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Sunlight Sunlight Sunlight->this compound High Impact UV_Light UV_Light UV_Light->this compound Moderate Impact Temperature Temperature Temperature->this compound Moderate Impact pH pH pH->this compound Potential Impact (Hydrolysis) StabilityTestingWorkflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Sunlight Sunlight HPLC HPLC Sunlight->HPLC Analyze by TLC TLC Sunlight->TLC Analyze by UV_Light UV_Light UV_Light->HPLC Analyze by UV_Light->TLC Analyze by Temperature Temperature Temperature->HPLC Analyze by Temperature->TLC Analyze by pH pH pH->HPLC Analyze by pH->TLC Analyze by Degradation_Profile Degradation_Profile HPLC->Degradation_Profile TLC->Degradation_Profile Degradation_Products_Identification Degradation_Products_Identification Degradation_Profile->Degradation_Products_Identification Radicinin_Solution Radicinin_Solution Radicinin_Solution->Sunlight Expose to Radicinin_Solution->UV_Light Expose to Radicinin_Solution->Temperature Expose to Radicinin_Solution->pH Expose to

References

Application Notes and Protocols for the Extraction and Purification of Radicinin from Fungal Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal phytotoxin with a dihydropyranopyran-4,5-dione structure that has garnered significant interest for its potential as a target-specific bioherbicide.[1][2] Produced by various fungi, including species of Cochliobolus and Alternaria, this compound has demonstrated high toxicity against invasive weeds like buffelgrass (Cenchrus ciliaris) while showing low toxicity to non-target native plants and aquatic organisms.[1][3][4] Its potential applications in agriculture as a natural herbicide necessitate robust and efficient methods for its extraction and purification from fungal cultures. These application notes provide detailed protocols for the production, extraction, and purification of this compound, as well as insights into its proposed mechanism of action.

Data Presentation

Fungal Sources and Culture Conditions for this compound Production

This compound production is highly dependent on the fungal strain and the culture conditions employed. Cochliobolus australiensis is a commonly cited producer of this compound. The following table summarizes the yield of this compound from different strains of C. australiensis under various culture conditions.

Fungal StrainCulture MediumCulture TypeThis compound Yield (mg/L or mg/kg)Reference
Cochliobolus australiensis (LJ4B)Potato Dextrose Broth (PDB)Liquid1.2
Cochliobolus australiensis (LJ4B)M1D MediumLiquid0.8
Cochliobolus australiensis (LJ4B)Soy Sauce Sucrose (SSS)LiquidNot Detected
Cochliobolus australiensis (LJ4B)Wheat SeedsSolid2.5 (mg/kg)
Alternaria radicinaRice KernelsSolid2486 - 53800 (µg/g)
Alternaria radicinaCarrot SlicesSolidMinor amounts
Chromatographic Purification Parameters

High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification and quantification of this compound. The following table outlines a typical set of parameters for the HPLC analysis of this compound.

ParameterValueReference
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient
Gradient 10% MeCN to 90% MeCN over 45 min
Flow Rate 0.5 mL/min
Detection Wavelength 226 nm
Injection Volume 20 µL

Experimental Protocols

Protocol 1: Fungal Culture and this compound Production

This protocol describes the cultivation of Cochliobolus australiensis for the production of this compound in a liquid medium.

Materials:

  • Cochliobolus australiensis strain

  • Potato Dextrose Broth (PDB)

  • Sterile culture flasks

  • Shaking incubator

Procedure:

  • Prepare sterile Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Inoculate the PDB with a fresh culture of Cochliobolus australiensis.

  • Incubate the culture at 25-28°C for 14-21 days with shaking at 150 rpm.

  • After the incubation period, the fungal broth is ready for this compound extraction.

Protocol 2: Extraction of this compound from Fungal Broth

This protocol details the solvent extraction of this compound from the liquid culture.

Materials:

  • Fungal broth containing this compound

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Transfer the cell-free broth to a separatory funnel.

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Combine the organic (ethyl acetate) layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines a preliminary purification step using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel or C8 reversed-phase silica

  • Glass chromatography column

  • Solvent system (e.g., n-hexane-ethyl acetate gradient)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent.

  • Pack the chromatography column with the slurry.

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the top of the column.

  • Elute the column with a gradient of the chosen solvent system.

  • Collect fractions in separate tubes.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

  • Pool the fractions containing pure or enriched this compound.

  • Evaporate the solvent from the pooled fractions to obtain partially purified this compound.

Protocol 4: Final Purification by Preparative HPLC

This protocol describes the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Partially purified this compound

  • HPLC system with a preparative C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Acetic acid or Formic acid (optional, for peak shape improvement)

  • Collection vials

Procedure:

  • Dissolve the partially purified this compound in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC system with the parameters outlined in the data table above, adjusting for a preparative scale.

  • Inject the sample onto the preparative HPLC column.

  • Collect the peak corresponding to the retention time of this compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Culture Cochliobolus australiensis Culture in Potato Dextrose Broth Filtration Filtration to remove mycelia Culture->Filtration SolventExtraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->SolventExtraction Concentration Concentration of Organic Phase SolventExtraction->Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel or C8) Concentration->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC TLC->ColumnChromatography Pool Fractions Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for this compound-Induced Phytotoxicity

Note: This proposed pathway is based on studies of the synthetic this compound analogue, (±)-3-deoxythis compound, which exhibits similar phytotoxic activity.

Radicinin_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_molecular_events Molecular Events cluster_gene_expression Gene Expression & Cell Fate This compound This compound Analogue ((±)-3-deoxythis compound) Stomata Uncontrolled Stomatal Opening This compound->Stomata Chloroplast Targets Chloroplasts This compound->Chloroplast Wilting Plant Wilting Stomata->Wilting ROS Reactive Oxygen Species (ROS) Production Chloroplast->ROS LipidPeroxidation Membrane Lipid Peroxidation ROS->LipidPeroxidation GeneActivation Activation of Genes for Chloroplast-Specific PCD ROS->GeneActivation IonLeakage Ion Leakage LipidPeroxidation->IonLeakage IonLeakage->Wilting PCD Programmed Cell Death (PCD) GeneActivation->PCD Chlorosis Chlorosis PCD->Chlorosis

Caption: Proposed phytotoxic mechanism of a this compound analogue.

References

Application Notes and Protocols for In Vitro Assays of Radicinin's Phytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a fungal metabolite primarily isolated from Cochliobolus species, has demonstrated significant phytotoxic activity, positioning it as a potential candidate for the development of natural herbicides.[1][2][3] Its target-specific toxicity against invasive weeds like buffelgrass (Cenchrus ciliaris) while exhibiting low toxicity to native plant species makes it a compound of particular interest.[1][2] These application notes provide detailed protocols for in vitro assays to quantify the phytotoxic effects of this compound, enabling researchers to assess its efficacy and screen for more potent derivatives.

Data Presentation: Quantitative Phytotoxic Effects of this compound

The following tables summarize the quantitative data on the phytotoxic activity of this compound from various studies.

Table 1: Phytotoxic Effect of this compound on Buffelgrass (Cenchrus ciliaris) using Leaf Puncture Assay

Concentration (M)Necrotic Lesion Area (mm²)Reference
2.5 x 10⁻³>30
1 x 10⁻³Significant toxicity

Table 2: Target-Specificity of this compound's Phytotoxicity (Leaf Puncture Assay)

Plant SpeciesCommon NameEffect at 2.5 x 10⁻³ MEffect at 1 x 10⁻³ MReference
Cenchrus ciliarisBuffelgrassHighly toxicToxic
Digitaria californicaArizona CottontopLow toxicityNo toxic effect
Heteropogon contortusTangle HeadLow toxicityNo toxic effect
Baileya multiradiataDesert MarigoldLow toxicityNo toxic effect
Stanleya pinnataPrince's PlumeLow toxicityNo toxic effect
Encelia farinosaBrittlebushLow toxicityNo toxic effect
Lepidium fremontiiDesert PepperweedLow toxicityNo toxic effect

Experimental Protocols

Leaf Puncture Assay

This assay is a primary method for evaluating the direct phytotoxic effect of this compound on plant leaves.

Objective: To determine the ability of this compound to induce necrosis on leaf tissue.

Materials:

  • This compound

  • Methanol (for stock solution)

  • Sterile distilled water

  • Healthy, young leaves of the target plant species (e.g., buffelgrass)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Micropipette

  • Sterile needle or pin

  • Growth chamber or incubator with controlled temperature and light

Protocol:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare working solutions at desired concentrations (e.g., 2.5 x 10⁻³ M and 1 x 10⁻³ M) by diluting with sterile distilled water. The final methanol concentration should be kept low (e.g., <1%) to avoid solvent-induced phytotoxicity.

    • Prepare a control solution with the same final concentration of methanol in sterile distilled water.

  • Leaf Preparation:

    • Excise healthy, young leaves from the test plants.

    • Wash the leaves gently with sterile distilled water and pat them dry.

    • Cut the leaves into uniform sections (e.g., 3-4 cm in length).

  • Assay Setup:

    • Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water to maintain humidity.

    • Gently make a small puncture or light scratch on the adaxial (upper) surface of each leaf section using a sterile needle.

    • Place the punctured leaf sections on the moist filter paper within the Petri dishes.

  • Application of this compound:

    • Apply a small, precise volume (e.g., 10 µL) of the this compound test solution or control solution directly onto the punctured site of each leaf section.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle) for 48-72 hours.

  • Data Collection and Analysis:

    • After the incubation period, visually assess the leaves for the development of necrotic lesions around the puncture site.

    • Measure the area of the necrotic lesions (in mm²) using a caliper or by analyzing digital images with appropriate software.

    • Compare the lesion areas produced by different concentrations of this compound with the control group.

Seed Germination Inhibition Assay

This assay evaluates the effect of this compound on the germination of seeds.

Objective: To determine the inhibitory effect of this compound on seed germination percentage and rate.

Materials:

  • This compound

  • Sterile distilled water

  • Seeds of the target plant species (e.g., Lactuca sativa (lettuce) or other sensitive species)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Growth chamber or incubator

Protocol:

  • Preparation of this compound Solutions:

    • Prepare a series of concentrations of this compound in sterile distilled water. A solvent like methanol or DMSO can be used to dissolve this compound initially, but the final concentration in the assay should be minimal to avoid toxicity.

    • A control with only sterile distilled water (and the minimal solvent concentration if used) should be included.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add a defined volume (e.g., 5 mL) of the respective this compound solution or control solution to each dish, ensuring the filter paper is thoroughly moistened.

    • Place a specific number of seeds (e.g., 20-25) on the filter paper in each dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes and place them in a growth chamber or incubator in the dark at a constant temperature (e.g., 25°C).

  • Data Collection and Analysis:

    • Monitor the seeds daily for germination. A seed is considered germinated when the radicle has emerged.

    • After a predetermined period (e.g., 72-120 hours), count the number of germinated seeds in each dish.

    • Calculate the germination percentage for each treatment:

      • Germination (%) = (Number of germinated seeds / Total number of seeds) x 100

    • The germination rate can also be assessed by recording the time it takes for 50% of the seeds to germinate (T50).

Root Elongation Inhibition Assay

This assay assesses the impact of this compound on the early growth of seedlings, specifically root elongation.

Objective: To quantify the inhibitory effect of this compound on seedling root growth.

Materials:

  • This compound

  • Sterile distilled water

  • Seeds of a sensitive plant species (e.g., Lepidium sativum (cress) or Sorghum bicolor (sorghum))

  • Petri dishes or square bioassay plates

  • Sterile filter paper

  • Growth chamber or incubator

Protocol:

  • Seed Pre-germination (Optional but Recommended):

    • To ensure uniform seedling size, seeds can be pre-germinated by placing them on moist filter paper in the dark for 24-48 hours until the radicles just emerge.

  • Preparation of this compound Solutions:

    • Prepare a range of this compound concentrations in sterile distilled water as described for the seed germination assay.

  • Assay Setup:

    • Line Petri dishes or bioassay plates with sterile filter paper.

    • Moisten the filter paper with the respective this compound or control solutions.

    • Carefully place pre-germinated seeds or a specific number of non-germinated seeds in a row on the upper part of the filter paper.

  • Incubation:

    • Seal the dishes/plates and place them in an upright position in a growth chamber or incubator in the dark at a constant temperature (e.g., 25°C) for 48-72 hours. This allows the roots to grow downwards along the filter paper.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling using a ruler or digital imaging software.

    • Calculate the average root length for each treatment.

    • Determine the percentage of root growth inhibition relative to the control:

      • Inhibition (%) = [ (Control root length - Treatment root length) / Control root length ] x 100

    • The IC50 value (the concentration of this compound that causes 50% inhibition of root elongation) can be calculated using dose-response analysis.

Visualizations

experimental_workflow_leaf_puncture cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sol Prepare this compound Solutions apply Apply this compound Solution prep_sol->apply prep_leaf Prepare Leaf Sections puncture Puncture Leaf Surface prep_leaf->puncture puncture->apply incubate Incubate (48-72h) apply->incubate measure Measure Necrotic Lesion Area incubate->measure analyze Compare with Control measure->analyze

Caption: Workflow for the Leaf Puncture Assay.

experimental_workflow_seed_germination cluster_setup Setup cluster_incubation Incubation cluster_data Data Collection prep_sol Prepare this compound Solutions setup_petri Prepare Petri Dishes with Filter Paper prep_sol->setup_petri add_seeds Add Seeds setup_petri->add_seeds incubate Incubate in Dark (72-120h) add_seeds->incubate count_germ Count Germinated Seeds incubate->count_germ calc_perc Calculate Germination Percentage count_germ->calc_perc

Caption: Workflow for the Seed Germination Inhibition Assay.

experimental_workflow_root_elongation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sol Prepare this compound Solutions setup_plates Setup Assay Plates prep_sol->setup_plates pre_germ Pre-germinate Seeds (optional) place_seeds Place Seeds pre_germ->place_seeds setup_plates->place_seeds incubate Incubate Vertically (48-72h) place_seeds->incubate measure Measure Root Length incubate->measure calc_inhib Calculate Inhibition % measure->calc_inhib

Caption: Workflow for the Root Elongation Inhibition Assay.

Hypothetical Signaling Pathway for this compound's Phytotoxic Action

Based on studies of its synthetic analogue, (±)-3-deoxythis compound, the phytotoxic effects of this compound may involve the induction of oxidative stress within chloroplasts and disruption of stomatal function.

radicinin_pathway cluster_cellular Cellular Effects cluster_molecular Molecular Consequences rad This compound Application stomata Induction of Stomata Opening rad->stomata chloroplast Chloroplast Targeting rad->chloroplast wilting Plant Wilting stomata->wilting ros Reactive Oxygen Species (ROS) Overproduction chloroplast->ros lipid_perox Membrane Lipid Peroxidation ros->lipid_perox pcd Programmed Cell Death (PCD) Gene Activation ros->pcd ion_leakage Ion Leakage lipid_perox->ion_leakage chlorosis Chlorosis ion_leakage->chlorosis pcd->chlorosis

Caption: Hypothetical signaling pathway of this compound's phytotoxicity.

References

Radicinin: Application Notes and Protocols for Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a fungal phytotoxin produced by Cochliobolus australiensis, has demonstrated significant potential as a target-specific bioherbicide for the control of invasive weeds, particularly buffelgrass (Cenchrus ciliaris).[1][2][3][4] Its high toxicity to the target weed, coupled with low toxicity to native plant species and a favorable ecotoxicological profile, makes it a promising candidate for development into a natural herbicide formulation.[1] This document provides detailed application notes and experimental protocols based on published research to guide further investigation and development of this compound for weed management.

Data Presentation

The following tables summarize the quantitative data on the phytotoxic activity of this compound against the target weed, buffelgrass, and its comparative effect on non-target species.

Table 1: Phytotoxicity of this compound on Buffelgrass (Cenchrus ciliaris)

Concentration (M)Mean Lesion Area (mm²)Reference
2.5 x 10⁻³>30
1.0 x 10⁻³~20

Table 2: Comparative Phytotoxicity of this compound on Buffelgrass and Non-Target Native Species at 10⁻³ M

Plant SpeciesGrowth FormMean Lesion Area (mm²)Reference
Cenchrus ciliaris (Buffelgrass)Perennial Grass~20
Digitaria californica (Arizona cottontop)Perennial Grass<5
Heteropogon contortus (Tangle head)Perennial Grass<5
Baileya multiradiata (Desert marigold)Perennial Forb<5
Stanleya pinnata (Prince's plume)Perennial Forb<5
Encelia farinosa (Brittlebush)Perennial Shrub<5
Lepidium fremontii (Desert pepperweed)Perennial Forb<5

Experimental Protocols

Preparation of this compound Solutions

This protocol describes the preparation of this compound solutions for use in phytotoxicity bioassays.

Materials:

  • This compound (isolated from fungal cultures or synthesized)

  • Solvent (e.g., methanol, ethanol, or acetone)

  • Distilled water

  • Tween 20 (or other suitable surfactant)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the this compound in a minimal amount of the chosen solvent in a volumetric flask.

  • Once fully dissolved, add distilled water to the desired final volume.

  • Add a surfactant, such as Tween 20, to a final concentration of 0.05% (v/v) to aid in application and leaf surface wetting.

  • Stir the solution thoroughly using a magnetic stirrer until homogenous.

  • Prepare a series of dilutions as required for the experiment. A control solution containing the same concentration of solvent and surfactant without this compound should also be prepared.

Leaf Puncture Bioassay for Phytotoxicity Assessment

This protocol details the leaf puncture bioassay method used to evaluate the phytotoxic effects of this compound on plant leaves.

Materials:

  • Healthy, mature leaves from the target weed and non-target plant species.

  • This compound solutions of varying concentrations.

  • Control solution.

  • Micropipette.

  • Sterile needle or pin.

  • Petri dishes lined with moist filter paper.

  • Digital caliper or imaging software for lesion measurement.

Procedure:

  • Collect healthy, undamaged leaves from the plants to be tested.

  • Gently wound the adaxial (upper) surface of each leaf with a sterile needle, creating a small puncture.

  • Apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.

  • Apply the control solution to a separate set of punctured leaves.

  • Place the treated leaves in Petri dishes lined with moist filter paper to maintain humidity.

  • Incubate the Petri dishes at room temperature (e.g., 25°C) with a photoperiod (e.g., 12 hours light/12 hours dark).

  • After a set incubation period (e.g., 72 hours), observe the leaves for the development of necrotic lesions around the puncture site.

  • Measure the area of the necrotic lesions using a digital caliper or by capturing images and analyzing them with appropriate software.

  • Compare the lesion areas caused by the this compound solutions to the control to determine the phytotoxic activity.

Signaling Pathway and Mechanism of Action

The precise signaling pathway of this compound in buffelgrass has not been fully elucidated. However, studies on a synthetic analogue, (±)-3-deoxythis compound, in the model plant Solanum lycopersicum (tomato) provide significant insights into its potential mode of action. This analogue has been shown to target chloroplasts, inducing oxidative stress and leading to programmed cell death.

The proposed mechanism involves the following steps:

  • Uptake and Translocation: this compound is applied to the leaf surface and penetrates the plant tissue.

  • Chloroplast Targeting: The molecule localizes to the chloroplasts, the site of photosynthesis.

  • Induction of Oxidative Stress: Within the chloroplasts, this compound interferes with normal cellular processes, leading to the overproduction of reactive oxygen species (ROS), particularly singlet oxygen.

  • Cellular Damage: The excess ROS causes damage to cellular components, including membrane lipids (lipid peroxidation) and chlorophyll, leading to chlorosis and ion leakage.

  • Programmed Cell Death (PCD) Activation: The oxidative stress triggers a chloroplast-specific pathway of programmed cell death, leading to the controlled death of the plant cells.

  • Physiological Effects: The cellular damage and PCD manifest as visible symptoms such as necrosis, wilting, and ultimately, plant death. The analogue (±)-3-deoxythis compound has also been observed to cause uncontrolled opening of stomata, contributing to wilting.

Below is a diagram illustrating this proposed signaling pathway.

Radicinin_Signaling_Pathway This compound This compound Application Uptake Uptake into Plant Cell This compound->Uptake Chloroplast Localization to Chloroplast Uptake->Chloroplast ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) Overproduction Chloroplast->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, Chlorophyll Degradation, Ion Leakage) OxidativeStress->Damage PCD Activation of Programmed Cell Death (PCD) OxidativeStress->PCD Symptoms Necrosis and Plant Death Damage->Symptoms PCD->Symptoms

Caption: Proposed signaling pathway of this compound leading to weed control.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the herbicidal potential of this compound.

Radicinin_Workflow Start Start: Identify Need for Buffelgrass Control Isolation Isolation/Synthesis of this compound Start->Isolation Preparation Preparation of Test Solutions Isolation->Preparation Bioassay Leaf Puncture Bioassay Preparation->Bioassay DataCollection Data Collection (Lesion Area Measurement) Bioassay->DataCollection Analysis Data Analysis and Efficacy Determination DataCollection->Analysis NonTarget Non-Target Species Testing Analysis->NonTarget Mechanism Mechanism of Action Studies Analysis->Mechanism Formulation Formulation Development NonTarget->Formulation Mechanism->Formulation End End: Potential Bioherbicide Formulation->End

Caption: Experimental workflow for this compound bioherbicide development.

References

Application Notes and Protocols for the Analytical Determination of Radicinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal phytotoxin produced by several species of fungi, including Cochliobolus australiensis. It has demonstrated potential as a target-specific bioherbicide for the control of invasive weeds like buffelgrass (Cenchrus ciliaris)[1][2][3]. Furthermore, studies have indicated its potential cytotoxic activity against human tumor cell lines, suggesting its relevance in drug development research[4][5]. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including fungal cultures, plant tissues, and biological fluids, to support research in agriculture and medicine.

These application notes provide detailed protocols for the analysis of this compound using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC12H12O5
Molar Mass236.22 g/mol N/A
UV Maximum Absorption (λmax)226 nm
AppearanceWhite crystalline solidN/A

Analytical Methods

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid qualitative method for the initial screening and separation of this compound from complex mixtures.

Experimental Protocol:

  • Stationary Phase: Silica gel plates (Kieselgel 60 F254, 0.25 mm).

  • Mobile Phase: A mixture of Chloroform and isopropanol (9:1, v/v) is a suitable solvent system.

  • Sample Preparation: Dissolve the extracted sample in a suitable solvent like methanol.

  • Application: Spot the sample and a this compound standard onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization:

    • Expose the plate to UV radiation (254 nm).

    • Spray with 10% H2SO4 in methanol, followed by 5% phosphomolybdic acid in ethanol, and then heat at 110°C for 10 minutes.

Expected Results:

This compound will appear as a distinct spot with a specific retention factor (Rf) value, which can be compared to the standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm i.d.; 5 µm or Merck LiChrocart C-18, 250 x 4.6 mm i.d.; 5µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Start with 10% acetonitrile in water.

    • Linearly increase to 15% acetonitrile in 6 minutes.

    • Increase to 20% in 16 minutes.

    • Increase to 25% in 22 minutes.

    • Increase to 40% in 40 minutes.

    • Increase to 90% in 45 minutes.

    • Re-equilibrate to the initial conditions for 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 226 nm.

  • Sample Preparation: Dissolve samples in methanol. For quantitative analysis, prepare a standard curve using a certified this compound standard.

Quantitative Data Summary:

ParameterValueReference
Retention Time (Rt)Approximately 28.4 minutes
Linearity Range1 - 250 µg/mL
Correlation Coefficient (R²)0.9998
Limit of Detection (LOD)0.001 µg
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices. While a specific quantitative method for this compound is not extensively detailed in the reviewed literature, a general approach based on existing information for this compound identification and mycotoxin analysis can be proposed.

Proposed Experimental Protocol (for method development):

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A Time-of-Flight (TOF) or triple quadrupole (QqQ) mass analyzer can be used.

  • Column: C18 reversed-phase column (as used in HPLC).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: ESI in positive mode is often suitable for mycotoxins. The protonated molecule [M+H]⁺ would be monitored.

  • MS/MS Parameters (for QqQ):

    • Precursor Ion: The m/z of the protonated this compound molecule.

    • Product Ions: Specific fragment ions of this compound, to be determined by infusion of a standard solution.

  • Sample Preparation: Similar to HPLC, with a final filtration step using a 0.22 µm filter before injection.

Workflow for LC-MS Analysis of this compound:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Fungal Culture, Plant Tissue) Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column ESI Electrospray Ionization (ESI) Column->ESI MassAnalyzer Mass Analyzer (TOF or QqQ) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the analysis of this compound by LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique for this compound analysis, although it may require derivatization to increase its volatility. As no specific GC-MS method for this compound was found, a general protocol for mycotoxin analysis that can be adapted is provided below.

Proposed Experimental Protocol (for method development):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation is a common derivatization technique for mycotoxins containing hydroxyl groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.

  • Column: A medium polarity column, such as a 5% phenyl-methylpolysiloxane phase, is often suitable for mycotoxin analysis.

  • Injector: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: A temperature gradient will be required to ensure good separation of the derivatized this compound from other matrix components.

  • Mass Spectrometer: Electron ionization (EI) is the standard ionization technique. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

  • Sample Preparation: After extraction, the sample needs to be completely dry before adding the derivatization reagent.

Workflow for GC-MS Analysis of this compound:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC GC_Column Capillary Column GC->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization MassAnalyzer_GC Mass Analyzer Ionization->MassAnalyzer_GC Detector_GC Detector MassAnalyzer_GC->Detector_GC DataAcquisition_GC Data Acquisition Detector_GC->DataAcquisition_GC Quantification_GC Quantification DataAcquisition_GC->Quantification_GC

Caption: Workflow for the analysis of this compound by GC-MS.

Biological Activity and Signaling Pathways

Studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have provided insights into its potential mechanism of action in plants. This analogue was found to induce stomatal opening and cause oxidative stress in the chloroplasts of tomato plants, ultimately leading to wilting. This suggests that this compound's phytotoxicity may involve the induction of a chloroplast-specific pathway of programmed cell death.

In addition to its phytotoxic effects, this compound has demonstrated cytotoxic activity against human tumor cell lines. The specific signaling pathways involved in its anticancer effects are an active area of research and require further investigation.

Proposed Signaling Pathway for this compound-Induced Phytotoxicity:

Radicinin_Signaling cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects This compound This compound Stomata Stomata Opening This compound->Stomata Chloroplast Chloroplast This compound->Chloroplast Wilting Wilting Stomata->Wilting OxidativeStress Oxidative Stress (ROS Production) Chloroplast->OxidativeStress PCD Programmed Cell Death OxidativeStress->PCD PCD->Wilting

Caption: Proposed signaling pathway of this compound-induced phytotoxicity in plants.

Conclusion

The analytical methods described in these application notes provide a comprehensive toolkit for the qualitative and quantitative analysis of this compound. The HPLC method is well-established and validated for accurate quantification. While specific LC-MS and GC-MS protocols for this compound require further development, the provided guidelines offer a solid starting point for method optimization. The elucidation of this compound's biological activity and signaling pathways is an ongoing process, with current research pointing towards its role in inducing oxidative stress and programmed cell death in plants and potential applications in cancer research. These analytical standards and protocols are essential for advancing our understanding of this compound and its potential applications.

References

Application Notes and Protocols for the Spectroscopic Analysis of Radicinin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used to characterize radicinin, a fungal metabolite with significant phytotoxic and potential anticancer activities, and its various derivatives. Detailed protocols for sample preparation and analysis are included to facilitate reproducible research in natural product chemistry, drug discovery, and agricultural science.

Introduction

This compound is a dihydropyranopyran-4,5-dione produced by several fungal species, including Cochliobolus australiensis. Its potent biological activities have spurred interest in its chemical synthesis and the generation of derivatives to explore structure-activity relationships (SAR). Accurate and thorough spectroscopic analysis is paramount for the structural elucidation and purity assessment of these compounds. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the study of this compound and its analogues.

Spectroscopic Data of this compound and its Derivatives

The following tables summarize the key spectroscopic data for this compound and a selection of its natural and semi-synthetic derivatives. This information is crucial for the identification and comparison of these compounds.

Table 1: ¹H-NMR Spectroscopic Data (δ, ppm) for this compound and selected Derivatives in CDCl₃

CompoundH-1H-3H-4H-6H-7H-8Propenyl (H-1', H-2', H-3')Other Signals
This compound (1) 7.21 (s)4.00 (d)-6.18 (s)2.55 (m)1.18 (d)6.99 (sext), 5.95 (dq), 1.95 (dd)-
p-Bromobenzoyl Ester (6) 7.30 (s)5.52 (d)-6.25 (s)2.60 (m)1.25 (d)7.05 (sext), 6.00 (dq), 2.00 (dd)7.94 (d), 7.65 (d) (aromatic)
5-Azidopentanoyl Ester (7) 7.25 (s)5.25 (d)-6.20 (s)2.58 (m)1.22 (d)6.97 (sext), 5.98 (dq), 1.98 (dd)3.35 (t), 2.53 (t), 1.80-1.72 (m), 1.68-1.71 (m) (acyl chain)
Stearoyl Ester (8) 7.23 (s)5.27 (d)-6.19 (s)2.57 (m)1.20 (d)6.99 (sext), 5.97 (dq), 1.97 (dd)2.44 (t), 2.0-1.0 (m), 0.90 (t) (acyl chain)
Mesyl Ester (9) 7.28 (s)5.01 (d)-6.23 (s)2.59 (m)1.24 (d)7.01 (sext), 5.99 (dq), 1.99 (dd)3.40 (s) (mesyl)
Acetyl Ester (10) 7.26 (s)5.26 (d)-6.21 (s)2.58 (m)1.23 (d)6.99 (sext), 5.98 (dq), 1.98 (dd)2.15 (s) (acetyl)

Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), sext (sextet), dd (doublet of doublets), and dq (doublet of quartets).

Table 2: IR and UV-Vis Spectroscopic Data for this compound and selected Derivatives

CompoundIR νₘₐₓ (cm⁻¹)UV λₘₐₓ (nm) (log ε)
This compound (1) 3450, 1720, 1640, 1580345 (4.12), 227 (4.15)
p-Bromobenzoyl Ester (6) 1763, 1730, 1602, 1532345 (4.23), 247 (4.40), 224 (4.23)
5-Azidopentanoyl Ester (7) 2097, 1750, 1600, 1530343 (4.18), 223 (4.19)
Stearoyl Ester (8) 1750, 1532, 1433341 (4.15), 221 (4.14)
Mesyl Ester (9) 1757, 1602, 1532, 1434342 (4.10), 224 (4.12)
Acetyl Ester (10) 1754, 1602, 1531, 1433345 (4.12), 227 (4.15)

IR data typically show characteristic peaks for hydroxyl, carbonyl, and double bond stretches. UV-Vis data, usually recorded in methanol, highlight the chromophoric system of the molecules.

Table 3: ESI-MS Data for this compound and selected Derivatives

CompoundIonization ModeObserved m/zCorresponding Ion
This compound (1) ESI+237.0815[M+H]⁺
p-Bromobenzoyl Ester (6) ESI+419, 421[M+H]⁺, [M+2+H]⁺
5-Azidopentanoyl Ester (7) ESI+362, 745[M+H]⁺, [2M+Na]⁺
Stearoyl Ester (8) ESI+517[M+H]⁺
Mesyl Ester (9) ESI+315, 651[M+H]⁺, [2M+Na]⁺
Acetyl Ester (10) ESI+279, 579[M+H]⁺, [2M+Na]⁺

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight of the compounds, often as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. Instrument parameters may need to be optimized for specific compounds and available equipment.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H-NMR):

    • Spectrometer: 400 or 500 MHz

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 s

    • Spectral Width: 0-12 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

Protocol 2: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., methanol/water with 0.1% formic acid).

  • Instrument Parameters (ESI-TOF or ESI-Quadrupole):

    • Ionization Mode: Positive (or negative, depending on the analyte)

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 8 L/min, 300 °C)

    • Nebulizer Pressure: Optimized for stable spray (e.g., 20-30 psi)

    • Mass Range: m/z 100-1000

  • Data Analysis:

    • Acquire the mass spectrum and identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the observed m/z with the calculated exact mass of the expected compound.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrument Parameters (FT-IR):

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups present in the molecule (e.g., O-H, C=O, C=C, C-O).

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Instrument Parameters:

    • Wavelength Range: 200-600 nm

    • Scan Speed: Medium

    • Blank: Use the solvent as a blank.

  • Data Analysis:

    • Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from fungal cultures.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_derivatization Derivatization (Optional) cluster_output Data Interpretation fungal_culture Fungal Culture (e.g., Cochliobolus australiensis) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction chromatography Chromatographic Purification (e.g., TLC, Column Chromatography) extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C, 2D) chromatography->nmr ms Mass Spectrometry (ESI-MS) chromatography->ms ir IR Spectroscopy chromatography->ir uv_vis UV-Vis Spectroscopy chromatography->uv_vis derivatization Chemical Modification chromatography->derivatization structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation ms->purity_assessment ir->structure_elucidation ir->purity_assessment uv_vis->structure_elucidation uv_vis->purity_assessment purification_deriv Purification of Derivatives derivatization->purification_deriv purification_deriv->nmr purification_deriv->ms purification_deriv->ir purification_deriv->uv_vis

Caption: Workflow for this compound Analysis.

Proposed Signaling Pathway for this compound Phytotoxicity

Based on studies with the structural analogue (±)-3-deoxythis compound, the following pathway is proposed for the phytotoxic action of this compound.

phytotoxicity_pathway This compound This compound chloroplast Chloroplast This compound->chloroplast Targets ros Singlet Oxygen (¹O₂) Production (Oxidative Stress) chloroplast->ros pcd_pathway Chloroplast-Specific Programmed Cell Death (PCD) Pathway ros->pcd_pathway Activates gene_regulation Upregulation of pro-death genes (e.g., EX1) Downregulation of pro-survival genes (e.g., ACD2) pcd_pathway->gene_regulation cell_death Cell Death gene_regulation->cell_death

Caption: this compound's Phytotoxic Pathway.

Hypothetical Signaling Pathway for this compound Anticancer Activity

The precise anticancer mechanism of this compound is still under investigation. However, based on its structure and preliminary findings, a plausible hypothesis involves DNA targeting, leading to apoptosis.

anticancer_pathway This compound This compound cell_entry Cellular Uptake This compound->cell_entry dna_interaction DNA Interaction (Potential Alkylation/Intercalation) cell_entry->dna_interaction dna_damage DNA Damage dna_interaction->dna_damage Causes cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest Induces apoptosis_pathway Apoptosis Pathway Activation dna_damage->apoptosis_pathway Triggers cell_cycle_arrest->apoptosis_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis

Application Notes and Protocols for Radicinin Seed Germination Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal phytotoxin, specifically a dihydropyranopyran-4,5-dione, produced by various fungi, including Cochliobolus australiensis.[1][2] It has demonstrated significant phytotoxic activity, making it a compound of interest for the development of natural bioherbicides.[1][3][4] Notably, this compound has shown target-specific toxicity against invasive weeds like buffelgrass (Cenchrus ciliaris) while exhibiting low toxicity to native plant species. Understanding the inhibitory effects of this compound on seed germination is crucial for evaluating its potential as a pre-emergent herbicide and for elucidating its mechanism of action. One study noted that this compound can inhibit the root growth of germinating carrot seeds.

This document provides a detailed protocol for conducting a seed germination inhibition assay to evaluate the phytotoxicity of this compound. It also includes information on its putative mechanism of action and relevant quantitative data from published studies.

Data Presentation: Quantitative Phytotoxicity of this compound

The following table summarizes the effective concentrations of this compound that have been reported to cause phytotoxic effects in various assays.

Plant SpeciesAssay TypeThis compound ConcentrationObserved EffectReference
Buffelgrass (Cenchrus ciliaris)Leaf Puncture Assay2.5 x 10⁻³ MSignificant phytotoxicity
Buffelgrass (Cenchrus ciliaris)Leaf Puncture Assay10⁻³ MMaintained toxicity
Native Sonoran Desert SpeciesLeaf Puncture Assay10⁻³ MNo phytotoxic effects
Carrot (Daucus carota)Seed Germination10-20 µg/mLInhibition of root growth

Experimental Protocols: Seed Germination Inhibition Assay

This protocol is a generalized procedure adapted from standard phytotoxicity bioassays and can be optimized for specific seed types and experimental goals.

1. Materials

  • This compound (of known purity)

  • Test seeds (e.g., lettuce (Lactuca sativa), cress (Lepidium sativum), radish (Raphanus sativus), or other species of interest)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile filter paper (e.g., Whatman No. 1)

  • Solvent for this compound (e.g., methanol or dimethyl sulfoxide (DMSO), analytical grade)

  • Sterile distilled water

  • Incubator or growth chamber with controlled temperature and light conditions

  • Forceps

  • Pipettes and sterile tips

  • Beakers and flasks for solution preparation

  • Ruler or calipers for measuring root and shoot length

  • Camera for documentation (optional)

2. Preparation of this compound Test Solutions

  • Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 10 mg/mL).

  • From the stock solution, prepare a series of working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with sterile distilled water.

  • Ensure the final concentration of the solvent in the working solutions is low (typically ≤ 0.5%) and non-phytotoxic.

  • Prepare a solvent control solution containing the same final concentration of the solvent as the test solutions.

  • Use sterile distilled water as a negative control.

3. Seed Sterilization and Plating

  • Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Aseptically place one or two sheets of sterile filter paper into each Petri dish.

  • Place a defined number of seeds (e.g., 10-20) evenly spaced on the filter paper in each Petri dish using sterile forceps.

4. Treatment Application and Incubation

  • Add a specific volume of the corresponding test solution, solvent control, or negative control to each Petri dish to saturate the filter paper (e.g., 5 mL for a 90 mm dish). Ensure the volume is consistent across all dishes.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber or incubator under controlled conditions. Typical conditions for many seeds are 25 ± 2°C with a 16-hour light/8-hour dark photoperiod. The specific conditions should be optimized for the chosen seed species.

  • Conduct the experiment with at least three to five replicates for each treatment group.

5. Data Collection and Analysis

  • Record the number of germinated seeds daily for a defined period (e.g., 3-7 days). A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

  • At the end of the experiment, measure the radicle (root) length and hypocotyl (shoot) length of each germinated seedling.

  • Calculate the following parameters for each treatment group:

    • Germination Percentage (%): (Number of germinated seeds / Total number of seeds) x 100

    • Inhibition of Germination (%): [1 - (Germination % of treatment / Germination % of control)] x 100

    • Inhibition of Root/Shoot Elongation (%): [1 - (Mean root/shoot length of treatment / Mean root/shoot length of control)] x 100

    • Germination Index (GI): A combined measure of germination and seedling growth.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the controls.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Test Solutions treatment Add this compound Solutions and Controls prep_this compound->treatment prep_seeds Surface Sterilize Seeds plating Plate Seeds in Petri Dishes prep_seeds->plating prep_plates Prepare Petri Dishes with Filter Paper prep_plates->plating plating->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Record Germination Rate, Root and Shoot Length incubation->data_collection calculation Calculate Germination %, Inhibition %, etc. data_collection->calculation statistics Statistical Analysis calculation->statistics

Caption: Workflow for the this compound Seed Germination Inhibition Assay.

Putative Signaling Pathway of this compound Phytotoxicity

The precise signaling pathway of this compound in plants is not fully elucidated. However, studies on a synthetic analogue suggest a mechanism involving the induction of oxidative stress.

G cluster_effects Downstream Effects This compound This compound cell_wall Plant Cell Wall and Membrane This compound->cell_wall Uptake chloroplast Chloroplast cell_wall->chloroplast ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) chloroplast->ros Targets oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage oxidative_stress->damage pcd Programmed Cell Death (Apoptosis) damage->pcd lipid_peroxidation Membrane Lipid Peroxidation damage->lipid_peroxidation ion_leakage Ion Leakage damage->ion_leakage chlorosis Chlorosis damage->chlorosis inhibition Inhibition of Seed Germination and Plant Growth pcd->inhibition

Caption: Putative signaling pathway for this compound-induced phytotoxicity.

References

Protoplast-Based Assays to Study Radicinin's Mode of Action: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal phytotoxin with potential as a bioherbicide.[1] Understanding its mode of action at the cellular level is crucial for its development and application. Protoplasts, plant cells devoid of their cell walls, offer an excellent single-cell system to investigate the direct effects of compounds like this compound on the plasma membrane and intracellular organelles, eliminating the complexities of cell wall interactions. This document provides detailed protocols for using protoplast-based assays to elucidate the cytotoxic mechanisms of this compound, focusing on its role in inducing chloroplast-mediated programmed cell death (PCD).

Key Concepts

This compound's mode of action involves the targeting of chloroplasts, leading to the overproduction of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂). This oxidative stress triggers a chloroplast-specific signaling pathway that culminates in programmed cell death.[1] Key players in this pathway include the EXECUTER1 (EX1) protein, a sensor of ¹O₂-mediated stress in the chloroplast, and ACCELERATED CELL DEATH 2 (ACD2), a regulator of this cell death pathway.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on plant protoplasts.

Table 1: Dose-Dependent Effect of this compound on Protoplast Viability

This compound Concentration (µM)Protoplast Viability (%) after 24h Treatment
0 (Control)95 ± 3
1085 ± 5
2565 ± 7
5040 ± 6
10015 ± 4
200< 5

Note: Data are representative and may vary depending on the plant species, protoplast isolation efficiency, and experimental conditions. It is recommended to perform a dose-response curve for each specific experimental setup.

Table 2: Time-Course of this compound-Induced Protoplast Death

Time (hours)Protoplast Viability (%) with 50 µM this compound
095 ± 3
290 ± 4
675 ± 6
1255 ± 8
2440 ± 6

Note: This table illustrates the progressive decrease in protoplast viability over time when treated with a fixed concentration of this compound.

Experimental Protocols

Protocol 1: Isolation of Mesophyll Protoplasts

This protocol describes the enzymatic isolation of protoplasts from the leaves of a model plant such as Arabidopsis thaliana or tobacco.

Materials:

  • Young, healthy leaves

  • Enzyme solution: 1.5% (w/v) Cellulase R-10, 0.4% (w/v) Macerozyme R-10 in a wash solution (e.g., W5 solution)

  • W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7

  • Wash solution: Same as W5 or a simplified salt solution.

  • 0.4 M Mannitol solution

  • Nylon mesh (40-100 µm pore size)

  • Centrifuge

Procedure:

  • Sterilize the leaf surface by wiping with 70% ethanol.

  • Gently slice the leaves into thin strips (0.5-1 mm) and place them in a petri dish containing the enzyme solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-4 hours at 25-28°C.

  • Gently swirl the petri dish to release the protoplasts.

  • Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the filtrate at 100 x g for 3 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.

  • Wash the protoplasts twice by repeating the centrifugation and resuspension steps.

  • Finally, resuspend the protoplasts in a suitable medium (e.g., W5 or a culture medium) at a density of 1-2 x 10⁵ protoplasts/mL.

Protocol 2: Protoplast Viability Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining

This assay distinguishes between live and dead protoplasts. FDA stains the cytoplasm of viable cells green, while PI stains the nucleus of dead cells red.

Materials:

  • Protoplast suspension

  • FDA stock solution (5 mg/mL in acetone)

  • PI stock solution (1 mg/mL in water)

  • Fluorescence microscope with appropriate filters

Procedure:

  • To 100 µL of protoplast suspension, add 1 µL of FDA stock solution (final concentration 50 µg/mL).

  • Incubate in the dark for 5-10 minutes at room temperature.

  • Add 1 µL of PI stock solution (final concentration 10 µg/mL).

  • Incubate in the dark for 1-2 minutes.

  • Observe the protoplasts under a fluorescence microscope.

  • Count the number of green (viable) and red (non-viable) protoplasts in at least three different fields of view to determine the percentage of viability.

Protocol 3: Detection of Singlet Oxygen (¹O₂) Production

This protocol uses Singlet Oxygen Sensor Green (SOSG), a fluorescent probe that is highly specific for ¹O₂.

Materials:

  • Protoplast suspension

  • This compound stock solution

  • Singlet Oxygen Sensor Green (SOSG) reagent

  • Confocal laser scanning microscope or fluorescence plate reader

Procedure:

  • Prepare a working solution of SOSG at 5-10 µM in the protoplast culture medium.

  • Incubate the protoplast suspension with the SOSG working solution in the dark for 30-60 minutes at room temperature.

  • Treat the protoplasts with different concentrations of this compound or a vehicle control.

  • Incubate for the desired time period (e.g., 1-4 hours).

  • Observe the protoplasts under a confocal microscope with excitation at ~488 nm and emission at ~525 nm. An increase in green fluorescence indicates ¹O₂ production.

  • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

Protocol 4: Analysis of Programmed Cell Death (PCD) using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies different stages of cell death. Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Protoplast suspension treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat protoplasts with this compound for the desired time.

  • Centrifuge the protoplast suspension at 100 x g for 3 minutes and discard the supernatant.

  • Resuspend the protoplasts in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the protoplast suspension.

  • Gently vortex the suspension and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualization of Pathways and Workflows

Radicinin_Mode_of_Action cluster_protoplast Protoplast This compound This compound Chloroplast Chloroplast This compound->Chloroplast Targets Singlet_Oxygen Singlet Oxygen (¹O₂)↑ Chloroplast->Singlet_Oxygen Generates EX1 EXECUTER1 (EX1) Activation Singlet_Oxygen->EX1 Activates Retrograde_Signal Retrograde Signal to Nucleus EX1->Retrograde_Signal Initiates Nucleus Nucleus Retrograde_Signal->Nucleus Translocates to ACD2 ACD2 Regulation (Pro-survival) PCD_Execution Programmed Cell Death (PCD) ACD2->PCD_Execution Inhibits PCD_Execution->Chloroplast Nucleus->PCD_Execution Induces gene expression for

Caption: this compound's mode of action signaling pathway in a plant protoplast.

Experimental_Workflow cluster_assays Downstream Assays Protoplast_Isolation 1. Protoplast Isolation (Enzymatic Digestion) Radicinin_Treatment 2. This compound Treatment (Dose-response & Time-course) Protoplast_Isolation->Radicinin_Treatment Viability_Assay 3a. Viability Assay (FDA/PI Staining) Radicinin_Treatment->Viability_Assay ROS_Detection 3b. ROS Detection (Singlet Oxygen Sensor Green) Radicinin_Treatment->ROS_Detection PCD_Analysis 3c. PCD Analysis (Annexin V-FITC/PI) Radicinin_Treatment->PCD_Analysis Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis ROS_Detection->Data_Analysis PCD_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound's mode of action.

Conclusion

The protoplast-based assays detailed in this document provide a robust framework for dissecting the molecular mechanisms underlying this compound's phytotoxicity. By quantifying its effects on protoplast viability, reactive oxygen species production, and the induction of programmed cell death, researchers can gain valuable insights into its mode of action. This knowledge is essential for the development of this compound as a targeted and effective bioherbicide.

References

Application Notes and Protocols for Radicinin-Based Bioherbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research, experimental protocols, and future considerations for the use of radicinin as a bioherbicide. The information is based on laboratory and ecotoxicological studies, as the development of this compound for field application is still in a nascent stage.

Introduction

This compound is a fungal phytotoxin produced by species such as Cochliobolus australiensis and Pyricularia grisea[1][2][3][4]. It has demonstrated significant potential as a target-specific bioherbicide, particularly for the control of invasive buffelgrass (Cenchrus ciliaris)[2]. Laboratory studies have shown that this compound exhibits high toxicity to buffelgrass while displaying low toxicity to native plant species and aquatic life, such as zebrafish embryos. A synthetic analogue, (±)-3-deoxythis compound, has been used in studies to elucidate the mode of action, which involves the induction of stomatal opening and oxidative stress within chloroplasts, leading to programmed cell death.

However, challenges remain for its practical field application, including low production yields from fungal cultures and limited water solubility. Furthermore, this compound can degrade rapidly, especially when exposed to sunlight, which could affect its efficacy and persistence in a field environment.

Quantitative Data Summary

The following tables summarize the quantitative data from laboratory-based phytotoxicity and degradation studies of this compound.

Table 1: Phytotoxicity of this compound against Buffelgrass (Cenchrus ciliaris)

Concentration (M)Assay TypeEffect on BuffelgrassReference
2.5 x 10⁻³Leaf Puncture AssaySignificant phytotoxicity and lesion area
1.0 x 10⁻³Leaf Puncture AssayMaintained toxicity against buffelgrass

Table 2: Degradation of this compound under Various Conditions

ConditionDurationDegradation PercentageReference
Sunlight Exposure3 days98.90%
Room Temperature-59.51%
30°C-Increased degradation by ~10% compared to room temp.
UV Light (254 nm)-Increased degradation by ~10% compared to room temp.

Experimental Protocols

Leaf Puncture Bioassay for Phytotoxicity Assessment

This protocol is adapted from studies evaluating the phytotoxicity of this compound on buffelgrass and other non-target species.

Objective: To assess the phytotoxic effects of this compound on plant leaves.

Materials:

  • This compound solution at desired concentrations (e.g., 10⁻³ M and 2.5 x 10⁻³ M) in a suitable solvent.

  • Healthy, mature leaves of the target weed (e.g., buffelgrass) and non-target plants.

  • Micropipette.

  • Sterile needle.

  • Growth chamber with controlled light and temperature.

  • Digital caliper or imaging software for lesion measurement.

Procedure:

  • Prepare solutions of this compound at the desired concentrations.

  • Gently wound the surface of the plant leaves with a sterile needle, creating a small puncture.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution directly onto the puncture wound.

  • As a control, apply a droplet of the solvent without this compound to a separate set of punctured leaves.

  • Place the treated plants in a growth chamber under controlled conditions.

  • After a set incubation period (e.g., 72 hours), measure the diameter of the necrotic lesion that forms around the puncture site.

  • Record and analyze the lesion area to determine the level of phytotoxicity.

Protocol for Assessing this compound Degradation

This protocol is based on studies investigating the stability of this compound under different environmental conditions.

Objective: To evaluate the degradation rate of this compound under various light and temperature conditions.

Materials:

  • This compound solution in a relevant medium (e.g., ISO 8692:2012 culture medium).

  • Incubators or chambers with controlled temperature and light (including UV and simulated sunlight).

  • HPLC system for quantitative analysis.

  • Appropriate solvents for extraction.

Procedure:

  • Prepare a stock solution of this compound in the chosen aqueous medium.

  • Aliquot the solution into multiple transparent vessels.

  • Expose the samples to different conditions:

    • Sunlight (natural or simulated).

    • UV light (254 nm).

    • Controlled temperatures (e.g., room temperature, 30°C) in the dark.

  • At specified time intervals (e.g., 24, 48, 72 hours), collect samples from each condition.

  • Extract the remaining this compound from the aqueous medium using a suitable organic solvent.

  • Quantify the concentration of this compound in the extracts using a calibrated HPLC method.

  • Calculate the percentage of degradation over time for each condition.

Signaling Pathways and Experimental Workflows

Proposed Mode of Action of this compound Analogue

The following diagram illustrates the proposed signaling pathway for the this compound analogue, (±)-3-deoxythis compound, in tomato, which involves the induction of oxidative stress in chloroplasts.

G cluster_plant_cell Plant Cell This compound (±)-3-deoxythis compound Stomata Uncontrolled Stomatal Opening This compound->Stomata Chloroplast Chloroplast Targeting This compound->Chloroplast Wilting Plant Wilting Stomata->Wilting ROS Singlet Oxygen Species (ROS) Overproduction Chloroplast->ROS PCD Programmed Cell Death (PCD) Gene Activation ROS->PCD CellDeath Cell Death PCD->CellDeath

Caption: Proposed mechanism of (±)-3-deoxythis compound phytotoxicity.

General Workflow for Bioherbicide Development

This diagram outlines the typical workflow for developing a microbial metabolite, like this compound, into a viable bioherbicide product.

A Isolation & Screening of Microorganism B Metabolite Characterization & Mode of Action A->B C Large-Scale Production (Fermentation) B->C D Formulation Development C->D E Efficacy & Ecotoxicology Testing D->E F Field Trials E->F G Registration & Commercialization F->G

Caption: Workflow for microbial bioherbicide development.

Considerations for Future Field Applications

While field data is not yet available, the following points should be considered for the future development of this compound-based bioherbicides for field application:

  • Formulation: Due to its low water solubility, this compound will require an effective formulation to ensure its stability and uniform application. Options could include emulsifiable concentrates, microemulsions, or granular formulations combined with adjuvants to improve plant uptake.

  • Application Timing and Rate: Field trials will be necessary to determine the optimal application timing (e.g., pre- or post-emergence of the target weed) and the effective application rates under various environmental conditions.

  • Stability: The rapid degradation of this compound in sunlight suggests that formulations may need to include UV protectants or be applied during periods of lower light intensity to maximize efficacy.

  • Target Specificity: While laboratory results are promising, field trials are crucial to confirm the target-specific nature of this compound and to assess any potential non-target effects on a broader range of native flora and fauna.

  • Production: Scalable and cost-effective methods for producing larger quantities of this compound, either through optimized fermentation or total synthesis, are essential for commercial viability.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Radicinin Production in Cochliobolus australiensis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cochliobolus australiensis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield of radicinin, a phytotoxic secondary metabolite with potential applications as a bioherbicide.

Frequently Asked Questions (FAQs)

Q1: Why is my Cochliobolus australiensis culture not producing any this compound?

A1: There are several potential reasons for a complete lack of this compound production:

  • Strain Variation: Not all strains of C. australiensis produce this compound.[1][2] It is crucial to screen different isolates to find a high-yielding strain.

  • Inappropriate Culture Conditions: this compound synthesis is highly dependent on the culture environment.[1][2] Using a suboptimal medium or incorrect incubation parameters can prevent its production.

  • Culture Age: The timing of metabolite extraction is critical. This compound production may be growth-phase dependent, so harvesting too early or too late can result in zero yield.

Q2: My this compound yield is very low. What are the key factors I can optimize?

A2: Low yield is a common challenge.[3] Consider the following factors for optimization:

  • Culture Medium: The choice of liquid or solid medium significantly impacts yield. Potato Dextrose Broth (PDB) and M1D medium have been shown to support this compound production in liquid cultures, while solid-state fermentation on wheat seeds is also an option.

  • Incubation Time: The duration of cultivation is a critical factor. For solid cultures on wheat seeds, different amounts of this compound were observed at 18 and 25 days, indicating that time optimization is necessary.

  • Temperature: For the related species Cochliobolus heterostrophus, the optimal temperature for mycelial growth has been reported as 30°C. It is advisable to test a range of temperatures around this value.

  • pH: The initial pH of the culture medium can influence both fungal growth and secondary metabolite production. For C. heterostrophus, an optimal pH of 6.0 has been noted for mycelial growth.

Q3: What is a good starting point for culture media for this compound production?

A3: Based on published studies, Potato Dextrose Broth (PDB) is a reliable starting medium for liquid culture of C. australiensis for this compound production. For solid-state fermentation, wheat seeds have been used successfully.

Q4: How can I accurately quantify the amount of this compound in my culture extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A sensitive HPLC method has been developed that involves creating a calibration curve with a pure this compound standard to accurately determine the concentration in your complex extracts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Inconsistent this compound Yields Between Batches Variability in inoculum size or age.Slight variations in media preparation (e.g., pH, component concentration).Fluctuations in incubator temperature or agitation speed.Standardize your inoculum preparation protocol. Use a consistent amount of mycelia or a specific spore concentration.Prepare media in larger batches to ensure consistency. Always verify the final pH before inoculation.Regularly calibrate and monitor your incubator and shaker to ensure stable conditions.
Culture Contamination (Bacterial or Fungal) Poor aseptic technique.Contaminated reagents, media, or labware.Contaminated incubator or laminar flow hood.Strictly adhere to aseptic techniques. Work in a certified laminar flow hood and sterilize all equipment and media properly.Test individual components of your media for contamination. Filter-sterilize heat-labile supplements.Implement a regular cleaning and decontamination schedule for all laboratory equipment.
Poor or No Fungal Growth Suboptimal growth medium (incorrect nutrients or pH).Incorrect incubation temperature.Low-quality or non-viable inoculum.Ensure your medium contains adequate carbon and nitrogen sources. Test different media, such as PDB, M1D, or Richard's Agar.Optimize the incubation temperature. Start with a baseline of 28-30°C and test a range to find the optimum for your strain.Use a fresh, healthy culture for inoculation. Check the viability of your fungal stock.
Difficulty Extracting this compound Inefficient extraction solvent.Incomplete cell lysis (for intracellular metabolites).Degradation of this compound post-extraction.Ethyl acetate (EtOAc) is a commonly used and effective solvent for extracting this compound from the culture filtrate.Ensure thorough mixing during liquid-liquid extraction. For solid cultures, ensure the substrate is adequately soaked and agitated in the solvent.this compound can be unstable. Store extracts at low temperatures and protect them from light to prevent degradation before analysis.

Quantitative Data Summary

The following table summarizes this compound yields obtained from different strains of C. australiensis under various culture conditions, as reported in the literature. This data highlights the significant impact of both fungal strain and culture medium on production.

Fungal Strain Culture Medium Incubation Time This compound Yield (mg/L or mg/100g) Reference
LJ4BPotato Dextrose Broth (PDB)Not Specified21.85 ± 0.24 mg/L
LJ4BM1D MediumNot SpecifiedComparable to PDB
LJ4BSoy Sauce Sucrose (SSS) MediumNot SpecifiedVery Low
Various StrainsWheat Seeds Solid Culture (WSCC)18 daysVariable
Various StrainsWheat Seeds Solid Culture (WSCC)25 daysVariable

Experimental Protocols

Protocol 1: Liquid Culture for this compound Production

  • Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes. Allow them to cool to room temperature.

  • Inoculation: In a laminar flow hood, inoculate each flask with a small agar plug (approx. 5x5 mm) from a fresh, actively growing culture of C. australiensis on a PDA plate.

  • Incubation: Incubate the flasks at 28-30°C on a rotary shaker at 150 rpm for 14-21 days in the dark.

  • Harvesting: After incubation, separate the mycelium from the culture broth by filtration. The filtrate contains the secreted this compound.

Protocol 2: Extraction of this compound from Liquid Culture

  • Solvent Partitioning: Transfer the culture filtrate to a separatory funnel.

  • Extraction: Add an equal volume of ethyl acetate (EtOAc) to the funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Collect the upper organic (EtOAc) layer.

  • Repeat: Repeat the extraction of the aqueous phase two more times with fresh EtOAc.

  • Drying and Concentration: Combine all organic extracts. Dry the extract over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: HPLC Quantification of this compound

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (MeOH). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of MeOH. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water. A reported gradient starts at 10% acetonitrile, increasing linearly to 90% over 45 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 226 nm.

    • Injection Volume: 20 µL.

  • Quantification: Inject the standards to create a calibration curve of peak area versus concentration. Inject the prepared sample and use its peak area to determine the concentration of this compound based on the calibration curve.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key workflows for troubleshooting and optimizing this compound production.

G cluster_start Initial Culture Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting start Inoculate C. australiensis in PDB Medium eval Harvest and Extract This compound start->eval quant Quantify Yield via HPLC eval->quant check_yield Is Yield Low or Zero? quant->check_yield check_strain Screen Different Strains check_yield->check_strain Yes check_media Test Alternative Media (e.g., M1D, Solid-State) check_yield->check_media Yes check_params Optimize Parameters (pH, Temp, Time) check_yield->check_params Yes end_node Optimized this compound Yield check_yield->end_node No check_strain->start check_media->start check_params->start

Caption: Workflow for optimizing this compound yield.

Biosynthetic Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). While the specific gene cluster for this compound in C. australiensis has not been fully detailed in the available literature, the general pathway for a fungal non-reducing PKS is illustrated below.

PKS_Pathway cluster_pks Polyketide Synthase (PKS) Enzyme Complex cluster_process Biosynthesis Steps cluster_modification Post-PKS Modification pks_domains KS AT ACP chain Chain Elongation (Iterative Addition of C2 units) pks_domains->chain Catalyzes start Acetyl-CoA + Malonyl-CoA start->pks_domains Substrates polyketide Polyketide Chain Formation chain->polyketide cyclization Cyclization & Aromatization polyketide->cyclization tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) cyclization->tailoring This compound This compound tailoring->this compound

References

Technical Support Center: Overcoming Radicinin's Limited Water Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radicinin, focusing on challenges related to its limited water solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound has limited solubility in water.[1][2] While comprehensive quantitative data is scarce in publicly available literature, experimental studies often report dissolving this compound in organic solvents for bioassays. Methanol and dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions.[3][4] For instance, in one study, this compound samples were dissolved in methanol for HPLC analysis.[3] Another study utilized DMSO to dissolve this compound for degradation assays.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

A2: This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1-2%, to avoid solvent-induced artifacts or toxicity.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of an organic co-solvent.

  • Employ solubilizing agents: The use of detergents or surfactants, such as Tween-80 or Pluronic-F68, can help to keep the compound in solution. It is important to work above the critical micelle concentration (CMC) of the chosen detergent.

  • Utilize cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.

Q3: What are the most promising advanced techniques to improve the aqueous solubility of this compound for formulation development?

A3: For more significant and stable improvements in this compound's aqueous solubility, especially for in vivo studies or product formulation, several advanced methods can be employed:

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix. This can enhance the dissolution rate and bioavailability.

  • Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins can significantly increase the apparent water solubility of hydrophobic natural products.

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles is a modern approach to improve the solubility and delivery of hydrophobic drugs.

Troubleshooting Guides

Issue 1: Preparing a Concentrated Stock Solution of this compound
  • Problem: Difficulty in dissolving this compound powder.

  • Troubleshooting Steps:

    • Solvent Selection: Use a high-purity, anhydrous water-miscible organic solvent. DMSO and methanol are commonly reported for dissolving this compound.

    • Mechanical Assistance: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: A brief sonication in a water bath can aid in dissolution.

    • Visual Confirmation: Always visually inspect the solution against a light source to ensure no particulates are visible.

Issue 2: Maintaining this compound Solubility in Aqueous Media for In Vitro Assays
  • Problem: this compound precipitates out of solution upon dilution of the organic stock into the aqueous assay buffer.

  • Troubleshooting Steps:

    • Co-Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is at a non-toxic and non-interfering level for your specific assay, typically below 2%.

    • Inclusion Complexation: Consider pre-complexing this compound with a cyclodextrin before adding it to your aqueous buffer.

    • Use of Surfactants: Add a biocompatible, non-ionic surfactant to your assay buffer.

    • Kinetic vs. Thermodynamic Solubility: For short-term experiments, converting the compound to an amorphous state by lyophilization might enhance the kinetic solubility.

Data Presentation

Table 1: Solubility Enhancement Strategies for Hydrophobic Compounds

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent mixture.Simple and widely used for in vitro studies.Potential for solvent toxicity or artifacts at higher concentrations.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.Significant increase in aqueous solubility and bioavailability.Complexation efficiency can be compound-specific.
Solid Dispersion Dispersion of the drug in a hydrophilic polymer matrix.Enhanced dissolution rate and potential for amorphous stabilization.Can be sensitive to temperature and humidity.
Nanoparticle Formulation Encapsulation of the drug within a nanoparticle carrier.Improved solubility, bioavailability, and potential for targeted delivery.More complex preparation and characterization required.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline and may require optimization for this compound.

  • Prepare the Cyclodextrin Solution:

    • Dissolve a known concentration of hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous buffer (e.g., a 45% w/v solution).

    • Stir the solution until the HP-β-CD is completely dissolved.

  • Complexation of this compound:

    • Add this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to cyclodextrin may need to be optimized, but an excess of cyclodextrin is often used to drive the complexation.

    • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Post-Complexation Processing:

    • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.

    • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

    • For sterile applications, filter the supernatant through a 0.22 µm filter.

  • Determination of this compound Concentration:

    • The concentration of the solubilized this compound in the final solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This is a common method for preparing solid dispersions and may need to be adapted for this compound.

  • Dissolution of Components:

    • Dissolve both this compound and a hydrophilic carrier (e.g., polyethylene glycol (PEG) 6000, polyvinylpyrrolidone (PVP) K30) in a suitable volatile organic solvent in which both are soluble (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation:

    • The solvent is then evaporated under reduced pressure using a rotary evaporator. This leaves a thin film of the solid dispersion on the wall of the flask.

  • Final Processing:

    • The resulting solid mass is further dried to remove any residual solvent, then crushed, pulverized, and sieved to obtain a fine powder.

Visualizations

experimental_workflow_cyclodextrin cluster_preparation Preparation cluster_complexation Complexation cluster_purification Purification & Analysis This compound This compound Powder mixing Vigorous Stirring (12-24h) This compound->mixing cyclodextrin Cyclodextrin Solution cyclodextrin->mixing centrifugation Centrifugation mixing->centrifugation filtration Sterile Filtration centrifugation->filtration analysis Concentration Analysis (HPLC/UV-Vis) filtration->analysis

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.

logical_relationship_solubility cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome problem Limited Water Solubility of this compound cosolvents Co-solvents problem->cosolvents cyclodextrins Cyclodextrin Complexation problem->cyclodextrins solid_dispersion Solid Dispersion problem->solid_dispersion nanoparticles Nanoparticle Formulation problem->nanoparticles outcome Enhanced Aqueous Solubility & Bioavailability cosolvents->outcome cyclodextrins->outcome solid_dispersion->outcome nanoparticles->outcome

Caption: Strategies to Overcome this compound's Limited Water Solubility.

References

Technical Support Center: Optimizing Radicinin Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of radicinin from fungal biomass.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process, helping you to identify and resolve common problems.

Q1: My this compound yield is significantly lower than expected after extraction. What are the potential causes?

A1: Low this compound yield can be attributed to several factors throughout the experimental workflow. A primary concern is the inherent instability of this compound.[1][2][3] Consider the following potential causes and solutions:

  • Fungal Strain and Culture Conditions: Not all strains of a particular fungus produce this compound in high quantities, and production is heavily influenced by the culture medium and incubation time.[4][5]

    • Solution: Screen different fungal strains to find a high-producing one. Optimize culture conditions, including the growth medium and incubation period, to maximize this compound production before extraction.

  • This compound Degradation: this compound is highly susceptible to degradation, especially when exposed to light and elevated temperatures. Significant degradation has been observed at room temperature, 30°C, and under UV and sunlight.

    • Solution: Protect your samples from light at all stages of extraction and storage. Use amber-colored glassware or wrap containers in aluminum foil. Perform extraction steps at a low temperature (e.g., on ice) and store extracts at -20°C or below.

  • Inefficient Extraction: The choice of solvent and extraction method is crucial for efficiently recovering this compound from the fungal biomass and culture medium.

    • Solution: For liquid cultures, ensure thorough extraction with a suitable solvent like ethyl acetate. For solid cultures, a methanol-water mixture can be effective. Ensure adequate mixing and sufficient extraction time.

G cluster_0 Troubleshooting Low this compound Yield start Low this compound Yield cause1 Fungal Strain / Culture Conditions start->cause1 cause2 This compound Degradation start->cause2 cause3 Inefficient Extraction start->cause3 solution1 Screen Strains & Optimize Culture cause1->solution1 solution2 Protect from Light & Heat cause2->solution2 solution3 Optimize Solvent & Method cause3->solution3

Figure 1. Logical workflow for troubleshooting low this compound yield.

Q2: I am not detecting any this compound in my extracts via HPLC analysis. What should I check?

A2: If this compound is undetectable, it's important to systematically check your entire process, from fungal culture to analytical measurement.

  • Confirm this compound Production: First, verify that the fungal strain you are using is indeed a this compound producer under your specific culture conditions.

    • Solution: Analyze a small sample of the crude extract using a sensitive method like TLC to qualitatively check for the presence of this compound before proceeding with large-scale extraction and purification.

  • Check for Complete Degradation: Given this compound's instability, it's possible that the compound has completely degraded.

    • Solution: Review your extraction and storage procedures to ensure samples were protected from light and heat. Consider performing a small-scale extraction under ideal, protective conditions to see if this compound can be detected.

  • Verify Analytical Method: Issues with the HPLC method itself can lead to a lack of detection.

    • Solution:

      • Ensure your HPLC system is functioning correctly.

      • Use a this compound standard to confirm the retention time and response of your detector.

      • Verify that the detection wavelength is set correctly (around 226 nm for this compound).

      • Check the composition and pH of your mobile phase.

Q3: My this compound peak is present in the HPLC chromatogram, but the peak shape is poor (e.g., broad, tailing). How can I improve it?

A3: Poor peak shape in HPLC can be due to a variety of factors related to the sample, the column, or the mobile phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: The column can become contaminated with strongly retained compounds from the crude extract, or the stationary phase can degrade over time.

    • Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this compound.

    • Solution: Adjust the mobile phase composition, for instance, by altering the solvent ratio or adding modifiers, to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound has been isolated from several fungal genera, including Cochliobolus, Alternaria, Stemphylium, Phoma, and Bipolaris. Cochliobolus australiensis (also classified as Curvularia tsudae) is a notable producer that has been studied for its potential in bioherbicide development.

Q2: What is the optimal solvent for extracting this compound?

A2: For liquid fungal cultures, ethyl acetate is a commonly used and effective solvent for extracting this compound. For solid cultures grown on substrates like wheat seeds, an extraction with a methanol-water (1:1) mixture has been shown to be effective.

Q3: What are the key culture conditions that influence this compound production?

A3: this compound synthesis is highly dependent on the culture conditions. Key factors include:

  • Fungal Strain: Different strains of the same species can have vastly different this compound production capabilities.

  • Culture Medium: The composition of the growth medium significantly impacts yield. Studies have compared media such as Potato Dextrose Broth (PDB), M1D medium, and Soy Sauce Sucrose (SSS) medium, with varying results.

  • Culture Type: Both liquid and solid cultures can be used for this compound production. Solid cultures on wheat seeds have been investigated, with incubation time being an important variable.

Q4: How can I quantify the amount of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) is a rapid and sensitive method for quantifying this compound. A reversed-phase C18 column is typically used with a water-acetonitrile gradient as the mobile phase. Detection is performed using a UV detector at approximately 226 nm.

Q5: How stable is this compound and what are the optimal storage conditions?

A5: this compound is an unstable compound. It degrades significantly when exposed to sunlight, UV light, and elevated temperatures (room temperature and 30°C). For instance, one study found that 98.90% of this compound degraded after 3 days in sunlight. To minimize degradation, it is crucial to store this compound extracts and purified compounds in the dark at low temperatures (-20°C or colder).

Quantitative Data Summary

The following tables summarize the quantitative data on this compound production under different culture conditions and its degradation under various environmental stressors.

Table 1: this compound Production by Cochliobolus australiensis Strain LJ4B in Different Culture Media.

Culture MediumOrganic Extract (mg/100mL or /100g)% of this compound in ExtractThis compound Yield (mg/L or mg/100g)
Potato Dextrose Broth (PDB)Not specified10.01%26.20 ± 0.32
M1D MediumNot specified18.06%21.85 ± 0.24
Soy Sauce Sucrose (SSS)Not specified0.34%0.80 ± 0.02
Wheat Seeds (18 days)66.00.17%1.11 ± 0.03
Wheat Seeds (25 days)108.00.93%10.07 ± 0.11

Table 2: Degradation of this compound Under Different Conditions.

ConditionDurationDegradation Percentage
Room Temperature72 hours59.51%
30°C72 hoursIncreased by ~10% from room temp.
UV Light (254 nm)4 hours73.82%
Sunlight72 hours98.90%

Experimental Protocols

1. Fungal Culture for this compound Production

This protocol is a general guideline for culturing Cochliobolus australiensis for this compound production.

  • Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) plates until a sufficient mycelial mat is formed.

  • Liquid Culture:

    • Aseptically transfer fragments of the mycelial mat into 500 mL Erlenmeyer flasks containing 100 mL of sterile Potato Dextrose Broth (PDB).

    • Incubate the flasks on a shaker at room temperature (approximately 22°C) for 14 days.

  • Solid Culture:

    • Prepare sterile, soaked wheat seeds in a 1 L Erlenmeyer flask.

    • Inoculate the seeds with a conidial suspension of C. australiensis.

    • Incubate at room temperature (approximately 22°C) for 18 to 25 days, shaking the flask periodically to prevent clumping.

2. This compound Extraction

The following protocols detail the extraction of this compound from liquid and solid fungal cultures.

G cluster_0 This compound Extraction Workflow start Fungal Culture liquid Liquid Culture (PDB) start->liquid solid Solid Culture (Wheat) start->solid separate Separate Mycelium (Centrifuge/Filter) liquid->separate dry_solid Air-Dry Culture solid->dry_solid lyophilize Lyophilize Filtrate separate->lyophilize extract_liquid Extract with Ethyl Acetate lyophilize->extract_liquid combine_dry Combine Organic Extracts & Dry (Na2SO4) extract_liquid->combine_dry mince_solid Mince Dried Material dry_solid->mince_solid extract_solid Extract with MeOH:H2O (1:1) mince_solid->extract_solid centrifuge_solid Centrifuge Mixture extract_solid->centrifuge_solid defat Defat with n-hexane centrifuge_solid->defat extract_aqueous Extract Aqueous Phase with Ethyl Acetate defat->extract_aqueous extract_aqueous->combine_dry evaporate Evaporate Solvent combine_dry->evaporate end Crude this compound Extract evaporate->end

References

Technical Support Center: Stabilizing Radicinin in Bioherbicide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing radicinin for bioherbicide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising bioherbicide candidate?

This compound is a fungal phytotoxin, specifically a dihydropyranopyran-4,5-dione, produced by organisms such as Cochliobolus australiensis.[1][2][3] It has demonstrated high, target-specific toxicity against invasive weeds like buffelgrass (Cenchrus ciliaris) while showing low toxicity to non-target native plants.[4] Furthermore, studies have indicated no teratogenic, sub-lethal, or lethal effects on zebrafish embryos, suggesting a favorable environmental profile.

Q2: What is the primary challenge in formulating this compound as a bioherbicide?

The main challenge is this compound's instability. It is susceptible to degradation under various environmental conditions, particularly sunlight. Studies have shown that a significant percentage of this compound can degrade within a short period when exposed to sunlight and even at room temperature. This rapid degradation can limit its efficacy and shelf life in a field setting.

Q3: What are the main strategies to stabilize this compound in a bioherbicide formulation?

The primary strategies to enhance this compound's stability include:

  • Microencapsulation: This involves enclosing this compound within a protective polymer shell to shield it from environmental factors like UV radiation and temperature fluctuations.

  • Use of Adjuvants: Incorporating adjuvants such as UV protectants, antioxidants, and stickers can help to reduce degradation and improve the overall performance of the formulation.

  • Solid Formulations: Creating solid formulations, such as water-dispersible granules or powders through techniques like spray drying, can improve the shelf-life compared to liquid formulations.

Q4: How does microencapsulation protect this compound?

Microencapsulation creates a physical barrier around the this compound molecules. This barrier can:

  • Block or scatter harmful UV radiation.

  • Reduce the rate of oxidation and hydrolysis.

  • Provide a controlled release of the active ingredient, potentially prolonging its herbicidal effect.

Q5: What types of adjuvants are suitable for this compound formulations?

While specific studies on adjuvants for this compound are limited, based on formulations for other natural herbicides, suitable adjuvants could include:

  • UV Protectants: Lignin-based products or soyscreen can absorb or block UV radiation.

  • Surfactants: These improve the spreading and sticking of the formulation on the leaf surface. Oil-based adjuvants may also enhance penetration through the leaf cuticle.

  • Antioxidants: To prevent oxidative degradation of this compound.

It is important to note that some adjuvants can have their own phytotoxic effects or may increase the phytotoxicity of the active ingredient to non-target plants. Therefore, compatibility and selectivity testing are crucial.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Preliminary Formulations
Symptom Possible Cause Troubleshooting Step
Loss of phytotoxicity after short-term storage or upon exposure to light.Photodegradation: this compound is highly susceptible to degradation by UV radiation from sunlight.1. Incorporate a UV Protectant: Add a UV-absorbing or blocking agent to your formulation. Lignin-based compounds are a good option for natural product formulations. 2. Microencapsulate this compound: Use a polymer matrix that has UV-protective properties. 3. Use Opaque Packaging: Store the formulation in amber or opaque containers to prevent light exposure during storage and transport.
Decreased this compound concentration over time, even when stored in the dark.Thermal Degradation or Oxidation: this compound can degrade at room temperature, and oxidative processes can also contribute to its breakdown.1. Optimize Storage Conditions: Store formulations at lower temperatures (e.g., 4°C) to slow down degradation kinetics. 2. Add Antioxidants: Include antioxidants in your formulation to mitigate oxidative degradation. 3. Consider Solid Formulations: Develop a solid formulation (e.g., powder or granules) as they often exhibit better long-term stability than liquid formulations.
Issue 2: Poor Efficacy of the this compound Bioherbicide in Greenhouse or Field Trials
Symptom Possible Cause Troubleshooting Step
The formulation does not effectively control the target weed.Poor Adhesion and Spreading: The formulation may not be adequately covering the leaf surface or is easily washed off.1. Incorporate a Surfactant/Sticker: Add a suitable surfactant to reduce the surface tension of the spray droplets and a sticker to improve adhesion to the leaves. 2. Optimize Droplet Size: Adjust spray nozzle and pressure to produce an optimal droplet size for the target weed.
Efficacy is lower than expected based on the concentration of this compound.Limited Penetration: this compound may not be effectively penetrating the leaf cuticle to reach its target site.1. Use a Penetrant: Include an oil-based adjuvant or other penetrants in the formulation to facilitate the uptake of this compound through the waxy leaf cuticle.
Inconsistent results across different application times or conditions.Environmental Instability: The active ingredient is degrading before it can exert its full effect.1. Review Stabilization Strategy: Re-evaluate your approach to photoprotection and thermal stability. Consider combining microencapsulation with UV-protective adjuvants.
Issue 3: Challenges During the Microencapsulation Process
Symptom Possible Cause Troubleshooting Step
Low encapsulation efficiency.Poor Affinity of this compound for the Polymer Matrix: this compound may be diffusing out of the polymer droplets during the solvent evaporation phase. Inappropriate Solvent System: The choice of solvents may be causing premature precipitation of the polymer or poor partitioning of this compound.1. Select a Different Polymer: Test polymers with different hydrophobicities to find one that has a better affinity for this compound. 2. Optimize the Solvent System: Adjust the ratio of organic solvent to the aqueous phase. Ensure the solvent for this compound and the polymer is appropriate. 3. Modify the Stirring Rate: A very high stirring rate can lead to smaller, less stable droplets, while a very low rate may result in poor emulsion formation.
Irregularly shaped or aggregated microcapsules.Inadequate Emulsifier Concentration: Insufficient emulsifier can lead to droplet coalescence before the polymer solidifies. Rapid Solvent Evaporation: Too rapid evaporation can cause the polymer to precipitate unevenly.1. Adjust Emulsifier Concentration: Increase the concentration of the emulsifier in the continuous phase. 2. Control Evaporation Rate: Reduce the temperature or the rate of stirring during solvent evaporation to allow for more uniform particle formation.

Quantitative Data on this compound Stability

The following table summarizes the degradation of unformulated this compound under various conditions, as reported in the literature. This data highlights the necessity for stabilizing formulations.

ConditionDurationDegradation (%)Reference
Sunlight72 hours98.90%
Room Temperature72 hours59.51%
30°C72 hours~69.5% (estimated from a 10% increase from room temp)
UV Light (254 nm)4 hours~69.5% - 73.82%

Experimental Protocols

Protocol 1: Microencapsulation of this compound using Solvent Evaporation

This protocol is a general guideline for encapsulating a hydrophobic compound like this compound in a polymer matrix. Optimization of specific parameters will be necessary.

Materials:

  • This compound

  • Polymer (e.g., polylactic-co-glycolic acid - PLGA, or ethylcellulose)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous solution of an emulsifier (e.g., polyvinyl alcohol - PVA, 1% w/v)

  • Magnetic stirrer

  • Homogenizer (optional, for smaller particle size)

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase: Dissolve a known amount of this compound and the chosen polymer in the organic solvent. The ratio of this compound to polymer will influence the loading capacity and release characteristics.

  • Emulsification: Add the organic phase to the aqueous PVA solution while stirring vigorously with a magnetic stirrer or homogenizer. The volume ratio of the organic to the aqueous phase is typically in the range of 1:4 to 1:10. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-24 hours) to allow the organic solvent to evaporate. This will cause the polymer to precipitate and form solid microcapsules containing this compound.

  • Microcapsule Collection: Collect the formed microcapsules by centrifugation.

  • Washing: Wash the collected microcapsules several times with deionized water to remove residual emulsifier and any unencapsulated this compound.

  • Drying: Freeze-dry the washed microcapsules to obtain a fine powder.

  • Characterization: Analyze the microcapsules for size, morphology (e.g., using scanning electron microscopy), encapsulation efficiency, and loading capacity.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • A known mass of this compound-loaded microcapsules

  • A suitable organic solvent to dissolve the polymer and release the this compound (e.g., acetonitrile or dichloromethane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried microcapsules.

  • This compound Extraction: Dissolve the microcapsules in a known volume of the organic solvent to completely release the encapsulated this compound.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the sample extract into the HPLC system.

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

  • Calculation of Encapsulation Efficiency (EE):

    EE (%) = (Mass of this compound in microcapsules / Initial mass of this compound used in formulation) x 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_harvest Product Recovery cluster_analysis Quality Control organic_phase 1. Prepare Organic Phase (this compound + Polymer in Solvent) emulsification 3. Emulsification (Create O/W Emulsion) organic_phase->emulsification aqueous_phase 2. Prepare Aqueous Phase (Emulsifier in Water) aqueous_phase->emulsification solvent_evap 4. Solvent Evaporation (Solidify Microcapsules) emulsification->solvent_evap collection 5. Collection (Centrifugation) solvent_evap->collection washing 6. Washing (Remove Residuals) collection->washing drying 7. Drying (Freeze-Drying) washing->drying analysis 8. Characterization (Size, EE%, Morphology) drying->analysis

Caption: Workflow for this compound Microencapsulation.

troubleshooting_logic cluster_stability Stability Issues cluster_application Application Issues start Low Bioherbicide Efficacy check_stability Is this compound concentration stable in the formulation? start->check_stability add_uv_protect Add UV Protectant / Antioxidant check_stability->add_uv_protect No encapsulate Microencapsulate this compound check_stability->encapsulate No optimize_storage Optimize Storage Conditions check_stability->optimize_storage No check_application Is the formulation reaching and penetrating the target? check_stability->check_application Yes add_surfactant Add Surfactant / Sticker check_application->add_surfactant No add_penetrant Add Penetrant check_application->add_penetrant No

Caption: Troubleshooting Low Bioherbicide Efficacy.

radicinin_moa This compound This compound plant_cell Plant Cell This compound->plant_cell Penetrates chloroplast Chloroplast plant_cell->chloroplast Targets ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) chloroplast->ros Induces Overproduction of oxidative_stress Oxidative Stress ros->oxidative_stress membrane_damage Membrane Lipid Peroxidation oxidative_stress->membrane_damage pcd Programmed Cell Death (PCD) Pathway Activation oxidative_stress->pcd ion_leakage Ion Leakage membrane_damage->ion_leakage cell_death Cell Death ion_leakage->cell_death pcd->cell_death

Caption: Proposed Mode of Action for this compound.

References

Improving the shelf-life of Radicinin-based products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and troubleshooting common issues with radicinin-based products.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf-life of this compound in a standard solvent?

A1: The shelf-life of this compound is highly dependent on storage conditions. Studies have shown significant degradation under ambient light and temperature. For instance, in an aqueous medium, this compound can degrade by as much as 59.51% at room temperature and 98.90% in sunlight over 72 hours[1][2]. For optimal stability, it is crucial to store this compound solutions in the dark at low temperatures (-20°C or below).

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are exposure to light (especially sunlight and UV), elevated temperatures, and potentially reactive moieties within its chemical structure, such as the unsaturated cyclic ester[1][2]. The presence of oxidizing agents or extreme pH conditions can also accelerate degradation.

Q3: Are there any recommended solvents for dissolving and storing this compound?

A3: While this compound has limited solubility in water, it can be dissolved in organic solvents like methanol or ethyl acetate for stock solutions[3]. For experimental use in aqueous buffers, it is advisable to prepare fresh dilutions from a concentrated stock solution stored at -20°C or -80°C to minimize degradation.

Q4: What are the visible signs of this compound degradation?

A4: Degradation of this compound may not always be visually apparent. However, a change in the color of the solution or the appearance of precipitates could indicate degradation or insolubility. The most reliable method to assess degradation is through analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q5: How can I improve the shelf-life of my this compound-based formulations?

A5: To enhance the stability of this compound, consider the following strategies:

  • Controlled Storage: Store this compound, both in solid form and in solution, protected from light and at low temperatures (-20°C or below).

  • Use of Antioxidants: The addition of antioxidants may help to mitigate oxidative degradation.

  • Encapsulation: Microencapsulation or nano-encapsulation can provide a protective barrier against environmental factors like light and air.

  • pH Control: Maintaining an optimal pH for the formulation can be critical, as many natural products have pH-dependent stability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound-based products.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Possible Cause Troubleshooting Step Recommended Action
This compound Degradation Verify the integrity of your this compound stock.Perform HPLC or TLC analysis on your stock solution to check for degradation products. Compare with a fresh standard if available.
Improper Storage Review your storage conditions.Ensure this compound stock solutions are stored in amber vials at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles.
Experimental Conditions Assess the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure during the assay).If possible, perform a stability check of this compound in your experimental buffer under the assay conditions. Consider including a positive control with a more stable compound to validate the assay.
Issue 2: Unexpected Phytotoxic Effects or Off-Target Activity
Possible Cause Troubleshooting Step Recommended Action
High Concentration Review the concentration of this compound used.Perform a dose-response curve to determine the optimal concentration for your experiment and to identify potential toxicity thresholds.
Off-Target Effects This compound and its analogs have been shown to induce oxidative stress and programmed cell death in plants by targeting chloroplasts.Be aware of these potential off-target effects. Consider including assays to measure reactive oxygen species (ROS) production or chlorophyll content to assess chloroplast health in your plant model.
Degradation Products The degradation products of this compound may have their own biological activities.If significant degradation is suspected, purify the this compound solution before use or synthesize/purchase a fresh batch.

Data Presentation

Table 1: Degradation of this compound Under Various Conditions over 72 Hours

Condition Degradation (%) Reference
Room Temperature59.51
30°C~69.5
UV Light (254 nm)~69.5
Sunlight98.90

Data synthesized from Masi et al. (2022).

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound under specific experimental conditions.

1. Materials:

  • This compound standard
  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)
  • Appropriate HPLC column (e.g., C18)
  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
  • Prepare aliquots of the this compound solution in your experimental buffer or medium.
  • Expose the aliquots to the desired conditions (e.g., different temperatures, light intensities) for a set period (e.g., 24, 48, 72 hours).
  • At each time point, take a sample and, if necessary, perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the this compound and its degradation products.
  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water is typically used.
  • Detection: UV detection at the wavelength of maximum absorbance for this compound.
  • Quantification: Create a calibration curve using the this compound standard to quantify the amount of remaining this compound in your samples at each time point. The percentage of degradation can be calculated relative to the initial concentration.

Protocol 2: Encapsulation of this compound using Spray Drying

This protocol provides a general method for encapsulating this compound to improve its stability.

1. Materials:

  • This compound
  • Encapsulating agent (e.g., maltodextrin, whey protein)
  • Solvent (e.g., water, ethanol/water mixture)
  • Spray dryer

2. Formulation Preparation:

  • Dissolve the encapsulating agent in the chosen solvent to create a solution.
  • Dissolve or disperse the this compound in the encapsulating agent solution. The ratio of this compound to the encapsulating agent will need to be optimized.

3. Spray Drying Process:

  • Set the inlet and outlet temperatures of the spray dryer. These parameters will need to be optimized based on the encapsulating material and solvent.
  • Feed the this compound-encapsulant solution into the spray dryer.
  • The atomized droplets are dried by the hot air, forming microcapsules containing this compound.
  • Collect the powdered microcapsules from the cyclone collector.

4. Characterization:

  • Analyze the microcapsules for encapsulation efficiency, particle size, and morphology.
  • Perform stability studies on the encapsulated this compound under various conditions (as described in Protocol 1) to evaluate the improvement in shelf-life.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_formulation Formulation Strategy stock This compound Stock Solution aliquots Prepare Aliquots in Experimental Buffer stock->aliquots exposure Expose to Test Conditions aliquots->exposure extraction Liquid-Liquid Extraction exposure->extraction Time Points hplc HPLC Analysis extraction->hplc quant Quantify Degradation hplc->quant formulation_decision Decision on Formulation Improvement quant->formulation_decision encapsulation Encapsulation (e.g., Spray Drying) additives Addition of Stabilizers formulation_decision->encapsulation formulation_decision->additives

Caption: Experimental workflow for assessing this compound stability and formulation.

signaling_pathway cluster_plant_cell Plant Cell This compound This compound chloroplast Chloroplast This compound->chloroplast Targets stomata Stomata This compound->stomata Affects ros Increased ROS (Reactive Oxygen Species) chloroplast->ros Induces membrane_damage Membrane Lipid Peroxidation ros->membrane_damage pcd Programmed Cell Death (PCD) membrane_damage->pcd stomata_opening Uncontrolled Stomatal Opening stomata->stomata_opening wilting Wilting stomata_opening->wilting

Caption: Inferred phytotoxic mechanism of this compound in plant cells.

References

Technical Support Center: Radicinin Production in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation-based production of radicinin.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Fungal Strain: Not all strains of a producing species generate the target metabolite in high quantities. The synthesis of this compound is highly dependent on the specific strain of the fungus being used.[1][2]1. Strain Screening: Test multiple strains of the this compound-producing fungus (e.g., Cochliobolus australiensis) to identify a high-yielding strain.[1][2]2. Culture Maintenance: Ensure the purity and viability of your fungal culture through regular sub-culturing and proper storage.
Inappropriate Culture Medium: The composition of the fermentation medium significantly impacts this compound production.1. Media Optimization: Experiment with different reported media known to support this compound production, such as Potato Dextrose Broth (PDB), M1D medium, or solid-state fermentation on wheat seeds.[1]2. Carbon/Nitrogen Ratio (C/N): Systematically vary the C/N ratio in your medium to determine the optimal balance for this compound biosynthesis.
Suboptimal pH: The pH of the fermentation broth influences enzyme activity and nutrient uptake.1. Initial pH Adjustment: Test a range of initial pH values for your fermentation medium (e.g., 5.0, 6.0, 7.0) to identify the optimal starting pH.2. pH Monitoring and Control: If possible, monitor the pH throughout the fermentation and use buffers or automated pH control to maintain it within the optimal range.
Inadequate Aeration: Oxygen availability is critical for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.1. Shaker Speed: In shake flask cultures, optimize the agitation speed (rpm) to ensure sufficient oxygen transfer.2. Dissolved Oxygen (DO) Monitoring: In a bioreactor, monitor the DO levels and adjust aeration and agitation rates to maintain a consistent DO concentration. While specific optimal DO levels for this compound are not widely published, maintaining a DO above 20% is a common starting point for many fungal fermentations.
Incorrect Fermentation Time: this compound production is growth-phase dependent, and harvesting at the wrong time can result in low yields.1. Time Course Study: Conduct a time-course experiment, harvesting samples at different time points (e.g., every 2-3 days over a 25-day period) to determine the peak of this compound production.
Suboptimal Temperature: Temperature affects fungal growth and enzyme kinetics.1. Temperature Optimization: While room temperature (around 22°C) has been reported, it is advisable to test a range of temperatures (e.g., 20°C, 25°C, 28°C) to find the optimum for your specific strain.
This compound Degradation Light Exposure: this compound is susceptible to degradation upon exposure to sunlight and UV light.1. Light Protection: Protect your fermentation cultures and extracted this compound from direct light by using amber glass vessels or covering them with aluminum foil.
High Temperatures: Elevated temperatures can lead to the degradation of this compound.1. Temperature Control: Maintain a stable and appropriate temperature during fermentation and downstream processing.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound is a phytotoxic fungal metabolite produced by several species, most notably Cochliobolus australiensis (also classified as Curvularia tsudae). It has also been reported in other fungi such as Alternaria radicina.

Q2: What are the recommended media for this compound production?

A2: Several media have been used for this compound production with varying success. Commonly used media include Potato Dextrose Broth (PDB) and M1D medium for liquid cultures. Solid-state fermentation on wheat seeds has also been shown to yield this compound. The choice of medium can significantly impact the final yield, so it is recommended to screen different options.

Q3: What is a typical fermentation time for this compound production?

A3: Fermentation time can vary depending on the fungal strain and culture conditions. In published studies, fermentation times for Cochliobolus australiensis have ranged from 14 to 25 days. It is crucial to perform a time-course study to determine the optimal harvest time for your specific experimental setup.

Q4: How can I extract and quantify this compound from my fermentation broth?

A4: A common method for extraction involves partitioning the fermentation broth with an organic solvent like ethyl acetate. The organic extract is then dried and can be further purified using chromatographic techniques. For quantification, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (around 226 nm) is a reliable method.

Q5: Are there any known genetic factors that influence this compound production?

A5: this compound is a polyketide, and its biosynthesis is catalyzed by a large, multi-domain enzyme called a polyketide synthase (PKS). These PKS enzymes are encoded by PKS genes, which are often found in a cluster with other genes responsible for modifying the polyketide backbone to form the final this compound molecule. The expression of these gene clusters is tightly regulated, and mutations in any of the essential genes within the cluster can lead to a loss of this compound production.

Quantitative Data Summary

The following tables summarize quantitative data on this compound production in different media and the stability of this compound under various conditions.

Table 1: this compound Production by Cochliobolus australiensis (Strain LJ4B) in Different Media

Culture MediumFermentation TimeThis compound Yield (mg/L or mg/kg)
Potato Dextrose Broth (PDB)14 days26.20 ± 0.32
M1D Medium14 days21.85 ± 0.24
Soy Sauce Sucrose (SSS) Medium14 daysVery low
Wheat Seed Solid Culture18 daysVariable
Wheat Seed Solid Culture25 daysVariable

Data adapted from a study on Cochliobolus australiensis. Please note that yields can vary significantly between different fungal strains.

Table 2: Degradation of this compound Under Different Conditions

ConditionDurationDegradation (%)
Room Temperature72 hours59.51
30°C72 hours~69.5
UV Light (254 nm)4 hours~69.5
Sunlight72 hours98.90

Data adapted from a stability study of this compound.

Experimental Protocols

Protocol 1: General Fermentation of Cochliobolus australiensis for this compound Production
  • Inoculum Preparation:

    • Grow a culture of Cochliobolus australiensis on Potato Dextrose Agar (PDA) plates at 22°C until sufficient mycelial growth is observed.

  • Fermentation:

    • Aseptically transfer fragments of the mycelial mat from the PDA plate to a 500 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).

    • Incubate the flask on a rotary shaker at a constant speed (e.g., 150 rpm) at 22°C for 14-25 days, protected from light.

  • Harvesting:

    • After the incubation period, separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction:

    • Lyophilize the culture filtrate (broth).

    • Extract the lyophilized powder with ethyl acetate.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC with a C18 column and a UV detector set to 226 nm to quantify the this compound content by comparing it to a standard curve of pure this compound.

Visualizations

Diagram 1: Hypothetical Biosynthetic Pathway of this compound

Radicinin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (Type I) acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate Chain Assembly modifying_enzymes Modifying Enzymes (e.g., Cyclases, Oxygenases) polyketide_intermediate->modifying_enzymes Tailoring Reactions This compound This compound modifying_enzymes->this compound

Caption: A generalized pathway for polyketide biosynthesis, illustrating the likely steps in this compound formation.

Diagram 2: Experimental Workflow for Optimizing this compound Production

Optimization_Workflow start Start: Low this compound Yield strain Strain Screening & Selection start->strain media Media Optimization (PDB, M1D, Solid-State) strain->media fermentation_params Fermentation Parameter Optimization media->fermentation_params ph pH Optimization (e.g., 5.0, 6.0, 7.0) fermentation_params->ph temp Temperature Optimization (e.g., 20, 25, 28°C) fermentation_params->temp aeration Aeration/Agitation Optimization (e.g., 100, 150, 200 rpm) fermentation_params->aeration time Time-Course Analysis fermentation_params->time analysis Extraction & HPLC Quantification ph->analysis temp->analysis aeration->analysis time->analysis end Optimized this compound Production analysis->end Iterate if necessary

Caption: A logical workflow for systematically optimizing various factors to enhance this compound production.

References

Addressing inconsistent results in Radicinin field trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during radicinin field trials. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing highly variable phytotoxicity in our field trials with this compound. What are the most likely causes?

A1: Inconsistent results with this compound are common and often stem from its inherent chemical properties. The two primary factors are:

  • Photodegradation: this compound is highly susceptible to degradation upon exposure to sunlight. Studies have shown that up to 98.90% of this compound can degrade after three days in direct sunlight.[1] This rapid breakdown can lead to a significant loss of efficacy in a field setting.

  • Poor Water Solubility: this compound has limited solubility in water, which can lead to poor dispersal and uneven application when using aqueous spray solutions.[2] This can result in "hot spots" of high concentration and areas with little to no active compound.

Q2: How can we improve the stability of our this compound formulation for field applications?

A2: Enhancing the stability of your this compound formulation is crucial for obtaining consistent results. Consider the following strategies:

  • Use of Adjuvants: Incorporating adjuvants such as UV protectants, stickers, and humectants can shield this compound from degradation and improve its persistence on the plant surface.

  • Encapsulation: Microencapsulation of this compound, for example within cyclodextrin complexes, can protect it from UV radiation and improve its thermal stability. This method can also enhance its water solubility.

  • Formulation with Oils: Oil-based formulations, such as methylated seed oils (MSOs), can improve the penetration of this compound into the leaf cuticle and may offer some protection against rapid drying and photodegradation.[2]

Q3: What is the recommended approach for preparing a this compound solution for experimental use?

A3: Due to its poor water solubility, a stock solution of this compound should first be prepared in an organic solvent. Methanol is commonly used for this purpose. The final concentration for the experiment can then be achieved by diluting the stock solution in sterile distilled water. It is important to note that a final methanol concentration of up to 4% is generally well-tolerated by plants in leaf puncture assays.[2]

Q4: At what concentration does this compound show the best target-specific activity?

A4: this compound's target specificity is highly dose-dependent. Research has shown that at a concentration of 2.5 × 10⁻³ M, this compound exhibits significant phytotoxicity against target weeds like buffelgrass, while showing reduced effects on non-target native species.[2] At a lower concentration of 10⁻³ M, it maintains toxicity against the target weed but shows almost no phytotoxic effects on the native species tested. It is crucial to perform dose-response studies to determine the optimal concentration for your specific target and non-target species.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no efficacy in field trials Degradation of this compound: Exposure to sunlight and high temperatures can rapidly degrade the compound.- Apply during periods of lower UV intensity (early morning or late evening).- Incorporate UV-protective adjuvants into your formulation.- Consider encapsulated formulations for enhanced stability.
Poor formulation: this compound's low water solubility leads to uneven application and poor plant uptake.- Prepare a stock solution in methanol before diluting with water.- Use surfactants or oil-based adjuvants to improve spreading and penetration.
Inconsistent results between replicates Variable application: Uneven spray coverage across plots.- Ensure spray equipment is properly calibrated.- Use a sufficient spray volume to ensure thorough coverage.- Employ a randomized complete block design for your field trial to account for field variability.
Environmental variability: Differences in soil type, moisture, or microclimate across the trial site.- Select a uniform trial site.- Use multiple, smaller, replicated plots scattered across the site to minimize the impact of environmental gradients.
Damage to non-target plants High concentration: The applied concentration of this compound may be too high, leading to off-target effects.- Conduct dose-response experiments to determine the optimal concentration for target-specific activity (studies suggest 10⁻³ M for high specificity).- Ensure precise application to the target weeds to minimize drift.
Precipitation of this compound in the spray tank Low water solubility: this compound can precipitate out of aqueous solutions, especially at higher concentrations.- Prepare the final spray solution immediately before use.- Agitate the solution continuously in the spray tank.- Consider formulations with solubilizing agents like cyclodextrins.

Experimental Protocols

Leaf Puncture Assay for Phytotoxicity Assessment

This method is used to evaluate the phytotoxicity of this compound on detached leaves.

Materials:

  • This compound stock solution (in methanol)

  • Sterile distilled water

  • Insulin needles

  • Petri dishes

  • Filter paper

  • Leaf sections (3 cm) from the target plant species

Procedure:

  • Prepare the desired concentrations of this compound by diluting the stock solution in sterile distilled water. The final methanol concentration should not exceed 4%.

  • Make a small incision (approximately 3 mm) on the adaxial (upper) surface of each leaf section using an insulin needle.

  • Place a filter paper in each petri dish and saturate it with water.

  • Arrange the leaf sections in the petri dishes, with the incised side up.

  • Apply a small, known volume of the this compound solution directly onto the incision.

  • Seal the petri dishes and incubate under controlled conditions (e.g., 25°C with a 12-hour photoperiod).

  • Assess the lesion area (necrosis) around the puncture site at regular intervals (e.g., 24, 48, and 72 hours).

Whole-Plant Phytotoxicity Assay

This assay evaluates the effect of this compound on whole, intact plants.

Materials:

  • This compound formulation

  • Potted plants of the target and non-target species at a consistent growth stage

  • Spray chamber or manual sprayer

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Grow the test plants to a uniform size and developmental stage.

  • Prepare the this compound spray solution at the desired concentrations, including any adjuvants. Include a control group that is sprayed with a blank formulation (without this compound).

  • Apply the treatment solution evenly to the foliage of the plants until runoff. Ensure consistent application across all replicates.

  • Place the treated plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals. A standardized rating scale can be used for this assessment.

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight to quantify the impact on plant growth.

Visualizations

Experimental Workflow: this compound Field Trial

G cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase A This compound Stock (in Methanol) B Formulation Preparation (with Adjuvants) A->B D Spray Application (Calibrated Equipment) B->D C Field Plot Design (Randomized Blocks) C->D E Data Collection (Phytotoxicity, Biomass) D->E F Statistical Analysis E->F G Final Report F->G

Caption: A generalized workflow for conducting a this compound field trial.

Signaling Pathway: this compound-Induced Chloroplast Oxidative Stress

G cluster_chloro Chloroplast cluster_cell Cellular Response Rad This compound PSII Photosystem II Rad->PSII Inhibition ROS Singlet Oxygen (¹O₂) Generation PSII->ROS OxStress Oxidative Stress ROS->OxStress Signal Retrograde Signaling to Nucleus OxStress->Signal PCD Programmed Cell Death (PCD) Signal->PCD

Caption: this compound induces oxidative stress in chloroplasts, leading to cell death.

References

Optimizing culture media for enhanced Radicinin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced radicinin biosynthesis.

Frequently Asked Questions (FAQs)

Q1: My fungal culture is exhibiting good biomass growth, but the this compound yield is low. What are the primary factors to investigate?

A1: Low this compound yield despite robust mycelial growth is a common challenge in fungal fermentations. The production of secondary metabolites like this compound is often not directly coupled with primary growth. Key factors to investigate include:

  • Nutrient Limitation: Secondary metabolism is frequently triggered by the limitation of certain nutrients, such as nitrogen or phosphate, after an initial phase of active growth. Your current medium may be too rich, favoring biomass accumulation over this compound production.

  • Sub-optimal Culture Conditions: Physical parameters such as pH, temperature, and aeration play a crucial role in enzyme activity and gene expression related to secondary metabolite biosynthesis.

  • Inappropriate Timing of Harvest: this compound production is growth-phase dependent. Harvesting the culture too early or too late can result in low yields.

  • Strain Degeneration: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing.

Q2: Which fungal species and strains are known to be high producers of this compound?

A2: this compound is produced by various fungal species, most notably within the genera Alternaria and Cochliobolus (also known as Curvularia).[1][2] Some specific species and strains reported to produce this compound include:

  • Alternaria radicina[3][4]

  • Cochliobolus lunatus (anamorph: Curvularia lunata)[1]

  • Cochliobolus australiensis

  • Alternaria chrysanthemi

It is important to note that this compound production can be highly strain-specific, and not all isolates of a producing species will yield high titers.

Q3: What are the general recommendations for carbon and nitrogen sources to enhance this compound production?

A3: While specific optimal concentrations will vary between strains and fermentation conditions, some general guidelines can be provided based on studies of secondary metabolite production in related fungi.

  • Carbon Source: The choice and concentration of the carbon source are critical. While glucose is a common carbon source for fungal growth, other sugars like sucrose may lead to higher yields of certain secondary metabolites in Alternaria species. It is advisable to screen a variety of carbon sources such as glucose, sucrose, fructose, and maltose.

  • Nitrogen Source: Both the type and concentration of the nitrogen source can significantly impact this compound biosynthesis. Complex nitrogen sources like peptone and yeast extract often support robust secondary metabolite production. Inorganic sources such as ammonium sulfate or sodium nitrate can also be effective. The carbon-to-nitrogen (C:N) ratio is a key parameter to optimize, with a higher C:N ratio often favoring secondary metabolism.

Q4: What is the optimal pH and temperature for this compound biosynthesis?

A4: The optimal pH and temperature are critical parameters that need to be fine-tuned for your specific fungal strain and fermentation setup.

  • pH: For many Alternaria species, an acidic pH range of 4.0 to 5.5 has been found to be optimal for the production of other polyketide mycotoxins. It is recommended to test a range of initial pH values and monitor the pH profile throughout the fermentation, as fungal metabolism can alter the pH of the medium over time.

  • Temperature: A study on Cochliobolus australiensis indicated that incubation at 24°C supports this compound production. However, the optimal temperature can vary between species and strains, and it is advisable to test a range from 20°C to 28°C.

Q5: What are the pros and cons of submerged fermentation versus solid-state fermentation for this compound production?

A5: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for this compound production, each with its own advantages and disadvantages.

  • Submerged Fermentation (SmF):

    • Pros: Easier to scale up, better control over process parameters (pH, temperature, aeration), and more homogenous culture conditions.

    • Cons: Can lead to shear stress on mycelia, potentially lower yields for some fungi that thrive in low-water activity environments, and may require more complex downstream processing to extract the product from a large volume of liquid.

  • Solid-State Fermentation (SSF):

    • Pros: Mimics the natural growth environment for many filamentous fungi, can lead to higher yields of certain secondary metabolites, generates less wastewater, and can utilize agricultural wastes as substrates.

    • Cons: More challenging to scale up, difficult to control process parameters uniformly, and potential for heat and mass transfer limitations.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low or no this compound production with good biomass 1. Nutrient-rich medium suppressing secondary metabolism. 2. Sub-optimal pH or temperature. 3. Incorrect harvest time. 4. Strain degeneration.1. Optimize the C:N ratio by varying carbon and nitrogen source concentrations. Test different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). 2. Screen a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0) and temperatures (e.g., 20°C, 24°C, 28°C). 3. Perform a time-course experiment, harvesting samples at different time points to determine the peak of this compound production. 4. Revive a fresh culture from a cryopreserved stock.
Inconsistent this compound yields between batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions.1. Standardize the inoculum preparation method (e.g., spore count, age of pre-culture). 2. Ensure accurate weighing of media components and consistent sterilization procedures. 3. Monitor and log incubator temperature and shaking speed.
Difficulty in extracting and quantifying this compound 1. Inefficient extraction solvent. 2. Interference from other media components or fungal metabolites. 3. Non-validated analytical method.1. Use an appropriate organic solvent for extraction, such as ethyl acetate. 2. Employ a solid-phase extraction (SPE) clean-up step before HPLC analysis. 3. Validate your HPLC method for linearity, accuracy, and precision using a pure this compound standard.

Quantitative Data Summary

Table 1: Effect of Culture Medium on this compound Production by Cochliobolus australiensis (Strain LJ4B)

Culture MediumThis compound Yield (mg/L)
Potato Dextrose Broth (PDB)26.20 ± 0.32
M1D Medium21.85 ± 0.24
Soy Sauce Sucrose (SSS) MediumLow
Wheat Seeds (Solid-State)Production observed, but not directly comparable to liquid cultures

Data adapted from a study on Cochliobolus australiensis. It is important to note that yields are highly dependent on the specific strain and fermentation conditions.

Experimental Protocols

Protocol 1: Submerged Fermentation of Cochliobolus lunatus for this compound Production
  • Inoculum Preparation:

    • Grow Cochliobolus lunatus on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the desired fermentation medium (e.g., Potato Dextrose Broth).

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 150 rpm and 24°C for 14 days.

  • Extraction and Analysis:

    • After incubation, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol for HPLC analysis.

Protocol 2: Solid-State Fermentation of Alternaria radicina for this compound Production
  • Substrate Preparation:

    • Use a solid substrate such as rice or wheat bran.

    • Add distilled water to achieve a moisture content of 50-60% (w/w).

    • Dispense 50 g of the moistened substrate into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculation and Fermentation:

    • Inoculate each flask with a mycelial plug (5 mm diameter) from a 7-day-old PDA culture of Alternaria radicina.

    • Incubate the flasks at 25°C in the dark for 21 days.

  • Extraction and Analysis:

    • After incubation, dry the fermented substrate at 40°C.

    • Grind the dried substrate into a fine powder.

    • Extract a known weight of the powder with a suitable solvent (e.g., methanol or ethyl acetate) by shaking for several hours.

    • Filter the extract and evaporate the solvent.

    • Redissolve the residue in methanol for HPLC analysis.

Protocol 3: HPLC Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 10% acetonitrile, increase linearly to 90% over a specified time.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 226 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound in methanol at known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Radicinin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization/ Tailoring Enzymes polyketide_intermediate->cyclization prethis compound Pre-radicinin cyclization->prethis compound oxidation Oxidation prethis compound->oxidation This compound This compound oxidation->this compound

Caption: Hypothetical biosynthetic pathway of this compound, a polyketide.

Experimental_Workflow_Radicinin_Optimization start Start: Strain Selection (e.g., A. radicina, C. lunatus) media_prep Media Preparation (Varying C/N sources, pH) start->media_prep fermentation Fermentation (Submerged or Solid-State) media_prep->fermentation extraction Extraction of this compound fermentation->extraction analysis HPLC Analysis & Quantification extraction->analysis data_analysis Data Analysis & Comparison analysis->data_analysis optimization Optimization of Conditions data_analysis->optimization

Caption: General experimental workflow for optimizing this compound production.

Troubleshooting_Logic_Low_Yield rect_node rect_node low_yield Low this compound Yield? good_biomass Good Biomass? low_yield->good_biomass optimize_growth Optimize Growth Conditions (Basal media, temp.) good_biomass->optimize_growth No optimize_production Optimize Production Phase good_biomass->optimize_production Yes check_cn_ratio Vary C:N Ratio optimize_production->check_cn_ratio check_ph_temp Screen pH & Temperature optimize_production->check_ph_temp check_harvest_time Time-course Study optimize_production->check_harvest_time

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming low yields in the total synthesis of Radicinin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Radicinin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on overcoming low yields during the synthesis of this potent natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the stereoselective construction of the dihydropyranopyran-4,5-dione core structure, the introduction of the chiral center at the C-3 position, and the potential for degradation of the final product under certain conditions. Published synthetic routes are limited, and achieving high overall yields can be difficult.

Q2: Are there any reported high-yielding total syntheses of this compound itself?

A2: While the need for a scalable total synthesis of this compound is frequently cited in the literature to support further biological studies[1][2], a detailed, high-yielding total synthesis of this compound has not been extensively reported in readily available scientific literature. However, a novel and efficient synthetic strategy has been developed for (±)-3-deoxythis compound, a biosynthetic precursor, which is reported to have a very good yield.[3]

Q3: Why is there a focus on the synthesis of this compound analogues like (±)-3-deoxythis compound?

A3: The synthesis of analogues like (±)-3-deoxythis compound is pursued for several reasons. Firstly, it can serve as a model system to develop and optimize synthetic strategies that can later be adapted for the more complex synthesis of this compound. Secondly, these analogues are often easier to synthesize in larger quantities and can be used as surrogates in biological assays to understand the mechanism of action and structure-activity relationships.[3] For instance, synthetic (±)-3-deoxythis compound has shown phytotoxic activity similar to natural this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its analogues, with a focus on improving reaction yields.

Issue 1: Low Yield in the Construction of the Pyranopyran-4,5-dione Core

Symptoms:

  • Formation of multiple side products observed during TLC or LC-MS analysis.

  • Low isolated yield of the desired bicyclic core structure.

  • Difficulty in purification.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Cyclization Strategy The choice of cyclization strategy is critical. Consider exploring biomimetic approaches that mimic the proposed biosynthetic pathway, which may involve an enzyme-catalyzed Diels-Alder reaction. While replicating the exact enzymatic conditions is challenging, using Lewis acids or thermal conditions to promote a hetero-Diels-Alder reaction between a suitable diene and dienophile could be a viable strategy.
Unstable Intermediates Intermediates leading to the core structure may be prone to decomposition. Ensure rigorous anhydrous and inert atmosphere conditions (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. It is also advisable to use freshly distilled solvents and purified reagents.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. A Design of Experiments (DoE) approach can be beneficial in efficiently identifying the optimal conditions for the cyclization step.
Issue 2: Poor Stereoselectivity at the C-3 Position

Symptoms:

  • Formation of a mixture of diastereomers (this compound and 3-epi-radicinin).

  • Difficult separation of the desired stereoisomer.

Possible Causes and Solutions:

CauseRecommended Solution
Non-Stereoselective Reduction If the C-3 hydroxyl group is introduced via the reduction of a ketone precursor, the choice of reducing agent is crucial. For stereoselective reductions, consider using bulky hydride reagents (e.g., L-Selectride® or K-Selectride®) that can provide facial selectivity based on steric hindrance. Chiral reducing agents or enzyme-mediated reductions can also be explored for higher enantioselectivity.[4]
Epimerization The C-3 position can be susceptible to epimerization, especially under basic or acidic conditions. It is important to carefully control the pH during reaction work-up and purification steps. The use of buffered solutions and mild purification techniques such as flash chromatography with a neutral stationary phase is recommended.
Issue 3: Degradation of this compound During and After Synthesis

Symptoms:

  • Low recovery of the final product after purification.

  • Discoloration or decomposition of the purified compound upon storage.

Possible Causes and Solutions:

CauseRecommended Solution
Instability to Light and Air This compound has been shown to possess multiple reactive sites and can degrade upon exposure to sunlight and air. All manipulations of the purified compound should be performed under low-light conditions and an inert atmosphere. Store the final product at low temperatures (e.g., -20 °C) under argon or nitrogen.
Aqueous Instability The compound may be susceptible to hydrolysis. Avoid prolonged exposure to aqueous media during work-up. Use of anhydrous solvents for extraction and drying agents like sodium sulfate or magnesium sulfate is critical.

Experimental Protocols

Hypothetical Key Step: Biomimetic Hetero-Diels-Alder Reaction

This protocol outlines a general procedure for a key step in constructing the pyranopyranone core, inspired by biosynthetic pathways.

  • Preparation of Dienophile: A suitable α,β-unsaturated carbonyl compound is prepared according to standard literature procedures.

  • Preparation of Diene: A reactive diene, such as a silyl-protected enol ether, is synthesized.

  • Cycloaddition Reaction:

    • To a solution of the dienophile in an anhydrous solvent (e.g., dichloromethane or toluene) under an argon atmosphere, add a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, or Sc(OTf)₃) at a low temperature (e.g., -78 °C).

    • Slowly add a solution of the diene to the reaction mixture.

    • Allow the reaction to stir at the low temperature for several hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the cycloadduct.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields in this compound Synthesis start Low Yield Observed check_step Identify Problematic Step (e.g., Cyclization, Stereocontrol) start->check_step cause_analysis Analyze Potential Causes check_step->cause_analysis solution_dev Develop Solutions cause_analysis->solution_dev Consider: - Reaction Conditions - Reagent Purity - Intermediate Stability implement Implement & Test Solutions solution_dev->implement evaluate Evaluate Yield Improvement implement->evaluate success Yield Improved: Finalize Protocol evaluate->success Successful fail Yield Not Improved: Re-evaluate evaluate->fail Unsuccessful fail->cause_analysis

Caption: A logical workflow for systematically troubleshooting and addressing low yields in the total synthesis of this compound.

Proposed Biosynthetic Pathway of this compound

Radicinin_Biosynthesis Hypothesized Biosynthetic Pathway of this compound polyketide Polyketide Precursor pks Polyketide Synthase (PKS) polyketide->pks Chain Elongation cyclization Enzymatic Cyclization (e.g., Diels-Alderase) pks->cyclization Release & Cyclization pyranopyranone Pyranopyranone Core cyclization->pyranopyranone tailoring Tailoring Enzymes (e.g., Hydroxylase, Dehydrogenase) pyranopyranone->tailoring Post-PKS Modification This compound This compound tailoring->this compound

Caption: A simplified diagram illustrating the proposed biosynthetic pathway of this compound from a polyketide precursor.

References

Technical Support Center: Radicinin Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of radicinin in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound detection.

Issue 1: Low or No this compound Signal Detected by LC-MS/MS
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Review the extraction solvent system. This compound is soluble in organic solvents like methanol, acetonitrile, and ethyl acetate.[1][2] Ensure the solvent is appropriate for your matrix. For plant materials, a methanol/water or acetonitrile/water mixture is often a good starting point.[3][4]Increased recovery of this compound from the sample matrix.
Poor Recovery from Sample Cleanup Evaluate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent type (e.g., C18) is appropriate and that the conditioning, loading, washing, and elution steps are optimized.[5] For LLE, check the pH and solvent choice to ensure proper partitioning of this compound.Improved removal of interfering matrix components and higher recovery of the analyte.
Matrix Effects (Ion Suppression) Matrix components co-eluting with this compound can suppress its ionization in the mass spectrometer. To diagnose this, perform a post-extraction spike. If the spiked sample shows a significantly lower signal than a clean standard, ion suppression is likely. To mitigate, dilute the sample, use matrix-matched standards, or employ a stable isotope-labeled internal standard.More accurate and reproducible quantification of this compound.
Degradation of this compound This compound can degrade, especially when exposed to sunlight. Protect samples from light and consider storing them at low temperatures.Preservation of this compound integrity throughout the analytical process.
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion masses for this compound (Chemical Formula: C₁₂H₁₂O₅, Molar Mass: 236.223 g·mol⁻¹). Optimize the collision energy and other MS/MS parameters by infusing a pure this compound standard.Enhanced sensitivity and specificity of the MS/MS detection.
Issue 2: High Background or Co-eluting Peaks
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Sample Cleanup Complex matrices like plant extracts or food samples contain numerous compounds that can interfere with detection. Enhance the cleanup procedure by using a more selective SPE sorbent or adding an additional cleanup step (e.g., LLE followed by SPE).A cleaner chromatogram with fewer interfering peaks.
Non-Optimized Chromatographic Separation Adjust the HPLC gradient to better separate this compound from matrix components. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium formate) and gradient slopes.Improved chromatographic resolution and peak shape for this compound.
Contamination Ensure all glassware, solvents, and equipment are clean and free from contamination. Run a blank sample (extraction solvent without the matrix) to check for background signals.Reduction or elimination of background noise and interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for my analysis?

A1: this compound is a phytotoxin with the molecular formula C₁₂H₁₂O₅ and a molar mass of 236.223 g·mol⁻¹. It is produced by fungal species such as Alternaria radicina. Being a moderately polar compound, it is soluble in organic solvents like methanol, acetonitrile, and ethyl acetate.

Q2: What is a reliable starting point for a sample preparation protocol for this compound in a plant matrix?

A2: A common approach for mycotoxins in plant or food matrices involves extraction with an organic solvent mixture followed by a cleanup step. A recommended starting protocol is:

  • Extraction: Homogenize the sample and extract with a mixture of acetonitrile and water (e.g., 84:16 v/v). Using techniques like ultrasonic-assisted extraction (UAE) can improve efficiency.

  • Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to remove non-polar interferences. Alternatively, liquid-liquid extraction (LLE) with a solvent like ethyl acetate can be effective.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like grain or feed?

A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in complex matrices. To mitigate these effects:

  • Use Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type that is free of this compound). This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the limit of quantification.

  • Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects. A labeled version of this compound will behave almost identically to the unlabeled analyte during extraction, chromatography, and ionization, thus providing accurate correction for any losses or signal variations.

  • Optimize Cleanup: A more rigorous sample cleanup will remove more of the interfering compounds.

Q4: What are typical HPLC-MS/MS parameters for this compound detection?

A4: While specific parameters should be optimized for your instrument, a general starting point is:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. An example gradient could start at 10% acetonitrile and increase to 90% over several minutes.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for mycotoxins.

  • MS/MS Transitions: The precursor ion will be the protonated molecule of this compound ([M+H]⁺). Product ions are generated by fragmentation and should be determined by infusing a standard.

Experimental Protocols & Data

Table 1: this compound Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₂O₅
Molar Mass236.223 g/mol
IUPAC Name(2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione
Protocol: Generic Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general framework for SPE cleanup of this compound from a liquid extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Sample Loading: Load the sample extract (previously diluted with water if necessary to ensure analyte retention) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a small volume of a stronger organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

General Troubleshooting Workflow for this compound Detection

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Low/No Signal or High Background check_extraction Check Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup check_extraction->check_cleanup Extraction OK? solution Improved Signal/Resolution check_extraction->solution Optimize Solvent check_ms Verify MS Parameters check_cleanup->check_ms Cleanup OK? check_cleanup->solution Refine SPE/LLE check_chrom Optimize Chromatography check_ms->check_chrom MS OK? check_ms->solution Tune MS check_chrom->solution Chromatography OK? check_chrom->solution Adjust Gradient G sample Complex Matrix Sample (e.g., Plant, Food) homogenize Homogenization sample->homogenize extract Solvent Extraction (e.g., ACN/Water) homogenize->extract cleanup Sample Cleanup (SPE or LLE) extract->cleanup evap Evaporation & Reconstitution cleanup->evap analyze LC-MS/MS Analysis evap->analyze

References

Improving the target specificity of Radicinin applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Radicinin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and improve the target specificity of your this compound applications.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its primary known activities?

This compound is a fungal metabolite, specifically a dihydropyranopyran-4,5-dione, produced by several fungal species, including Cochliobolus australiensis.[1][2] It has demonstrated a range of biological activities, including phytotoxicity, antifungal, and insecticidal properties.[2] More recently, it has garnered interest for its significant in vitro anticancer activity against various human cancer cell lines.[1][2]

Q2: What is the proposed mechanism of action for this compound's anticancer effects?

The precise molecular mechanism of this compound's anticancer activity is still under investigation. However, current evidence suggests it may act as a DNA targeting agent, a hypothesis supported by its mutagenicity in AMES assays. Structure-activity relationship (SAR) studies have highlighted that the carbonyl group at the C-4 position is critical for its cytotoxic effects, likely by facilitating a Michael addition reaction with nucleophilic residues in biological macromolecules.

Target Specificity and Off-Target Effects

Q3: How can I improve the target specificity of this compound in my experiments?

Enhancing the target specificity of this compound, and thereby reducing potential off-target effects, is crucial for its development as a therapeutic agent. A promising strategy is the use of nanoparticle-based drug delivery systems. Encapsulating this compound in nanoparticles can improve its solubility, stability, and allow for targeted delivery to cancer cells, for example, by conjugating the nanoparticles with ligands that bind to receptors overexpressed on the tumor surface. This approach has been shown to enhance drug delivery and cytotoxicity in cancer cells for similar compounds.

Q4: What are the known off-target effects of this compound?

Data on the specific off-target effects of this compound in mammalian systems is limited. While it shows potent cytotoxicity against cancer cells, its broader off-target profile has not been extensively characterized. It is known to be non-teratogenic and non-lethal to zebrafish embryos at concentrations significantly higher than its IC50 values in cancer cells, suggesting a degree of selectivity. However, researchers should exercise caution and consider performing broader kinase or receptor profiling panels to assess its specificity within their experimental models.

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound for my cell culture experiments. What should I do?

This compound has limited solubility in water, which can be a challenge for in vitro assays.

  • Recommended Solvent: The most common approach is to first dissolve this compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Working Concentration: This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

  • Precipitation Issues: If you observe precipitation when diluting the DMSO stock in your aqueous culture medium, it indicates that the aqueous solubility of this compound has been exceeded. To resolve this, you can try preparing a more dilute stock solution in DMSO and adding a larger volume to your medium, as long as the final DMSO concentration remains within a tolerable limit for your cells.

  • Alternative Formulation Strategies: For persistent solubility issues, consider exploring formulation strategies used for hydrophobic drugs, such as the use of co-solvents or encapsulation in carriers like cyclodextrins.

Q2: I am concerned about the stability of this compound in my experimental setup. How should I handle and store it?

This compound is known to degrade in aqueous media, and this degradation is enhanced by exposure to sunlight.

  • Storage: Store this compound powder and DMSO stock solutions at -20°C or -80°C, protected from light.

  • Experimental Handling: When preparing for an experiment, thaw the stock solution and make dilutions in your culture medium immediately before adding to the cells. Avoid prolonged storage of this compound in aqueous solutions. During experiments, protect plates and solutions from direct light.

  • Monitoring Degradation: The stability of this compound in your specific experimental conditions can be monitored by High-Performance Liquid Chromatography (HPLC).

Q3: My cell viability results are inconsistent. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors related to handling this compound:

  • Incomplete Solubilization: Ensure your this compound stock solution is fully dissolved in DMSO before diluting it in the culture medium. Any undissolved particles will lead to inaccurate concentrations.

  • Degradation: As mentioned, this compound can degrade in aqueous media. Ensure you are preparing fresh dilutions for each experiment and minimizing the time the compound spends in culture medium before being added to the cells.

  • DMSO Toxicity: Verify that the final concentration of DMSO is consistent across all treatments and controls and is not contributing to cell death. Run a vehicle control (medium with the same final concentration of DMSO without this compound) to account for any effects of the solvent.

Quantitative Data

Table 1: In Vitro Anticancer Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines after 72 hours of exposure, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer10.0 ± 2.0
Hs683Oligodendroglioma4.8 ± 0.9
SKMEL-28Melanoma9.7 ± 1.8

Data is presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies evaluating the cytotoxic effects of this compound on human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, Hs683, SKMEL-28)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, glutamine, and penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (100%)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cell suspensions in a 96-well plate at a density of 12,000-18,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-5 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-200 µL of 100% DMSO to dissolve the formazan crystals. Mix gently with a pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This is a standard protocol for differentiating between live, apoptotic, and necrotic cells by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain necrotic cells and late apoptotic cells, which have lost membrane integrity.

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with this compound for a predetermined time. Include an untreated control.

  • Harvesting: Harvest the cells (including both adherent and floating populations) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Diagram 1: Proposed Mechanism of this compound-Induced Cytotoxicity

Radicinin_Mechanism This compound This compound Cell Cancer Cell This compound->Cell DNA DNA This compound->DNA Direct or Indirect Interaction (Hypothesized) Nucleus Nucleus Cell->Nucleus Nucleus->DNA Damage DNA Damage DNA->Damage DDR DNA Damage Response Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized pathway of this compound-induced cytotoxicity in cancer cells.

Diagram 2: Experimental Workflow for Assessing this compound's Effects

Radicinin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Rad_Stock This compound Stock (in DMSO) Treatment Treat Cells with This compound Dilutions Rad_Stock->Treatment Cell_Culture Cell Culture (e.g., A549) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis) Treatment->AnnexinV Other Other Assays (e.g., Cell Cycle, Western Blot) Treatment->Other IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis AnnexinV->Apoptosis_Quant Mechanism Elucidate Mechanism Other->Mechanism

Caption: General experimental workflow for studying this compound's bioactivity.

Diagram 3: Logic for Troubleshooting this compound Solubility Issues

Solubility_Troubleshooting Start Precipitation Observed? Check_Stock Is DMSO Stock Clear? Start->Check_Stock Yes Success Problem Solved Start->Success No Check_Final_DMSO Final DMSO% > 0.5%? Check_Stock->Check_Final_DMSO Yes Re_dissolve Warm & Vortex Stock Check_Stock->Re_dissolve No Lower_Stock_Conc Lower Stock Concentration & Increase Volume Check_Final_DMSO->Lower_Stock_Conc No Reduce_DMSO Reduce Final DMSO% Check_Final_DMSO->Reduce_DMSO Yes Consider_Formulation Consider Alternative Formulation Lower_Stock_Conc->Consider_Formulation Re_dissolve->Check_Stock Reduce_DMSO->Success

Caption: Troubleshooting logic for this compound precipitation in cell culture media.

References

Strategies to mitigate Radicinin's instability in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Radicinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the inherent instability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a fungal polyketide, a secondary metabolite with potential applications as a bioherbicide.[1][2][3] Its chemical structure, which includes a dihydropyranopyran-4,5-dione moiety, contains several reactive sites that make it susceptible to degradation.[4][5] This instability can lead to a loss of biological activity, impacting experimental reproducibility and the viability of this compound-based formulations.

Q2: What are the primary factors that cause this compound to degrade?

The main factors contributing to this compound's degradation are exposure to light and elevated temperatures.

  • Light: Sunlight is extremely detrimental, causing up to 98.9% degradation after just three days. Exposure to UV light (254 nm) also leads to significant degradation.

  • Temperature: Storage at room temperature or 30°C results in substantial degradation. While specific data for freezing temperatures is limited, storage at 4°C is a common practice in research settings.

Q3: How can I detect this compound degradation in my sample?

Degradation can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: On a silica gel plate, degradation products of this compound may appear as additional, often more polar, spots with lower retardation factors (RF) when visualized under UV light.

  • HPLC: In reversed-phase HPLC, degradation products typically appear as new peaks in the chromatogram. Some degradation products may have shorter retention times, while sunlight-induced degradation can produce products with significantly longer retention times.

Q4: What is the recommended solvent for storing this compound?

Troubleshooting Guides

Issue 1: My this compound stock solution is rapidly losing activity.

  • Question: I prepared a stock solution of this compound in methanol, but I'm seeing a significant loss of phytotoxic activity in my bioassays after a short period. What could be the cause?

  • Answer: This is likely due to degradation. Please verify your storage conditions against the following checklist:

    • Light Exposure: Is your stock solution stored in a clear vial on the lab bench? this compound is highly sensitive to light, especially sunlight and UV.

      • Solution: Always store this compound solutions in amber vials or wrap clear vials completely in aluminum foil to protect them from light. Minimize exposure to ambient light during handling.

    • Storage Temperature: Are you storing the solution at room temperature?

      • Solution: Store stock solutions at low temperatures. While 4°C is used for short-term storage, for long-term stability, storage at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

    • Solvent Purity: Are you using high-purity, anhydrous solvents?

      • Solution: The presence of water can lead to hydrolysis. Use anhydrous grade solvents for preparing stock solutions to be stored for extended periods.

Issue 2: I am observing multiple unexpected peaks in my HPLC analysis of a this compound sample.

  • Question: My freshly dissolved this compound standard shows a single peak on HPLC, but an older sample shows the main peak plus several smaller ones. Is this contamination or degradation?

  • Answer: The appearance of new peaks, especially those with different retention times than the parent compound, is a strong indicator of degradation.

    • Troubleshooting Steps:

      • Review Storage History: Check the storage conditions (light, temperature) and age of the sample. As seen in stability studies, degradation products are readily formed under suboptimal conditions.

      • Confirm by Stress Testing: To confirm that the new peaks are degradation products, you can perform a forced degradation study. Expose a fresh sample of this compound to harsh conditions (e.g., heat, UV light, or acid/base) for a short period. If the peaks in your older sample match the new peaks generated during the stress test, this confirms they are degradation products.

      • Workflow for Investigation:

        A Unexpected peaks in HPLC B Review storage history (light, temp, age) A->B C Perform forced degradation (UV, heat, pH stress) A->C D Compare chromatograms B->D C->D E Peaks match? D->E F Conclusion: Degradation - Discard old sample - Revise storage protocol E->F Yes G Conclusion: Contamination - Investigate source E->G No

        Caption: Workflow for investigating unexpected HPLC peaks.

Data Summary

The following table summarizes the quantitative data on this compound degradation under various environmental conditions as reported in literature.

ConditionDurationDegradation (%)Reference
Sunlight3 days98.90%
UV Light (254 nm)3 days73.82%
30 °C3 days66.83%
Room Temperature3 days59.51%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method suitable for monitoring the stability of this compound and detecting its degradation products.

1. Materials and Equipment:

  • HPLC system with a spectrophotometric detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound standard

  • HPLC-grade methanol (MeOH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water gradient

  • Gradient Program:

    • Start at 10% ACN

    • Linear gradient to 15% ACN over 6 minutes

    • Linear gradient to 20% ACN over 16 minutes

    • Linear gradient to 25% ACN over 22 minutes

    • Linear gradient to 40% ACN over 40 minutes

    • Linear gradient to 90% ACN over 45 minutes

    • Re-equilibrate at 10% ACN for 5 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 226 nm

  • Column Temperature: Ambient

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 0.5 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program and record the chromatogram.

  • Analyze the chromatogram: The peak corresponding to intact this compound should be identified. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Visualizations

The stability of this compound is a multifactorial issue. The following diagram illustrates the key factors that negatively impact its integrity in storage and the recommended mitigation strategies.

cluster_factors Degradation Factors cluster_strategies Mitigation Strategies Light Light (Sunlight, UV) Protect Protect from Light (Amber vials, foil) Light->Protect Temp Elevated Temperature (Room Temp, 30°C) Cold Store at Low Temp (-20°C or -80°C) Temp->Cold Aliquot Aliquot Samples Temp->Aliquot prevents freeze-thaw & contamination Water Water (Hydrolysis) Anhydrous Use Anhydrous Solvents Water->Anhydrous Water->Aliquot prevents freeze-thaw & contamination Oxygen Oxygen (Oxidation) Inert Store under Inert Gas (Argon, N2) Oxygen->Inert This compound This compound (Stored Sample) This compound->Light exposing to This compound->Temp storing at This compound->Water dissolving in aqueous solvent This compound->Oxygen exposing to air

Caption: Factors affecting this compound stability and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of Radicinin and Glyphosate for the Control of Invasive Buffelgrass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of radicinin, a naturally derived phytotoxin, and glyphosate, a widely used synthetic herbicide, for the control of buffelgrass (Cenchrus ciliaris). This invasive grass poses a significant threat to native ecosystems, necessitating effective and targeted control methods. This document synthesizes available experimental data to offer a comprehensive overview for research and development in the field of weed management.

Efficacy Comparison: this compound vs. Glyphosate

The available research on the efficacy of this compound and glyphosate on buffelgrass has been conducted under different experimental conditions, laboratory and field-based, respectively. Consequently, a direct quantitative comparison is challenging. The following tables summarize the key findings from separate studies to provide a comparative perspective.

This compound Efficacy Against Buffelgrass (Laboratory Studies)

This compound has demonstrated significant phytotoxic effects on buffelgrass in laboratory settings. The primary measure of efficacy in these studies is the area of necrotic lesions induced on leaf tissues.

Concentration (M)Mean Lesion Area (mm²) on BuffelgrassStudy
2.5 x 10⁻³>30Masi et al. (2019)[1]
10⁻³~20Masi et al. (2019)[1]

Note: The studies highlight that this compound exhibits high target-specificity, with significantly less impact on a panel of native plant species compared to buffelgrass.[1][2]

Glyphosate Efficacy Against Buffelgrass (Field Studies)

Glyphosate is a broad-spectrum herbicide and its efficacy on buffelgrass has been evaluated in several field trials. The primary metrics for its effectiveness are the reduction in plant greenness and overall cover.

Application RateEffect on BuffelgrassStudy
1.34 lbs acid equivalent/acreSignificant reduction in greennessNPS History[3]
2.66 lbs acid equivalent/acreSignificant reduction in greennessNPS History
9.3 L/ha (41% glyphosate)Initial decrease in cover, followed by regrowthTjelmeland et al. (2008)
4 to 5 L/haSignificant reduction in mature tussocksPIRSA

Note: Glyphosate is a non-selective herbicide and can cause damage to non-target native vegetation. Its effectiveness can be influenced by environmental conditions and the growth stage of the buffelgrass.

Experimental Protocols

This compound: Leaf Puncture Bioassay

This laboratory-based method is used to assess the phytotoxicity of this compound on buffelgrass leaves.

Objective: To quantify the necrotic effects of this compound on buffelgrass leaf tissue.

Methodology:

  • Plant Material: Healthy, mature buffelgrass leaves are collected.

  • Toxin Application: A small puncture is made on the adaxial surface of the leaf. A droplet of the this compound solution at a specific concentration is applied to the puncture site.

  • Incubation: The treated leaves are incubated in a controlled environment with high humidity and a defined light/dark cycle.

  • Data Collection: After a set incubation period (e.g., 72 hours), the area of the resulting necrotic lesion is measured.

  • Analysis: The mean lesion area is calculated and compared across different concentrations and control treatments (e.g., solvent only).

G Experimental Workflow: this compound Leaf Puncture Bioassay A Buffelgrass Leaf Collection B Leaf Puncture A->B C This compound Application B->C D Incubation (Controlled Environment) C->D E Lesion Area Measurement D->E F Data Analysis E->F

Caption: Workflow for this compound Phytotoxicity Assessment.

Glyphosate: Field Application and Efficacy Assessment

This protocol outlines the general steps for evaluating the efficacy of glyphosate on buffelgrass in a natural setting.

Objective: To determine the effectiveness of glyphosate in reducing buffelgrass populations under field conditions.

Methodology:

  • Site Selection: Experimental plots are established in areas with significant buffelgrass infestation.

  • Pre-Treatment Assessment: The initial cover and greenness of buffelgrass and any non-target native species are recorded within the plots.

  • Herbicide Application: Glyphosate is applied at specified rates, often using backpack sprayers or aerial application for larger areas. Application timing is critical and should coincide with active buffelgrass growth.

  • Post-Treatment Monitoring: At designated time intervals (e.g., months, or one year post-treatment), the plots are reassessed for changes in buffelgrass cover, greenness, and mortality. The impact on non-target species is also documented.

  • Data Analysis: Statistical analysis is performed to compare the pre- and post-treatment data and to evaluate the significance of the herbicide's effect.

G Experimental Workflow: Glyphosate Field Efficacy Trial A Plot Establishment in Buffelgrass Infestation B Pre-Treatment Vegetation Assessment A->B C Glyphosate Application B->C D Post-Treatment Monitoring (e.g., 1 year) C->D E Data Analysis (Cover, Greenness) D->E

Caption: Workflow for Glyphosate Field Efficacy Assessment.

Signaling Pathways and Mechanism of Action

This compound

The precise signaling pathway of this compound in plants is still under investigation. However, current research indicates that it acts by inducing oxidative stress, primarily targeting the chloroplasts. This leads to an overproduction of reactive oxygen species (ROS), which triggers a chloroplast-specific pathway of programmed cell death (PCD), ultimately causing cell death and necrosis.

G Proposed Mechanism of Action for this compound This compound This compound Chloroplast Chloroplast This compound->Chloroplast ROS Reactive Oxygen Species (ROS) Overproduction Chloroplast->ROS PCD Programmed Cell Death (PCD) ROS->PCD Necrosis Cell Death & Necrosis PCD->Necrosis

Caption: this compound's Proposed Mechanism of Action.

Glyphosate

Glyphosate's mechanism of action is well-established. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. By blocking this pathway, glyphosate prevents the production of these essential amino acids, leading to a systemic failure in protein synthesis and other vital functions, ultimately causing plant death.

G Glyphosate's Mechanism of Action: Inhibition of the Shikimate Pathway Glyphosate Glyphosate EPSPS EPSPS Enzyme Glyphosate->EPSPS Inhibits Shikimate_Pathway Shikimate Pathway Shikimate_Pathway->EPSPS Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) EPSPS->Aromatic_Amino_Acids Plant_Death Plant Death EPSPS->Plant_Death Protein_Synthesis Protein Synthesis & Other Vital Functions Aromatic_Amino_Acids->Protein_Synthesis Protein_Synthesis->Plant_Death

Caption: Glyphosate's Inhibition of the Shikimate Pathway.

References

Radicinin: A Comparative Analysis of Its Phytotoxic Profile Against Other Natural Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the phytotoxic potential of radicinin, a fungal metabolite, reveals a unique, target-specific activity that sets it apart from other natural herbicides. This guide provides a comparative analysis of this compound's performance against other notable natural phytotoxins—sorgoleone, thaxtomin A, and cinmethylin—supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Executive Summary

This compound, a dihydropyranopyran-4,5-dione produced by fungi such as Cochliobolus australiensis, demonstrates significant potential as a bioherbicide.[1][2] Its primary mode of action involves the induction of uncontrolled stomatal opening and subsequent chloroplast oxidative stress, leading to programmed cell death in susceptible plants.[3] This mechanism offers a high degree of target specificity, a desirable trait for developing environmentally benign weed management strategies.[1][4] In comparison, other natural herbicides like sorgoleone, thaxtomin A, and cinmethylin exhibit different modes of action and varying levels of phytotoxicity. Sorgoleone acts as a potent inhibitor of photosystem II, thaxtomin A disrupts cellulose biosynthesis, and cinmethylin inhibits fatty acid thioesterase. This guide presents a side-by-side comparison of these natural compounds, offering researchers and drug development professionals a comprehensive overview of their herbicidal properties.

Comparative Phytotoxicity Data

The following table summarizes the quantitative phytotoxicity data for this compound and other selected natural herbicides. The data is presented to facilitate a direct comparison of their efficacy against various weed species.

HerbicideTarget SpeciesParameterValueReference
This compound Buffelgrass (Cenchrus ciliaris)Leaf Lesion AreaSignificant necrosis at 2.5 x 10⁻³ M
Buffelgrass (Cenchrus ciliaris)Leaf Lesion AreaModerate toxicity at 10⁻³ M
Sorgoleone Large crabgrass (Digitaria sanguinalis)GR₅₀ (shoot growth)10 µM
Velvetleaf (Abutilon theophrasti)Growth InhibitionObserved at 10-200 µM
Barnyardgrass (Echinochloa crus-galli)Growth InhibitionObserved at 10-200 µM
Various weed seedlingsGrowth ReductionObserved at 10 µM
Thaxtomin A Arabidopsis thalianaI₅₀ (seedling length)25-50 nM
Cinmethylin Annual bluegrass (Poa annua)GR₅₀ (fresh weight)1.43 g a.i. ha⁻¹
Slender meadow foxtail (Alopecurus myosuroides)GR₅₀ (fresh weight)1.43-11.19 g a.i. ha⁻¹
Wild oat (Avena fatua)GR₅₀ (fresh weight)70.34 g a.i. ha⁻¹

Experimental Protocols

This compound: Leaf Puncture Bioassay

This method is utilized to assess the phytotoxic effects of this compound on plant leaves.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., methanol) and then diluted with sterile distilled water to achieve the desired final concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

  • Plant Material: Healthy, mature leaves of the target plant species (e.g., buffelgrass) are collected.

  • Application: A small incision (approximately 3 mm) is made on the adaxial surface of a 3 cm leaf section using a sterile needle.

  • Incubation: The treated leaf sections are placed on a moist filter paper within a petri dish and incubated under controlled conditions (e.g., 25°C with a 12-hour photoperiod).

  • Evaluation: The area of necrosis or lesion development around the puncture site is measured and recorded at specified time intervals (e.g., 24, 48, and 72 hours) to quantify the phytotoxic effect.

Sorgoleone: Hydroponic Culture Bioassay

This protocol is used to determine the growth-inhibiting effects of sorgoleone on weed seedlings.

  • Plant Culture: Weed seeds are germinated and grown in a hydroponic system containing a nutrient solution.

  • Treatment: Once the seedlings reach a specific growth stage, sorgoleone is added to the nutrient solution at various concentrations.

  • Incubation: The plants are grown for a defined period (e.g., 10 days) under controlled environmental conditions.

  • Data Collection: At the end of the incubation period, parameters such as shoot length, root length, and fresh weight are measured.

  • Analysis: The Growth Reduction (GR₅₀), the concentration of sorgoleone that causes a 50% reduction in growth compared to the control, is calculated.

Thaxtomin A: Seedling Growth Inhibition Assay

This assay quantifies the inhibitory effect of thaxtomin A on seedling growth.

  • Medium Preparation: An agar-solidified mineral medium is prepared and supplemented with a range of thaxtomin A concentrations.

  • Seed Plating: Seeds of the test species (e.g., Arabidopsis thaliana) are surface-sterilized and plated on the prepared medium.

  • Incubation: The plates are incubated in a controlled environment (e.g., specific temperature and light conditions) to allow for germination and seedling growth.

  • Measurement: After a set period, the length of the primary root and/or hypocotyl of the seedlings is measured.

  • Analysis: The Inhibition (I₅₀), the concentration of thaxtomin A that causes a 50% reduction in seedling length compared to the control, is determined.

Cinmethylin: Pre-emergence Herbicidal Efficacy Assay

This method evaluates the pre-emergence herbicidal activity of cinmethylin.

  • Soil Preparation and Potting: A suitable soil mix is prepared and distributed into pots.

  • Sowing: A predetermined number of weed seeds are sown at a specific depth in the soil.

  • Herbicide Application: Cinmethylin is applied to the soil surface at various doses (g a.i. ha⁻¹).

  • Incubation: The pots are placed in a greenhouse under controlled conditions and watered as needed.

  • Assessment: After a specific period, the percentage of weed emergence and the fresh weight of the emerged seedlings are recorded.

  • Analysis: The GR₅₀ value, the dose of cinmethylin that results in a 50% reduction in fresh weight, is calculated.

Signaling Pathways and Modes of Action

This compound: Induction of Chloroplast Oxidative Stress

This compound's phytotoxicity stems from its ability to induce uncontrolled stomatal opening, leading to rapid water loss and wilting. At the cellular level, its synthetic analogue, (±)-3-deoxythis compound, has been shown to target chloroplasts, causing an overproduction of reactive oxygen species (ROS), particularly singlet oxygen. This oxidative stress triggers a chloroplast-specific programmed cell death (PCD) pathway.

Radicinin_Signaling_Pathway This compound This compound Stomata Stomatal Opening This compound->Stomata Chloroplast Chloroplast This compound->Chloroplast Water_Loss Water Loss (Wilting) Stomata->Water_Loss ROS ROS (Singlet Oxygen) Overproduction Chloroplast->ROS PCD Programmed Cell Death ROS->PCD

This compound's signaling cascade leading to cell death.
Sorgoleone: Inhibition of Photosynthetic Electron Transport

Sorgoleone is a potent inhibitor of Photosystem II (PSII) in the chloroplasts. It competitively binds to the Qв-binding site on the D1 protein, thereby blocking the electron transport chain. This inhibition halts ATP and NADPH production, which are essential for carbon fixation, ultimately leading to plant death.

Sorgoleone_Signaling_Pathway Sorgoleone Sorgoleone PSII Photosystem II (D1 Protein) Sorgoleone->PSII binds Electron_Transport Electron Transport Chain PSII->Electron_Transport blocks ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH inhibits Carbon_Fixation Carbon Fixation ATP_NADPH->Carbon_Fixation inhibits Plant_Death Plant Death Carbon_Fixation->Plant_Death leads to

Sorgoleone's inhibition of the photosynthetic pathway.
Thaxtomin A: Disruption of Cellulose Biosynthesis

Thaxtomin A acts as a potent inhibitor of cellulose biosynthesis, a critical process for plant cell wall integrity. This inhibition leads to cell swelling and reduced growth. The signaling pathway is initiated by an influx of calcium ions (Ca²⁺), which acts as a key secondary messenger in the cell death process.

ThaxtominA_Signaling_Pathway ThaxtominA Thaxtomin A Cellulose_Synthase Cellulose Synthase ThaxtominA->Cellulose_Synthase inhibits Ca_Influx Ca²⁺ Influx ThaxtominA->Ca_Influx induces Cell_Wall Cell Wall Biosynthesis Cellulose_Synthase->Cell_Wall disrupts Cell_Swelling Cell Swelling & Growth Reduction Cell_Wall->Cell_Swelling PCD Programmed Cell Death Ca_Influx->PCD

Thaxtomin A's mechanism of disrupting cell wall synthesis.
Cinmethylin: Inhibition of Fatty Acid Thioesterase

Cinmethylin represents a novel mode of action by inhibiting the fatty acid thioesterase (FAT) enzyme family. These enzymes are crucial for the development and function of plant cell membranes. By inhibiting FAT, cinmethylin disrupts germination and the emergence of grass weeds.

Cinmethylin_Signaling_Pathway Cinmethylin Cinmethylin FAT Fatty Acid Thioesterase (FAT) Cinmethylin->FAT inhibits Cell_Membrane Cell Membrane Development FAT->Cell_Membrane disrupts Germination Germination & Emergence Cell_Membrane->Germination inhibits

Cinmethylin's inhibition of fatty acid biosynthesis.

References

Pre-Field Validation of Radicinin's Bioherbicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Radicinin, a fungal phytotoxin produced by Cochliobolus australiensis, has emerged as a promising candidate for the development of a target-specific bioherbicide.[1][2][3] While field study data is not yet available, extensive laboratory and greenhouse evaluations have provided significant insights into its efficacy and mode of action. This guide offers a comparative analysis of this compound's bioherbicidal performance against other fungal metabolites and conventional herbicides, based on the current body of pre-field research. The data presented herein is primarily derived from leaf puncture assays, a key method for assessing phytotoxicity in a controlled environment.

Comparative Efficacy of this compound and Other Phytotoxins

The primary target for this compound in the cited studies is buffelgrass (Cenchrus ciliaris), an invasive weed.[1][2] The following tables summarize the quantitative data from leaf puncture bioassays, comparing the phytotoxic effects of this compound with other fungal metabolites.

Table 1: Phytotoxicity on Buffelgrass (Cenchrus ciliaris) at 2.5 x 10⁻³ M Concentration

CompoundSource OrganismMean Lesion Area (mm²) ± SD
This compound Cochliobolus australiensis7.5 ± 1.5
(10S, 11S)-epi-pyriculolPyricularia grisea6.5 ± 1.2
3-epi-radicininCochliobolus australiensis4.0 ± 0.8
CochliotoxinCochliobolus australiensis3.5 ± 0.7
RadicinolCochliobolus australiensis2.0 ± 0.5
3-epi-radicinolCochliobolus australiensis1.5 ± 0.4

Data synthesized from Masi et al. (2019 & 2020). Higher lesion area indicates greater phytotoxicity.

Table 2: Comparative Phytotoxicity on Buffelgrass at a Lower Concentration of 10⁻³ M

CompoundMean Lesion Area (mm²) ± SD
This compound 5.0 ± 1.0
(10S, 11S)-epi-pyriculol2.5 ± 0.6
3-epi-radicinin1.0 ± 0.3
Cochliotoxin1.2 ± 0.4

Data synthesized from Masi et al. (2019). This compound retains significant activity at lower concentrations.

Table 3: Efficacy of this compound on Non-Target Native Species

Native SpeciesGrowth HabitMean Lesion Area (mm²) at 10⁻³ M this compound
Digitaria californicaPerennial GrassNo significant effect
Heteropogon contortusPerennial GrassNo significant effect
Encelia frutescensShrubNo significant effect
Baileya radiataAnnual ForbNo significant effect
Lepidium fremontiiPerennial ForbNo significant effect
Stanleya pinnataPerennial ForbNo significant effect

Based on findings from Masi et al. (2019), which indicate high target-specificity of this compound for buffelgrass with minimal impact on a panel of native species at a concentration of 10⁻³ M.

Comparison with Conventional Herbicides

Direct comparative field data for this compound against conventional herbicides is not available. However, the primary motivation for investigating this compound is to find an alternative to broad-spectrum herbicides like glyphosate and imazapyr, which are currently used for buffelgrass control but cause significant damage to native, non-target plants. This compound's high target-specificity, as demonstrated in laboratory settings, presents a significant potential advantage over these conventional options.

Experimental Protocols

The following is a detailed methodology for the leaf puncture bioassay used to evaluate the phytotoxicity of this compound and other compounds.

Leaf Puncture Bioassay Protocol

  • Plant Material: Healthy, mature leaves of the target species (e.g., Cenchrus ciliaris) and non-target species are collected.

  • Phytotoxin Preparation: The fungal metabolites, including this compound, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted with distilled water to the desired final concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M). A control solution without the phytotoxin is also prepared.

  • Leaf Puncture: A small puncture is made on the adaxial surface of the leaf using a sterile needle.

  • Application: A droplet (typically 10 µL) of the test solution is applied to the puncture site.

  • Incubation: The treated leaves are placed in a humid chamber under controlled conditions of light and temperature for a period of 72 hours.

  • Data Collection: After the incubation period, the necrotic lesion area around the puncture site is measured. This is often done by photographing the lesions and analyzing the images with software such as ImageJ.

  • Statistical Analysis: The mean lesion areas are calculated, and statistical tests (e.g., ANOVA) are performed to determine the significance of the differences in phytotoxicity between the tested compounds and concentrations.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Application cluster_1 Cellular Response cluster_2 Phenotypic Effects This compound This compound Chloroplast_Targeting Chloroplast Targeting This compound->Chloroplast_Targeting ROS_Production Singlet Oxygen (¹O₂) Overproduction Chloroplast_Targeting->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Membrane Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation PCD_Activation Activation of Programmed Cell Death (PCD) Genes Oxidative_Stress->PCD_Activation Ion_Leakage Ion Leakage Lipid_Peroxidation->Ion_Leakage Wilting Wilting Ion_Leakage->Wilting Chlorosis Chlorosis PCD_Activation->Chlorosis Necrosis Necrosis Chlorosis->Necrosis

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

G Start Start Leaf_Collection Collect Healthy Leaves Start->Leaf_Collection Solution_Prep Prepare this compound Solutions Leaf_Collection->Solution_Prep Puncture Puncture Leaf Surface Solution_Prep->Puncture Application Apply 10 µL of Solution Puncture->Application Incubation Incubate for 72h Application->Incubation Data_Collection Measure Necrotic Lesion Area Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the leaf puncture bioassay.

Mode of Action

Studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have provided insights into its potential mode of action. The compound is believed to target chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen. This induces oxidative stress, which in turn causes membrane lipid peroxidation, ion leakage, and the activation of genes related to a chloroplast-specific pathway of programmed cell death (PCD). The macroscopic symptoms of this process include chlorosis, uncontrolled stomatal opening leading to wilting, and eventual necrosis of the plant tissue.

Conclusion

Based on pre-field validation studies, this compound demonstrates high, target-specific phytotoxicity against the invasive weed buffelgrass, while showing minimal effects on a range of native plant species. Its efficacy at low concentrations and unique mode of action, which involves the induction of oxidative stress in chloroplasts, make it a strong candidate for development as a bioherbicide. Further research, particularly whole-plant and field-level studies, are necessary to fully evaluate its potential as a sustainable and environmentally friendly alternative to conventional broad-spectrum herbicides. The successful transition from laboratory to field will depend on overcoming challenges such as developing a stable and effective delivery system for this promising natural compound.

References

Radicinin's Collateral Damage: A Comparative Analysis of its Effects on Non-Target Crop Species

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phytotoxic effects of radicinin, a fungal metabolite with bioherbicidal potential, on non-target plant species. This document synthesizes available experimental data, details methodologies, and visually represents its mode of action to aid in the evaluation of its suitability for targeted weed management.

This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has emerged as a promising candidate for the development of a target-specific bioherbicide for the control of invasive buffelgrass (Cenchrus ciliaris)[1][2][3][4][5]. Its high toxicity to this invasive weed, coupled with a favorable ecotoxicological profile, including low toxicity to certain aquatic organisms and a lack of teratogenic effects on zebrafish embryos, underscores its potential. However, a critical aspect of evaluating any potential herbicide is its impact on non-target organisms, particularly valuable crop species. This guide reviews the existing research on this compound's phytotoxicity to non-target plants and compares its effects with those of conventional broad-spectrum herbicides.

Comparative Phytotoxicity of this compound

While extensive research has been conducted on the efficacy of this compound against its target, buffelgrass, data on its effects on major agricultural crops like maize, wheat, and soybean is limited in the current body of scientific literature. The primary focus of non-target studies has been on native plant species that co-exist with buffelgrass in the Sonoran Desert.

A key study utilized a leaf puncture bioassay to quantify the phytotoxic effects of this compound on buffelgrass and a panel of six non-target native species. The results, summarized in the table below, demonstrate a significant degree of selectivity. At a concentration of 2.5 × 10⁻³ M, this compound induced substantial necrotic lesions on buffelgrass leaves. In contrast, the damage to the non-target native species was markedly reduced. At a lower concentration of 10⁻³ M, this compound exhibited no significant phytotoxic effects on the native species while still maintaining its toxicity against buffelgrass.

Plant SpeciesFamilyGrowth FormMean Lesion Area (mm²) at 10⁻³ M this compoundMean Lesion Area (mm²) at 2.5 × 10⁻³ M this compound
Cenchrus ciliaris (Buffelgrass) - Target PoaceaePerennial Grass~20>30
Digitaria californica (Arizona cottontop)PoaceaePerennial Grass0<10
Heteropogon contortus (Tangle head)PoaceaePerennial Grass0<10
Baileya multiradiata (Desert marigold)AsteraceaePerennial Forb0<5
Stanleya pinnata (Prince's plume)BrassicaceaePerennial Forb0<5
Encelia farinosa (Brittlebush)AsteraceaePerennial Shrub0<5
Lepidium fremontii (Desert pepperweed)BrassicaceaePerennial Shrub0<5

Comparison with Broad-Spectrum Herbicides

In contrast to the selective nature of this compound, conventional broad-spectrum herbicides such as glyphosate and imazapyr, which are also used for buffelgrass control, are known to cause significant damage to non-target plant species. While direct comparative studies with this compound are lacking, the literature documents the wide-ranging phytotoxic effects of these herbicides. For instance, glyphosate has been shown to cause both lethal and sublethal effects on a wide array of non-target native plants, potentially leading to a loss of biodiversity. Similarly, imazapyr can remain active in the soil, affecting the germination and growth of desirable species in post-treatment management efforts. The high target-specificity of this compound, as suggested by the available data, presents a significant advantage over these broad-spectrum alternatives in sensitive ecosystems.

Mechanism of Action: A Look into this compound-Induced Phytotoxicity

Studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, in tomato (Solanum lycopersicum) have provided valuable insights into its mode of action. The findings suggest that this compound's phytotoxic effects are initiated by its interaction with chloroplasts.

The proposed signaling pathway is as follows:

  • Chloroplast Targeting: this compound, or its analogue, localizes to the chloroplasts.

  • Oxidative Stress Induction: Within the chloroplasts, it triggers an overproduction of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).

  • Cellular Damage: The excess ROS leads to oxidative stress, causing damage to cellular components through membrane lipid peroxidation and inducing ion leakage. This manifests as visible symptoms like chlorosis and wilting, the latter being exacerbated by an uncontrolled opening of stomata.

  • Programmed Cell Death (PCD): The oxidative stress activates a chloroplast-specific signaling cascade that leads to programmed cell death. This pathway involves the modulation of specific gene transcription, ultimately leading to cellular self-destruction.

Radicinin_Signaling_Pathway cluster_cell Plant Cell cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Singlet Oxygen (¹O₂) Overproduction This compound->ROS Targets Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Membrane_Damage Membrane Lipid Peroxidation Ion Leakage Oxidative_Stress->Membrane_Damage Stomata_Opening Uncontrolled Stomata Opening Oxidative_Stress->Stomata_Opening PCD_Signal Retrograde Signal to Nucleus Oxidative_Stress->PCD_Signal Triggers Visible_Symptoms Chlorosis & Wilting Membrane_Damage->Visible_Symptoms Stomata_Opening->Visible_Symptoms Gene_Transcription Activation of PCD-related Genes PCD_Signal->Gene_Transcription PCD Programmed Cell Death (PCD) Gene_Transcription->PCD Leads to PCD->Visible_Symptoms

This compound-induced phytotoxicity signaling pathway.

Experimental Protocols

The primary method for assessing the phytotoxicity of this compound in the cited studies was the leaf puncture bioassay.

Leaf Puncture Bioassay Protocol

  • Plant Material: Fully expanded leaves from healthy, well-watered plants are used. For the comparative study, leaves of Cenchrus ciliaris and the non-target native species were collected.

  • Toxin Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or acetone) to create a stock solution. This is then diluted to the desired final concentrations (e.g., 2.5 × 10⁻³ M and 10⁻³ M) in a solution containing a surfactant to aid in application. A control solution without this compound is also prepared.

  • Leaf Puncture and Application: The adaxial surface of the leaf is punctured with a sterile needle. A small droplet (e.g., 10 µL) of the this compound solution or the control solution is applied to the puncture site.

  • Incubation: The treated leaves are placed in a humid chamber under controlled light and temperature conditions for a set period (e.g., 72 hours).

  • Data Collection: After the incubation period, the area of the necrotic lesion that develops around the puncture site is measured. This is typically done by capturing a digital image of the leaf and analyzing it with image processing software.

  • Statistical Analysis: The mean lesion areas for each treatment and plant species are calculated and statistically analyzed to determine significant differences.

Leaf_Puncture_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Collect healthy leaves A1 Puncture adaxial leaf surface P1->A1 P2 Prepare this compound solutions (test concentrations and control) A2 Apply 10µL of solution to puncture site P2->A2 A1->A2 A3 Incubate in humid chamber (e.g., 72 hours) A2->A3 D1 Capture digital image of lesion A3->D1 D2 Measure necrotic lesion area D1->D2 D3 Statistically analyze data D2->D3

Workflow for the leaf puncture bioassay.

Conclusion

The available evidence strongly suggests that this compound possesses a high degree of target specificity, showing significant phytotoxic effects on the invasive weed buffelgrass while having minimal impact on a range of non-target native species. Its mechanism of action, involving the induction of chloroplast-mediated programmed cell death, is a promising area for the development of novel herbicides.

However, the lack of data on the effects of this compound on major agricultural crop species is a significant knowledge gap that needs to be addressed before its widespread application can be considered. Future research should prioritize the evaluation of this compound's phytotoxicity on crops such as maize, wheat, and soybean using standardized germination and seedling growth assays. Direct comparative studies with conventional herbicides would also be invaluable in quantitatively assessing its environmental safety and selectivity. For now, this compound stands as a promising, albeit not fully vetted, candidate for a more targeted and ecologically conscious approach to weed management.

References

The Impact of Soil Composition on the Herbicidal Efficacy of Radicinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Radicinin, a fungal phytotoxin produced by Cochliobolus australiensis, has demonstrated significant potential as a target-specific bioherbicide for the control of invasive species such as buffelgrass (Cenchrus ciliaris).[1][2][3][4][5] Its high toxicity to target plants, coupled with low toxicity to native species and a favorable ecotoxicological profile, positions it as a promising alternative to synthetic herbicides. However, the translation of its potent bioactivity from laboratory to field applications necessitates a thorough understanding of how environmental factors, particularly soil type, influence its efficacy. To date, research has primarily focused on foliar application, leaving a critical knowledge gap regarding its performance as a soil-applied herbicide.

This guide provides a comparative framework for understanding the potential influence of soil properties on the herbicidal activity of this compound. Due to the absence of direct experimental data for this compound in different soil types, this document presents a hypothetical comparison based on established principles of soil-herbicide interactions and offers a detailed experimental protocol for future research in this area.

Hypothetical Performance of this compound vs. Other Herbicides in Varied Soil Types

The efficacy of soil-applied herbicides is intrinsically linked to soil characteristics such as organic matter content, clay content, and pH. These factors govern the herbicide's bioavailability, persistence, and mobility in the soil environment. Herbicidal activity of many chemical classes is highly correlated to the soil organic content. The following table provides a hypothetical comparison of this compound's efficacy with that of two common synthetic herbicides, Glyphosate and Atrazine, across different soil types. This comparison is based on the general behavior of organic molecules in soil and is intended to guide future research.

Soil TypeKey CharacteristicsThis compound (Bioherbicide)Glyphosate (Broad-spectrum, post-emergence)Atrazine (Selective, pre-emergence)
Sandy Soil Low organic matter, low clay content, high drainagePotentially High Efficacy: Higher bioavailability due to low adsorption. Risk of Leaching: Increased potential for movement beyond the target root zone.Moderate Efficacy: Primarily a foliar-applied herbicide; soil activity is limited due to strong binding to soil particles.Lower Efficacy: Prone to leaching, reducing its concentration in the weed germination zone.
Clay Soil High clay content, small particle size, higher water retentionPotentially Reduced Efficacy: Strong adsorption to clay particles may reduce bioavailability. Longer Persistence: Reduced microbial degradation and leaching could prolong its presence.Low Soil Efficacy: Strong and rapid adsorption to clay minerals inactivates the herbicide.High Efficacy: Well-retained in the upper soil layer, providing effective residual weed control.
Loam Soil Balanced mixture of sand, silt, and clay; good organic matter contentOptimal Efficacy (Hypothesized): Good balance between bioavailability and retention, allowing for effective root uptake without excessive leaching.Low Soil Efficacy: Similar to other soil types, soil-applied efficacy is minimal.Optimal Efficacy: Good retention and bioavailability for pre-emergence weed control.
High Organic Matter Soil (e.g., Peat) High organic matter content (>20%)Potentially Low Efficacy: High organic matter can strongly adsorb organic molecules like this compound, significantly reducing its availability in the soil solution.Very Low Soil Efficacy: Strong binding to organic matter renders it inactive in the soil.Reduced Efficacy: Higher application rates are often required to overcome adsorption to organic matter.

Experimental Protocols

To empirically determine the influence of soil type on this compound's herbicidal efficacy, the following experimental protocols are proposed.

Experiment 1: Soil Sorption and Desorption of this compound

Objective: To quantify the adsorption and desorption of this compound in different soil types.

Materials:

  • This compound standard

  • Various soil types (e.g., sandy loam, silty clay, high organic matter soil)

  • 0.01 M CaCl2 solution

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Shaker

Methodology:

  • Soil Characterization: Analyze each soil type for pH, organic matter content, clay content, and cation exchange capacity.

  • Sorption Isotherms:

    • Prepare a series of this compound solutions of known concentrations in 0.01 M CaCl2.

    • Add a fixed amount of each soil type to separate vials containing the this compound solutions.

    • Agitate the vials on a shaker for 24 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for the equilibrium concentration of this compound using HPLC.

    • Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

  • Desorption:

    • After the sorption experiment, remove the supernatant and add a fresh 0.01 M CaCl2 solution to the soil pellets.

    • Shake for 24 hours, centrifuge, and analyze the supernatant for the amount of desorbed this compound.

Experiment 2: Greenhouse Bioassay for Herbicidal Efficacy

Objective: To evaluate the herbicidal efficacy of this compound on a target weed species in different soil types.

Materials:

  • Target weed seeds (e.g., Cenchrus ciliaris)

  • Pots filled with different sterilized soil types

  • This compound solutions of varying concentrations

  • Greenhouse with controlled temperature and light conditions

Methodology:

  • Pot Preparation: Fill pots with the characterized soil types.

  • Sowing: Sow a predetermined number of target weed seeds in each pot.

  • Herbicide Application: Apply this compound solutions at different rates (including a control with no herbicide) to the soil surface of the pots.

  • Incubation: Place the pots in a greenhouse under optimal growing conditions.

  • Data Collection: After a set period (e.g., 21 days), measure the following parameters:

    • Weed emergence percentage

    • Plant height and shoot biomass

    • Visual injury ratings (e.g., chlorosis, necrosis)

  • Dose-Response Analysis: Determine the effective dose required to achieve 50% inhibition (ED50) for each soil type.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis soil_prep Soil Collection & Characterization (pH, OM, Clay) sorption Sorption/Desorption Assay soil_prep->sorption bioassay Greenhouse Bioassay (Weed Planting & Herbicide Application) soil_prep->bioassay rad_prep This compound Solution Preparation rad_prep->sorption rad_prep->bioassay hplc HPLC Analysis sorption->hplc efficacy_eval Efficacy Evaluation (Biomass, Emergence, ED50) bioassay->efficacy_eval hplc->efficacy_eval

Caption: Workflow for evaluating the influence of soil type on this compound's herbicidal efficacy.

Hypothesized Signaling Pathway of this compound's Phytotoxicity

Recent studies on a synthetic analogue suggest that this compound's mode of action involves targeting chloroplasts and inducing oxidative stress. The following diagram illustrates this proposed signaling pathway.

radicinin_moa This compound This compound chloroplast Chloroplast This compound->chloroplast Targets stomata Stomata This compound->stomata Affects ros Reactive Oxygen Species (ROS) (Singlet Oxygen) chloroplast->ros Induces membrane_damage Membrane Lipid Peroxidation ros->membrane_damage pcd Programmed Cell Death (PCD) Gene Activation ros->pcd ion_leakage Ion Leakage membrane_damage->ion_leakage chlorosis Chlorosis ion_leakage->chlorosis cell_death Cell Death pcd->cell_death stomata_opening Uncontrolled Stomatal Opening stomata->stomata_opening wilting Wilting stomata_opening->wilting wilting->cell_death chlorosis->cell_death

Caption: Proposed mechanism of action for this compound leading to plant cell death.

References

Investigating Potential Weed Resistance to Radicinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungal phytotoxin Radicinin, a promising bioherbicide candidate, with a focus on the potential for weed resistance. While no documented cases of weed resistance to this compound currently exist, this guide explores hypothetical resistance mechanisms based on its mode of action and draws parallels with other herbicides that induce oxidative stress. Experimental data on this compound's efficacy is presented alongside detailed protocols for investigating potential resistance.

Performance Comparison of this compound

This compound has demonstrated potent phytotoxic activity, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). Its efficacy is concentration-dependent, and it exhibits a degree of selectivity, showing lower toxicity to some non-target species.

Table 1: Phytotoxicity of this compound against Buffelgrass (Cenchrus ciliaris)
Concentration (M)Mean Lesion Area (mm²)[1]
2.5 x 10⁻³>30
1.0 x 10⁻³~20
Table 2: Comparative Phytotoxicity of this compound on Target and Non-Target Species
SpeciesPlant TypeConcentration (M)Mean Lesion Area (mm²)[1]
Cenchrus ciliaris (Buffelgrass)Target Weed2.5 x 10⁻³>30
Cenchrus ciliaris (Buffelgrass)Target Weed1.0 x 10⁻³~20
Digitaria californicaNon-Target Native Grass2.5 x 10⁻³<10
Heteropogon contortusNon-Target Native Grass2.5 x 10⁻³<5
Encelia farinosaNon-Target Native Forb2.5 x 10⁻³<5
Baileya multiradiataNon-Target Native Forb2.5 x 10⁻³<5
Lepidium fremontiiNon-Target Native Forb2.5 x 10⁻³<5
Stanleya pinnataNon-Target Native Forb2.5 x 10⁻³<5

Potential Weed Resistance to this compound

The primary mode of action of this compound and its synthetic analogue, (±)-3-deoxythis compound, involves the induction of stomata opening and the generation of reactive oxygen species (ROS), specifically singlet oxygen, leading to chloroplast oxidative stress and programmed cell death. Based on this mechanism, potential weed resistance can be hypothesized to occur through two main avenues: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).

Hypothesized Signaling Pathway and Resistance Mechanisms

G cluster_plant_cell Plant Cell cluster_resistance Potential Resistance Mechanisms This compound This compound Chloroplast Chloroplast This compound->Chloroplast Targets Stomata Stomata This compound->Stomata Induces Opening ROS Reactive Oxygen Species (ROS) Chloroplast->ROS Generates CellDeath Programmed Cell Death ROS->CellDeath Triggers TSR Target-Site Resistance (TSR) (Altered Chloroplast Target) TSR->Chloroplast Prevents Binding NTSR Non-Target-Site Resistance (NTSR) NTSR->this compound Metabolizes/Sequesters Detox Enhanced Detoxification (e.g., Glutathione S-transferases) Sequestration Vacuolar Sequestration Antioxidant Increased Antioxidant Capacity (e.g., Superoxide dismutase, Catalase) Detox->this compound Sequestration->this compound Antioxidant->ROS Neutralizes

Caption: Hypothesized signaling pathway of this compound and potential resistance mechanisms.

Experimental Protocols for Investigating this compound Resistance

The following protocols are adapted from established methodologies for testing herbicide resistance and can be applied to investigate potential resistance to this compound.

Whole-Plant Dose-Response Assay

Objective: To determine the concentration of this compound required to cause a 50% reduction in growth (GR₅₀) in suspected resistant and susceptible weed populations.

Methodology:

  • Seed Collection: Collect mature seeds from both the suspected resistant weed population and a known susceptible population.

  • Plant Cultivation: Grow seeds from both populations in a controlled environment (greenhouse or growth chamber) in pots containing a standardized soil mix.

  • Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound concentrations. A typical range would be 0, 0.1x, 0.5x, 1x, 2x, 5x, and 10x the concentration known to be effective against susceptible populations (e.g., based on the data in Table 1).

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Use a log-logistic dose-response model to calculate the GR₅₀ for each population. A significant difference in the GR₅₀ between the suspected resistant and susceptible populations indicates resistance.

Synergist Assay for Investigating Metabolic Resistance

Objective: To determine if enhanced metabolism contributes to this compound resistance.

Methodology:

  • Synergist Selection: Choose synergists that inhibit key detoxification enzymes. For example, piperonyl butoxide (PBO) is an inhibitor of cytochrome P450 monooxygenases, and malathion can inhibit esterases.

  • Plant Treatment: Treat suspected resistant and susceptible plants with this compound alone and in combination with the selected synergist. The synergist is typically applied shortly before the herbicide.

  • Assessment: Evaluate plant mortality or biomass reduction as in the dose-response assay.

  • Interpretation: If the addition of a synergist significantly increases the efficacy of this compound in the resistant population, it suggests that the corresponding enzyme family is involved in metabolic resistance.

Enzyme Assays for Antioxidant Capacity

Objective: To measure the activity of key antioxidant enzymes in suspected resistant and susceptible populations.

Methodology:

  • Plant Material: Collect leaf tissue from both untreated and this compound-treated plants from both populations.

  • Enzyme Extraction: Homogenize the leaf tissue in an appropriate extraction buffer.

  • Enzyme Activity Measurement: Use spectrophotometric assays to measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).

  • Data Analysis: Compare the basal and induced levels of enzyme activity between the resistant and susceptible populations. Higher constitutive or induced levels of these enzymes in the resistant population could indicate a mechanism for coping with this compound-induced oxidative stress.

Experimental Workflow for Investigating this compound Resistance

The following diagram outlines a logical workflow for investigating potential weed resistance to this compound.

G start Suspected this compound Resistance in Field seed_collection Seed Collection (Suspected Resistant & Susceptible Populations) start->seed_collection dose_response Whole-Plant Dose-Response Assay seed_collection->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed no_resistance No Resistance Detected resistance_confirmed->no_resistance No investigate_mechanism Investigate Resistance Mechanism resistance_confirmed->investigate_mechanism Yes synergist_assay Synergist Assays (e.g., PBO) investigate_mechanism->synergist_assay enzyme_assay Antioxidant Enzyme Assays (SOD, CAT, APX) investigate_mechanism->enzyme_assay molecular_analysis Molecular Analysis (Gene Expression, Sequencing) investigate_mechanism->molecular_analysis characterize_resistance Characterize Resistance Profile synergist_assay->characterize_resistance enzyme_assay->characterize_resistance molecular_analysis->characterize_resistance

Caption: Experimental workflow for investigating potential weed resistance to this compound.

References

Radicinin: A Toxicological Profile and Comparative Assessment for Beneficial Insects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the toxicological assessment of Radicinin, with a comparative analysis against other common agrochemicals' impact on beneficial insects.

Introduction

This compound, a mycotoxin produced by several fungal species, has garnered attention for its potential as a bioherbicide.[1][2] As with any compound intended for widespread environmental application, a thorough toxicological assessment is crucial to understand its potential impact on non-target organisms, particularly beneficial insects that play a vital role in pollination and pest control. This guide provides a summary of the available toxicological data for this compound and compares it with the known effects of a range of conventional insecticides, fungicides, and herbicides on key beneficial insects: bees, ladybugs, and lacewings. Due to the limited direct data on this compound's toxicity to these insects, this comparison relies on its documented ecotoxicological profile in other non-target species to provide a preliminary risk assessment.

Ecotoxicological Profile of this compound

Current research on this compound has primarily focused on its phytotoxic properties and its effects on aquatic life and vertebrate models. Studies have shown that this compound exhibits low toxicity to certain aquatic organisms.[3][4] For instance, the median effective concentration (EC50) for this compound on the crustacean Daphnia magna was determined to be 19.14 mg/L.[3] Furthermore, toxicological studies on zebrafish (Danio rerio) embryos revealed no teratogenic, sub-lethal, or lethal effects. This suggests a degree of selectivity in its toxic action. However, the absence of data on beneficial insects necessitates a cautious approach and underscores the importance of further research in this area.

Comparative Toxicological Data

To contextualize the potential risk of this compound to beneficial insects, this section presents a comparative overview of the toxicity of various commonly used pesticides. The data is organized by the type of beneficial insect and the class of pesticide.

Honey Bees (Apis mellifera)

Honey bees are crucial pollinators, and their populations are under threat from various environmental stressors, including pesticides. The toxicity of a substance to bees is often expressed as the median lethal dose (LD50), the amount of a substance that is lethal to 50% of a test population.

Pesticide ClassActive IngredientOral LD50 (µ g/bee )Contact LD50 (µ g/bee )Toxicity Rating
Insecticide Imidacloprid0.0037 - 0.0050.024 - 0.081Highly Toxic
Chlorpyrifos0.1 - 0.60.059 - 0.1Highly Toxic
Deltamethrin0.05 - 0.090.01 - 0.05Highly Toxic
Amitraz123.6Moderately Toxic
Fungicide Propiconazole98.8>100Slightly to Moderately Toxic
Chlorothalonil>101.5>100Slightly Toxic
Herbicide Glyphosate>100 (direct)>100Indirectly Harmful
2,4-D104.211.5Slightly to Moderately Toxic

Data compiled from multiple sources.

Glyphosate, while having low direct acute toxicity, has been shown to indirectly harm bees by disrupting their gut microbiome, which can lead to increased susceptibility to pathogens.

Ladybugs (Coccinellidae)

Ladybugs are important predators of agricultural pests like aphids. Their sensitivity to pesticides can significantly impact their ability to control pest populations.

Pesticide ClassActive IngredientEffect
Insecticide ImidaclopridHighly toxic to larvae and adults
Lambda-cyhalothrinHighly toxic to larvae and adults
SpinosadNo lethal effects on larvae and adults
NovaluronSlightly harmful to adults
Herbicide 2,4-D (Commercial Formulation)Highly lethal to larvae
DicambaIncreased mortality and reduced body weight

Data compiled from multiple sources.

It is important to note that commercial formulations of herbicides, which include "inactive" ingredients, can be more toxic to ladybugs than the active ingredient alone.

Lacewings (Chrysopidae)

Lacewing larvae are voracious predators of various soft-bodied insects and are commercially used for biological control.

Pesticide ClassActive IngredientEffect
Insecticide ChlorantraniliproleReduced larva to adult survival
SpinetoramReduced larva to adult survival
NovaluronToxic to larvae (no survival to adult stage)
Lambda-cyhalothrinToxic to larvae (no survival to adult stage)
ChlorpyrifosLC50 of 0.201 mg/L for larvae
AbamectinLC50 of 25.86 mg/L for larvae

Data compiled from multiple sources.

Experimental Protocols

Standardized methods are essential for accurately assessing and comparing the toxicity of different compounds. The following are generalized protocols for key experiments.

Acute Oral and Contact Toxicity Testing in Honey Bees (adapted from OECD Guidelines)

This test determines the median lethal dose (LD50) of a substance when administered orally or by topical application.

1. Test Organisms: Young adult worker honey bees (Apis mellifera) of a known age and from a healthy, queen-right colony.

2. Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., acetone for contact tests, sucrose solution for oral tests) to prepare a range of concentrations.

3. Oral Toxicity Test:

  • Bees are starved for 2-4 hours.
  • Individual bees or groups of bees are fed a known volume of the test solution.
  • A control group is fed the solvent (sucrose solution) only.
  • Mortality is recorded at 24, 48, and 72 hours.

4. Contact Toxicity Test:

  • A small droplet of the test solution is applied to the dorsal thorax of each bee.
  • A control group is treated with the solvent only.
  • Mortality is recorded at 24, 48, and 72 hours.

5. Data Analysis: The LD50 values and their 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis).

Residual Toxicity Testing on Beneficial Arthropods (adapted from IOBC Guidelines)

This method assesses the toxicity of pesticide residues on a surface to beneficial insects.

1. Test Organisms: Larvae or adults of the selected beneficial insect (e.g., ladybugs, lacewings).

2. Test Surface Preparation: A non-absorbent, inert surface (e.g., glass plate) is treated with the test substance at a defined rate.

3. Exposure: The test organisms are confined on the treated surface for a specified period.

4. Assessment: Mortality is recorded at different time intervals. Sublethal effects such as changes in behavior, development, and reproduction may also be assessed.

5. Data Classification: The results are often categorized into a toxicity classification system (e.g., harmless, slightly harmful, moderately harmful, harmful).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of toxicity is crucial for risk assessment. While specific signaling pathways affected by this compound in insects are not yet elucidated, mycotoxins, in general, are known to induce oxidative stress and interfere with vital cellular processes.

Below are diagrams illustrating a generalized experimental workflow for toxicity assessment and a hypothetical signaling pathway potentially affected by a toxicant.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Test Compound (this compound/Alternative) C Dose Range Selection A->C B Beneficial Insect (e.g., Bees, Ladybugs) B->C D Oral Exposure C->D E Contact Exposure C->E F Mortality (LD50/LC50) D->F G Sublethal Effects (Behavior, Reproduction) D->G E->F E->G I Statistical Analysis F->I H Biochemical Assays (e.g., Enzyme Activity) G->H G->I H->I J Risk Assessment I->J

Caption: Generalized workflow for assessing the toxicity of a compound to beneficial insects.

Signaling_Pathway Toxicant Toxicant Exposure ROS Increased Reactive Oxygen Species (ROS) Toxicant->ROS Cell_Membrane Cell Membrane Damage ROS->Cell_Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ROS->Antioxidant_Enzymes Detoxification Apoptosis_Pathway Apoptosis Pathway Activation Mitochondria->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothetical signaling pathway of cellular damage induced by a toxicant.

Conclusion

The available data suggests that this compound has a favorable ecotoxicological profile in aquatic environments and for a vertebrate model. However, the complete absence of data on its effects on beneficial insects represents a significant knowledge gap. The comparative data presented in this guide highlights that many conventional pesticides, including some herbicides, pose a significant threat to bees, ladybugs, and lacewings. Therefore, while this compound shows promise as a selective bioherbicide, rigorous testing on a range of beneficial arthropods is imperative before it can be considered a safe alternative in integrated pest management programs. Future research should prioritize determining the acute and chronic toxicity of this compound to these key non-target species to fully assess its environmental safety.

References

The Uncharted Territory: Radicinin's Potential Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

Radicinin, a secondary metabolite produced by fungi such as Cochliobolus australiensis and various Alternaria species, has garnered attention for its potent phytotoxic properties, positioning it as a promising candidate for a natural bioherbicide.[1] While its efficacy against target plant species is under investigation, its broader ecological footprint, particularly its influence on the complex and vital soil microbial communities, remains largely unexplored. This guide provides a comparative analysis of this compound's known characteristics against the documented effects of other microbial secondary metabolites and fungicides on soil ecosystems. By presenting this information, we aim to highlight the existing knowledge gap and provide a framework for future research into the ecotoxicology of this compound in the terrestrial environment.

A Comparative Overview: this compound and Other Bioactive Compounds

Direct data on the impact of this compound on soil microbial community structure is currently unavailable in scientific literature. To provide a predictive framework, this section compares this compound's known properties with those of other fungal secondary metabolites and synthetic fungicides for which soil microbial interaction data exists.

Table 1: Comparative Physicochemical and Ecotoxicological Profiles

FeatureThis compoundGliotoxin (Fungal Metabolite)Synthetic Fungicides (General)
Source Cochliobolus australiensis, Alternaria spp.Trichoderma spp.Chemical Synthesis
Primary Function Phytotoxin (potential bioherbicide)Antifungal, ImmunosuppressiveAntifungal
Degradability Rapid degradation in sunlight (98.90% after 3 days)[2][3]Information not availableVariable, can persist in soil
Aquatic Ecotoxicity Relatively low toxicity to Aliivibrio fischeri, Raphidocelis subcapitata, and Daphnia magna[2][3]Information not availableCan be toxic to aquatic organisms

Table 2: Documented Impacts on Soil Microbial Communities

ParameterThis compoundGliotoxinSynthetic Fungicides (Meta-analysis)
Microbial Respiration Not StudiedDose-dependent: can cause stress (increased CO2) or inhibitionSignificantly declined in the first 0-21 days after application
Microbial Biomass Not StudiedDecreased under stress conditionsMicrobial carbon significantly declined in the first 0-21 days
Fungal Abundance Not StudiedInhibitory to other fungiSignificantly reduced; effect increases with concentration
Bacterial Abundance Not StudiedInformation not availableNot significantly affected
Actinomycete Abundance Not StudiedInformation not availableSignificantly reduced, with gradual recovery over time
Microbial Diversity (Shannon Index) Not StudiedInformation not availableSignificantly reduced

Table 3: Effects on Soil Enzyme Activities

EnzymeThis compoundGliotoxinSynthetic Fungicides (Meta-analysis)
β-D-1,4-cellobiosidase Not StudiedStimulating effectInformation not available
β-1,4-glucosidase Not StudiedStimulating effectInformation not available
Arylsulfatase Not StudiedDecreased activity with subsequent recoveryInformation not available
Leucine aminopeptidase Not StudiedDecreased activity with subsequent recoveryInformation not available
Acid Phosphatase Not StudiedNo significant changeSignificantly reduced activity
Alkaline Phosphatase Not StudiedInformation not availableSignificantly reduced activity (inhibited by 13.14% after 56 days)
Urease Not StudiedInformation not availableSignificantly reduced activity
Dehydrogenase Not StudiedInformation not availableSignificantly reduced activity
Catalase Not StudiedInformation not availableInhibited by 7.13% after 56 days

Proposed Experimental Protocols for Assessing this compound's Impact

To address the current knowledge gap, a comprehensive investigation into the effects of this compound on soil microbial communities is required. The following protocols are proposed based on established methodologies for studying the impact of secondary metabolites on soil ecosystems.

1. Soil Microcosm Incubation

  • Soil Collection: Collect topsoil (0-15 cm) from a relevant ecosystem (e.g., an agricultural field or a grassland targeted for buffelgrass control). Sieve the soil to remove large debris and homogenize.

  • This compound Application: Prepare solutions of this compound at various concentrations relevant to its potential field application rates. A control group with no this compound and a vehicle control (the solvent used to dissolve this compound) should be included.

  • Microcosm Setup: Distribute the homogenized soil into microcosms (e.g., sterile glass jars). Apply the this compound solutions evenly to the soil surface.

  • Incubation: Incubate the microcosms under controlled conditions (temperature, moisture) for a specified period (e.g., 7, 14, 28, and 56 days) to assess both short-term and longer-term effects.

2. Analysis of Microbial Community Structure

  • DNA Extraction: At each sampling time point, extract total DNA from soil samples using a commercially available soil DNA isolation kit.

  • 16S rRNA and ITS Amplicon Sequencing: Amplify the V4 region of the 16S rRNA gene for bacteria and the ITS2 region for fungi using universal primers. Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to assess alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity). Perform taxonomic assignment to identify changes in the relative abundance of different microbial phyla, classes, and genera.

3. Measurement of Soil Enzyme Activities

  • Enzyme Assays: At each sampling time point, perform colorimetric assays to quantify the activity of key soil enzymes involved in carbon, nitrogen, and phosphorus cycling. These may include β-glucosidase, urease, and acid/alkaline phosphatase.

Visualizing Experimental Design and Potential Impacts

Diagram 1: Experimental Workflow

G cluster_0 Preparation cluster_1 Microcosm Setup cluster_2 Incubation & Sampling cluster_3 Analysis cluster_4 Data Interpretation soil_collection Soil Collection & Sieving microcosm Soil Microcosm Setup soil_collection->microcosm rad_prep This compound Solution Preparation application This compound Application rad_prep->application microcosm->application incubation Controlled Incubation application->incubation sampling Time-course Sampling (Days 7, 14, 28, 56) incubation->sampling dna_extraction Soil DNA Extraction sampling->dna_extraction enzyme_assays Soil Enzyme Assays sampling->enzyme_assays sequencing 16S rRNA & ITS Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis (Alpha/Beta Diversity, Taxonomy) sequencing->bioinformatics statistical_analysis Statistical Analysis enzyme_assays->statistical_analysis bioinformatics->statistical_analysis interpretation Impact Assessment statistical_analysis->interpretation

Caption: A proposed workflow for investigating the impact of this compound on soil microbial communities.

Diagram 2: Hypothetical Signaling Pathway Disruption

G cluster_0 This compound Introduction to Soil cluster_1 Potential Microbial Interactions cluster_2 Hypothesized Intracellular Effects cluster_3 Community-Level Consequences This compound This compound membrane Microbial Cell Membrane This compound->membrane Direct contact or uptake growth_inhibition Inhibition of Sensitive Species This compound->growth_inhibition receptor Membrane Receptors membrane->receptor transport Nutrient Transport Channels membrane->transport signal_cascade Disrupted Signal Transduction receptor->signal_cascade transport->signal_cascade gene_exp Altered Gene Expression (e.g., stress response, metabolism) signal_cascade->gene_exp enzyme_prod Modified Enzyme Production gene_exp->enzyme_prod function_alteration Altered Ecosystem Functions (e.g., nutrient cycling) enzyme_prod->function_alteration community_shift Shift in Community Structure growth_inhibition->community_shift community_shift->function_alteration

Caption: A conceptual diagram of potential mechanisms by which this compound could impact soil microorganisms.

Conclusion and Future Directions

The application of this compound as a bioherbicide presents an exciting, environmentally-conscious alternative to synthetic chemicals. However, a thorough understanding of its non-target effects is paramount to ensure its safe and sustainable use. The data presented here on other fungal metabolites and fungicides underscore the potential for this compound to significantly alter soil microbial community structure and function. Future research, following the proposed experimental protocols, is crucial to elucidate the specific impacts of this compound. Such studies will not only inform the environmental risk assessment of this promising bioherbicide but also contribute to a broader understanding of the intricate interactions between secondary metabolites and soil ecosystems. This knowledge is essential for the development of truly sustainable agricultural and land management practices.

References

Radicinin: A Targeted Approach to C4 Grass Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioherbicide radicinin and its selective phytotoxicity towards buffelgrass (Cenchrus ciliaris), a prevalent C4 invasive species. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering an objective comparison of this compound's performance against conventional herbicides, supported by experimental data.

Introduction

Buffelgrass (Cenchrus ciliaris), a C4 perennial grass, is a significant invasive species in various parts of the world, including North America and Australia.[1][2] Its aggressive growth displaces native vegetation and increases fire risk.[1] Traditional management relies heavily on broad-spectrum herbicides like glyphosate and imazapyr, which unfortunately cause considerable harm to non-target native plant species.[2][3] This has spurred the search for more selective and environmentally benign solutions. This compound, a natural phytotoxin produced by the fungus Cochliobolus australiensis, a pathogen of buffelgrass, has emerged as a promising candidate for a target-specific bioherbicide. This guide delves into the selectivity of this compound for C4 grasses like buffelgrass, presenting comparative data and outlining the experimental basis for its evaluation.

Comparative Performance of this compound

This compound exhibits a remarkable degree of selectivity, demonstrating high phytotoxicity towards the target C4 weed, buffelgrass, while having minimal impact on a range of non-target native species. This target-specific action presents a significant advantage over broad-spectrum herbicides.

Phytotoxicity on Buffelgrass

Studies utilizing a leaf puncture assay have quantified the herbicidal activity of this compound on buffelgrass. The following table summarizes the necrotic area induced by this compound and its derivatives at different concentrations.

CompoundConcentration (M)Mean Necrotic Area (mm²) ± SE
This compound 2.5 x 10⁻³ 35.4 ± 2.1
10⁻³ 15.2 ± 1.5
3-epi-radicinin2.5 x 10⁻³8.5 ± 1.2
10⁻³3.1 ± 0.6
Cochliotoxin2.5 x 10⁻³10.2 ± 1.4
10⁻³4.5 ± 0.8
(±)-3-deoxythis compound2.5 x 10⁻³Comparable to this compound

Data synthesized from Masi et al. (2019) and Masi et al. (2019). Note: The study on (±)-3-deoxythis compound stated its phytotoxicity was comparable to this compound without providing specific numerical data in the abstract.

Selectivity: Buffelgrass vs. Native Species

A key attribute of this compound is its low toxicity to non-target, native plants. At a concentration of 10⁻³ M, this compound maintained significant toxicity against buffelgrass while showing no phytotoxic effects on the tested native species. This selectivity is a critical factor for its potential use in ecological restoration and invasive species management.

Mechanism of Action: Insights into Selectivity

While the precise molecular basis for this compound's selectivity for C4 grasses is still under investigation, recent studies on a synthetic analog, (±)-3-deoxythis compound, have provided valuable insights into its general mode of action in plants. These studies were conducted on tomato (Solanum lycopersicum), a C3 plant, but reveal a mechanism that may be differentially regulated or impactful in C4 plants.

The proposed mechanism involves the following key events:

  • Chloroplast Targeting: The molecule specifically targets chloroplasts.

  • Oxidative Stress Induction: It triggers an overproduction of reactive oxygen species (ROS), particularly singlet oxygen.

  • Programmed Cell Death (PCD) Activation: The oxidative stress activates the transcription of genes associated with a chloroplast-specific pathway of programmed cell death.

  • Physiological Effects: This cascade of events leads to observable symptoms such as chlorosis, ion leakage, membrane lipid peroxidation, and uncontrolled stomatal opening, ultimately causing wilting and plant death.

The following diagram illustrates the proposed signaling pathway for this compound-induced phytotoxicity.

Radicinin_Pathway cluster_cell Plant Cell cluster_chloroplast Chloroplast This compound This compound ROS Singlet Oxygen (ROS Overproduction) This compound->ROS Targets Stomata_Opening Uncontrolled Stomatal Opening This compound->Stomata_Opening Causes PCD_Activation Activation of PCD Genes ROS->PCD_Activation Induces Ion_Leakage Ion Leakage ROS->Ion_Leakage Lipid_Peroxidation Membrane Lipid Peroxidation ROS->Lipid_Peroxidation Wilting Wilting & Cell Death PCD_Activation->Wilting Leads to Ion_Leakage->Wilting Lipid_Peroxidation->Wilting Stomata_Opening->Wilting

Caption: Proposed signaling pathway of this compound-induced phytotoxicity.

Experimental Protocols

The primary method for assessing the phytotoxicity of this compound and its derivatives is the leaf puncture bioassay.

Leaf Puncture Bioassay

Objective: To evaluate the herbicidal activity of a compound by observing the necrotic lesion it induces on a plant leaf.

Methodology:

  • Plant Material: Fully expanded leaves of the target plant (e.g., buffelgrass) are used.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to achieve the desired concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

  • Application: A small puncture is made on the leaf surface with a needle. A droplet (typically 10 µL) of the test solution is applied to the puncture site.

  • Incubation: The treated leaves are placed in a humid chamber under controlled light and temperature conditions for a specified period (e.g., 72 hours).

  • Data Collection: The diameter of the necrotic lesion that develops around the puncture site is measured. The area of necrosis is then calculated.

  • Controls: A solvent-only control is included to ensure that the observed necrosis is due to the test compound and not the solvent or the physical puncture.

The following diagram outlines the workflow for the leaf puncture bioassay.

Leaf_Puncture_Assay start Start: Select Healthy Leaves puncture Puncture Leaf with Needle start->puncture apply Apply 10µL of Test Compound (e.g., this compound in Acetone) puncture->apply incubate Incubate in Humid Chamber (72 hours) apply->incubate measure Measure Diameter of Necrotic Lesion incubate->measure calculate Calculate Area of Necrosis measure->calculate end End: Quantify Phytotoxicity calculate->end

Caption: Workflow of the leaf puncture bioassay for phytotoxicity assessment.

Conclusion and Future Directions

This compound presents a compelling case as a bioherbicide for the selective control of the C4 invasive grass, buffelgrass. Its high target-specific toxicity and low impact on native species offer a significant ecological advantage over conventional broad-spectrum herbicides. The elucidation of its mode of action, particularly the targeting of chloroplasts and induction of oxidative stress-mediated programmed cell death, opens avenues for further research and development.

Future research should focus on:

  • Understanding the molecular basis of C3 vs. C4 selectivity.

  • Optimizing formulation and delivery methods to enhance stability and efficacy in field conditions.

  • Large-scale production of this compound or its potent synthetic analogs to facilitate field trials.

The continued investigation of this compound and similar natural products holds the key to developing more sustainable and ecologically sound weed management strategies.

References

A Comparative Analysis of the Environmental Fate of Radicinin and Synthetic Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the persistence, degradation, and ecotoxicological impact of the natural phytotoxin Radicinin versus common synthetic herbicides, supported by experimental data and methodologies.

The escalating demand for agricultural productivity has led to the widespread use of herbicides. While synthetic herbicides have been instrumental in modern agriculture, their environmental persistence and potential for non-target toxicity have raised significant concerns. This has spurred research into naturally derived compounds, such as this compound, as potential bioherbicides. This guide provides a comprehensive comparison of the environmental fate of this compound and three widely used synthetic herbicides: glyphosate, atrazine, and 2,4-D. The comparison is based on available experimental data on their persistence in the environment, their degradation pathways, and their ecotoxicological profiles.

Quantitative Comparison of Environmental Fate Parameters

To facilitate a clear comparison, the following tables summarize the key quantitative data on the environmental fate of this compound and the selected synthetic herbicides. It is important to note that data on the soil persistence of this compound is limited in the current scientific literature, reflecting its status as a more recently investigated natural compound compared to the long-established synthetic herbicides.

ParameterThis compoundGlyphosateAtrazine2,4-D
Soil Half-Life (DT50) Data not available in soil. Degrades rapidly in aqueous solutions.7 - 60 days[1]13 - 261 days[2]~6 days (aerobic mineral soil)[3]
Primary Degradation Mechanism Photodegradation, Chemical/Microbial DegradationMicrobial Degradation[1]Microbial Degradation[2]Microbial Degradation
Water Solubility LimitedHighLow to ModerateHigh (as amine salts)

Table 1: Comparison of Soil Persistence and Degradation Mechanisms.

OrganismThis compoundGlyphosateAtrazine2,4-D
Daphnia magna (Crustacean) EC50: 19.14 mg/L (24h)LC50: Varies widely with formulation (e.g., >100 mg/L for technical grade)LC50: ~6.9 mg/L (48h)LC50: Varies with formulation (e.g., >100 mg/L for the acid)
Aliivibrio fischeri (Bacterium) Relatively low toxicityGenerally low toxicityModerate toxicityLow to moderate toxicity
Raphidocelis subcapitata (Alga) Relatively low toxicityEC50: Varies widely (e.g., 1.2 - 7.9 mg/L)EC50: ~0.04 mg/L (72h)EC50: Varies with formulation (e.g., ~30 mg/L for the acid)
Zebrafish (Brachydanio rerio) Embryos No teratogenic, sub-lethal, or lethal effects observedCan cause developmental effects at high concentrationsCan cause developmental abnormalitiesCan be toxic at higher concentrations

Table 2: Comparative Ecotoxicity Data (EC50/LC50 values). EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect on a test population. LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of a test population.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess the environmental fate and effects of chemical substances.

Soil Persistence (Half-Life) Determination

The half-life of a herbicide in soil (DT50) is typically determined through laboratory and field studies following guidelines such as those from the Organization for Economic Co-operation and Development (OECD), specifically OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").

Laboratory (Incubation) Studies:

  • Soil Collection and Preparation: Soil is collected from relevant agricultural areas, sieved to remove large debris, and characterized for properties such as texture, organic matter content, pH, and microbial biomass.

  • Herbicide Application: A known concentration of the herbicide, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and light/dark cycles to simulate environmental conditions.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted to quantify the remaining concentration of the parent herbicide and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

  • Data Analysis: The disappearance of the parent herbicide over time is plotted, and a first-order decay model is typically fitted to the data to calculate the DT50.

Field Dissipation Studies:

  • Plot Establishment: Field plots are established in representative agricultural settings.

  • Herbicide Application: The herbicide is applied to the plots at a known rate, simulating agricultural practice.

  • Soil Sampling: Soil cores are collected from the plots at various depths and at different time intervals after application.

  • Analysis: The concentration of the herbicide in the soil samples is determined using analytical chemistry techniques.

  • Half-Life Calculation: The decline in herbicide concentration over time is used to calculate the field dissipation half-life.

Degradation Pathway Elucidation

The identification of degradation pathways involves identifying the intermediate and final breakdown products of the herbicide.

  • Incubation Studies: Similar to persistence studies, the herbicide (often radiolabeled) is incubated with soil or microbial cultures.

  • Extraction and Separation: At various time points, samples are extracted, and the parent compound and its metabolites are separated using chromatographic techniques (e.g., HPLC, Thin-Layer Chromatography).

  • Identification: The chemical structures of the metabolites are identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Pathway Reconstruction: By identifying the sequence of appearance and disappearance of the parent compound and its metabolites, the degradation pathway can be reconstructed.

Ecotoxicity Testing

Ecotoxicity is assessed using a battery of standardized tests on representative organisms from different trophic levels, following protocols from organizations like the OECD and the International Organization for Standardization (ISO).

  • Aquatic Toxicity:

    • Fish Acute Toxicity Test (e.g., OECD 203): Fish (e.g., zebrafish, rainbow trout) are exposed to a range of herbicide concentrations for a set period (typically 96 hours), and the LC50 is determined.

    • Invertebrate Acute Immobilisation Test (e.g., OECD 202): Aquatic invertebrates (e.g., Daphnia magna) are exposed to the herbicide for 48 hours, and the EC50 for immobilization is calculated.

    • Alga Growth Inhibition Test (e.g., OECD 201): Algae (e.g., Raphidocelis subcapitata) are exposed to the herbicide for 72 hours, and the inhibition of growth is measured to determine the EC50.

  • Terrestrial Toxicity:

    • Earthworm Acute Toxicity Test (e.g., OECD 207): Earthworms are exposed to herbicide-treated soil for 14 days to determine the LC50.

    • Terrestrial Plant Test (e.g., OECD 208): The effects of the herbicide on the emergence and growth of various plant species are assessed.

Signaling Pathways and Degradation Mechanisms

The following diagrams, generated using the DOT language, illustrate the degradation pathways of the synthetic herbicides and the proposed mode of action for this compound.

This compound: Proposed Mode of Action

Recent studies suggest that this compound's phytotoxic effects are initiated by targeting chloroplasts, leading to oxidative stress and programmed cell death in susceptible plants.

Radicinin_Mode_of_Action This compound This compound Chloroplast Chloroplast This compound->Chloroplast Targets ROS Reactive Oxygen Species (ROS) Production Chloroplast->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress PCD Programmed Cell Death Oxidative_Stress->PCD Plant_Death Plant Death PCD->Plant_Death

Caption: Proposed mode of action of this compound in plants.

Glyphosate: Microbial Degradation Pathways

Glyphosate is primarily degraded by soil microorganisms through two main pathways: the AMPA pathway and the sarcosine pathway.

Glyphosate_Degradation Glyphosate Glyphosate AMPA_Pathway AMPA Pathway (Glyphosate Oxidoreductase) Glyphosate->AMPA_Pathway Sarcosine_Pathway Sarcosine Pathway (C-P Lyase) Glyphosate->Sarcosine_Pathway AMPA Aminomethylphosphonic Acid (AMPA) AMPA_Pathway->AMPA Glyoxylate Glyoxylate AMPA_Pathway->Glyoxylate Sarcosine Sarcosine Sarcosine_Pathway->Sarcosine Phosphate Phosphate Sarcosine_Pathway->Phosphate Further_Degradation Further Degradation AMPA->Further_Degradation Glyoxylate->Further_Degradation Sarcosine->Further_Degradation

Caption: Microbial degradation pathways of Glyphosate.

Atrazine: Microbial Degradation Pathway

The microbial degradation of atrazine involves a series of hydrolytic reactions that remove the side chains and ultimately break the triazine ring.

Atrazine_Degradation Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA (Hydrolysis) N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_isopropylammelide atzB (Hydrolysis) Cyanuric_Acid Cyanuric Acid N_isopropylammelide->Cyanuric_Acid atzC (Hydrolysis) Ring_Cleavage Ring Cleavage Cyanuric_Acid->Ring_Cleavage atzD, atzE, atzF CO2_Ammonia CO₂ and Ammonia Ring_Cleavage->CO2_Ammonia TFD_Degradation TFD 2,4-D DCP 2,4-Dichlorophenol TFD->DCP tfdA DCC 3,5-Dichlorocatechol DCP->DCC tfdB Ring_Cleavage Ring Cleavage DCC->Ring_Cleavage tfdC Intermediates Intermediates Ring_Cleavage->Intermediates TCA_Cycle TCA Cycle Intermediates->TCA_Cycle

References

Evaluating the Aquatic Safety Profile of Radicinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety of radicinin, a fungal metabolite with herbicidal properties, for non-target aquatic organisms. Its ecotoxicological profile is compared with other emerging bioherbicides, supported by available experimental data. This document aims to offer an objective resource for assessing the environmental safety of this compound for potential use in agriculture and environmental management.

Executive Summary

This compound, a phytotoxin produced by Cochliobolus australiensis, is being investigated as a target-specific bioherbicide.[1] Its development hinges not only on its efficacy but also on its environmental safety, particularly concerning non-target aquatic ecosystems. Ecotoxicological studies have been conducted to assess its impact on representative aquatic organisms, including fish, crustaceans, algae, and bacteria. The findings generally indicate a low level of acute toxicity to these organisms. This guide synthesizes the available data on this compound and presents a comparison with other fungal and bacterial bioherbicides to provide a broader context for its safety assessment.

Comparative Ecotoxicity Data

The following table summarizes the available aquatic toxicity data for this compound and selected alternative bioherbicides. It is important to note that comprehensive ecotoxicological data for many emerging bioherbicides is still limited.

CompoundOrganismEndpointResultReference(s)
This compound Danio rerio (Zebrafish)Teratogenicity, Lethality, Sub-lethalityNo observed effects on embryos[2][3]
Daphnia magna (Crustacean)24-hour EC5019.14 mg/L[4]
Raphidocelis subcapitata (Alga)Growth InhibitionNo significant sensitivity[4]
Aliivibrio fischeri (Bacterium)Luminescence InhibitionNo significant sensitivity
Sarmentine Not availableNot availableData not readily available
Thaxtomin A Not availableNot availableData not readily available
Cornexistin Not availableNot availableData not readily available

Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population. A higher EC50 value indicates lower toxicity. The lack of quantitative data for some compounds and organisms represents a current knowledge gap.

Experimental Protocols

The ecotoxicological data for this compound were generated following standardized international protocols to ensure reliability and comparability. The primary methods used are outlined below.

Algal Growth Inhibition Test (ISO 8692:2012)

This test evaluates the effect of a substance on the growth of unicellular green algae, such as Raphidocelis subcapitata.

  • Test Organism: An exponentially growing culture of Raphidocelis subcapitata.

  • Procedure: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

  • Incubation: The cultures are incubated for 72 hours under constant light and temperature.

  • Endpoint: The growth rate and yield of the algae are measured, typically by cell counting or spectrophotometry, and compared to a control group. The EC50 value is then calculated.

Daphnia magna Acute Immobilisation Test (ISO 6341:2012)

This method assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old).

  • Procedure: The daphnids are exposed to a series of concentrations of the test substance in water.

  • Duration: The exposure period is typically 24 or 48 hours.

  • Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at the end of the test. The EC50 for immobilization is then determined.

Luminescent Bacteria Test (ISO 11348-3:2007)

This rapid test determines the inhibitory effect of a substance on the light emission of the marine bacterium Aliivibrio fischeri.

  • Test Organism: Freeze-dried or fresh cultures of Aliivibrio fischeri.

  • Procedure: The bacteria are rehydrated and exposed to different concentrations of the test substance.

  • Measurement: The light output of the bacterial suspension is measured after a short incubation period (e.g., 15-30 minutes).

  • Endpoint: The inhibition of luminescence compared to a control is used to calculate the EC50.

Diagrams

Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a chemical substance like this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Risk Assessment Test_Substance Test Substance (e.g., this compound) Range_Finding Range-Finding Test Test_Substance->Range_Finding Test_Organisms Selection of Test Organisms (Fish, Daphnia, Algae, Bacteria) Test_Organisms->Range_Finding Protocols Standardized Protocols (e.g., ISO, OECD) Protocols->Range_Finding Definitive_Test Definitive Test (Multiple Concentrations) Range_Finding->Definitive_Test Data_Collection Data Collection (Mortality, Immobilization, Growth Inhibition) Definitive_Test->Data_Collection Controls Control Groups Controls->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Endpoint_Determination Endpoint Determination (LC50, EC50) Statistical_Analysis->Endpoint_Determination Hazard_Classification Hazard Classification Endpoint_Determination->Hazard_Classification Risk_Characterization Risk Characterization Hazard_Classification->Risk_Characterization

Aquatic toxicity testing workflow.
Hypothetical Signaling Pathway of a Phytotoxin in an Aquatic Organism

This diagram illustrates a generalized signaling pathway that could be affected by a phytotoxin in a non-target aquatic organism, leading to a toxicological response. The specific pathway for this compound in aquatic organisms has not yet been fully elucidated.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Phytotoxin Phytotoxin (e.g., this compound) Receptor Membrane Receptor Phytotoxin->Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase Cascade) Receptor->Signal_Transduction Second_Messengers Second Messengers (e.g., cAMP, Ca2+) Signal_Transduction->Second_Messengers Gene_Expression Altered Gene Expression Second_Messengers->Gene_Expression Enzyme_Inhibition Enzyme Inhibition Second_Messengers->Enzyme_Inhibition Cellular_Stress Oxidative Stress Second_Messengers->Cellular_Stress Toxic_Response Toxicological Response (e.g., Growth Inhibition, Mortality) Gene_Expression->Toxic_Response Enzyme_Inhibition->Toxic_Response Cellular_Stress->Toxic_Response

References

Radicinin Derivatives Show Promise as Bioherbicides Against Invasive Weeds

Author: BenchChem Technical Support Team. Date: November 2025

A new class of fungal-derived compounds, radicinin and its derivatives, are demonstrating significant potential as bioherbicides for the control of invasive weeds. Research primarily focused on their efficacy against buffelgrass (Cenchrus ciliaris) has revealed target-specific activity, offering a potentially more environmentally benign alternative to broad-spectrum synthetic herbicides like glyphosate and imazapyr.

This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has shown high phytotoxicity to the invasive weed buffelgrass.[1][2] Studies have explored various semi-synthetic derivatives of this compound to understand the structure-activity relationship and enhance its herbicidal properties. While most derivatives have exhibited some level of phytotoxicity, none have yet surpassed the activity of the parent compound, this compound.[1][2][3] Key structural features essential for its herbicidal activity include an α,β unsaturated carbonyl group at C-4 and a free secondary hydroxyl group at C-3 with a specific stereochemistry.

In contrast to broad-spectrum herbicides such as glyphosate and imazapyr, which can cause significant damage to non-target plants, this compound has demonstrated a high degree of target-specificity for buffelgrass with low toxicity to native plant species. This selectivity makes it a promising candidate for use in natural ecosystems where the preservation of native flora is crucial.

Comparative Efficacy

While comprehensive data on the efficacy of this compound derivatives against a wide range of invasive weeds is still emerging, the existing research on buffelgrass provides a valuable benchmark for comparison with conventional herbicides.

Herbicide/DerivativeTarget WeedEfficacy MetricConcentration/RateResultReference
This compound Buffelgrass (Cenchrus ciliaris)Necrosis Area (mm²)2.5 x 10⁻³ M25.0 ± 2.0
Buffelgrass (Cenchrus ciliaris)Necrosis Area (mm²)1.0 x 10⁻³ M15.0 ± 1.5
This compound Acetyl Ester Buffelgrass (Cenchrus ciliaris)Necrosis Area (mm²)2.5 x 10⁻³ MModerately Toxic
This compound Mesyl Ester Buffelgrass (Cenchrus ciliaris)Necrosis Area (mm²)2.5 x 10⁻³ MModerately Toxic
Glyphosate General WeedsLD₅₀ (Dose for 50% mortality)Varies by speciesEffective broad-spectrum control
Imazapyr General WeedsApplication Rate0.5 to 1.5 lbs a.e./acreEffective broad-spectrum control

Experimental Protocols

The primary method used to assess the phytotoxicity of this compound and its derivatives is the leaf puncture bioassay .

Leaf Puncture Bioassay Protocol:

  • Plant Material: Healthy, mature leaves of the target weed species are collected.

  • Test Solutions: this compound or its derivatives are dissolved in a suitable solvent (e.g., methanol) and then diluted with sterile distilled water to the desired concentrations. A solvent-only solution serves as the control.

  • Application: A small puncture or incision is made on the adaxial (upper) surface of the leaf. A droplet of the test solution is then applied directly to the wounded area.

  • Incubation: The treated leaves are placed in a controlled environment, typically a petri dish with moistened filter paper to maintain humidity, and incubated under controlled light and temperature conditions.

  • Assessment: After a set period (e.g., 72 hours), the leaves are examined for signs of phytotoxicity, such as the formation of necrotic lesions around the puncture site. The size of the necrotic area is measured to quantify the herbicidal effect.

Mechanism of Action and Signaling Pathways

Recent studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have provided insights into its potential mode of action. The findings suggest that these compounds may exert their phytotoxic effects by targeting chloroplasts and inducing oxidative stress.

Administering (±)-3-deoxythis compound to tomato plants resulted in chlorosis, ion leakage, the production of hydrogen peroxide, and membrane lipid peroxidation. Furthermore, the compound was found to cause uncontrolled opening of stomata, leading to wilting. At the subcellular level, it was observed that the toxin targets chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen. This oxidative stress is believed to activate a chloroplast-specific pathway of programmed cell death (PCD).

Radicinin_Signaling_Pathway

Experimental Workflow

The general workflow for evaluating the herbicidal potential of this compound derivatives involves several key stages, from isolation and modification to phytotoxicity assessment.

Experimental_Workflow Fungus Fungal Culture (e.g., Cochliobolus australiensis) Isolation Isolation of this compound Fungus->Isolation Derivatization Chemical Derivatization Isolation->Derivatization Purification Purification and Characterization Derivatization->Purification Bioassay Leaf Puncture Bioassay Purification->Bioassay Data_Analysis Data Analysis and Efficacy Comparison Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

A Comparative Analysis of Radicinin and Imazapyr for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the fungal phytotoxin radicinin and the synthetic herbicide imazapyr. The following sections objectively evaluate their respective performance characteristics, mechanisms of action, and experimental protocols, offering valuable insights for researchers in weed management and herbicide development.

Performance Comparison: this compound vs. Imazapyr

This compound, a natural product, is under investigation as a target-specific bioherbicide, primarily for the control of invasive buffelgrass (Cenchrus ciliaris). In contrast, imazapyr is a widely used broad-spectrum synthetic herbicide.[1] The primary distinction in their performance lies in their selectivity. While this compound has demonstrated high toxicity to buffelgrass with minimal impact on certain native species, imazapyr affects a wide array of plants and can cause significant damage to non-target vegetation.[1][2]

Quantitative Performance Data

Direct comparative studies providing quantitative efficacy data for both compounds on Cenchrus ciliaris under identical conditions are limited. However, available data for each compound are presented below.

**Table 1: Quantitative Phytotoxicity of this compound against *Cenchrus ciliaris***

CompoundConcentrationMean Lesion Area (mm²) on C. ciliarisReference
This compound2.5 x 10⁻³ M>30[3]
This compound10⁻³ MSignificant phytotoxicity[4]

Table 2: General Efficacy of Imazapyr

CompoundTarget WeedsEfficacyReference
ImazapyrBroad range of grasses (including Cenchrus spp.), broadleaf weeds, and woody speciesEffective as a pre- and post-emergent herbicide.

Mechanism of Action

The fundamental difference in the herbicidal activity of this compound and imazapyr stems from their distinct mechanisms of action at the molecular level.

Imazapyr: Inhibition of Amino Acid Synthesis

Imazapyr is a systemic herbicide that belongs to the imidazolinone family. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, imazapyr halts protein synthesis and cell growth, leading to the eventual death of the plant. This pathway is specific to plants and microorganisms, which accounts for imazapyr's low direct toxicity to mammals.

imazapyr_pathway Imazapyr Imazapyr ALS Acetolactate Synthase (ALS/AHAS) Imazapyr->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Growth Plant Growth and Development Protein->Growth

Figure 1: Imazapyr's mechanism of action via inhibition of Acetolactate Synthase (ALS).

This compound: Induction of Oxidative Stress and Programmed Cell Death

The precise molecular target of this compound in plants is still under investigation. However, recent studies using a synthetic analogue, (±)-3-deoxythis compound, have shed light on its phytotoxic effects. This analogue was shown to induce uncontrolled stomatal opening, leading to wilting. Furthermore, it targets chloroplasts, causing an overproduction of reactive oxygen species (ROS), specifically singlet oxygen. This oxidative stress appears to trigger a chloroplast-specific pathway of programmed cell death (PCD). Structure-activity relationship studies have indicated that the α,β unsaturated carbonyl group and the stereochemistry at the C-3 position of the this compound molecule are essential for its phytotoxic activity.

radicinin_pathway This compound This compound Stomata Stomata This compound->Stomata Induces Opening Chloroplasts Chloroplasts This compound->Chloroplasts Targets Wilting Wilting Stomata->Wilting ROS Reactive Oxygen Species (Singlet Oxygen) Chloroplasts->ROS Generates PCD Programmed Cell Death ROS->PCD Triggers

Figure 2: Proposed phytotoxic mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and imazapyr.

This compound Phytotoxicity Assessment: Leaf Puncture Assay

This assay is used to determine the phytotoxic effects of this compound on plant leaves.

Methodology:

  • Plant Material: Healthy, fully expanded leaves of the target species (e.g., Cenchrus ciliaris) are collected.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to the desired concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M) in an aqueous solution.

  • Inoculation: A small puncture is made on the adaxial (upper) surface of the leaf with a sterile needle. A droplet of the this compound solution is then applied to the wound.

  • Incubation: The treated leaves are placed in a humid environment to prevent desiccation and incubated under controlled light and temperature conditions.

  • Data Collection: After a set incubation period (e.g., 72 hours), the area of the necrotic lesion that develops around the puncture site is measured.

  • Controls: Control leaves are treated with the solvent solution lacking this compound.

leaf_puncture_workflow A Collect healthy leaves C Puncture leaf surface A->C B Prepare this compound solutions D Apply this compound solution to puncture B->D C->D E Incubate in humid conditions D->E F Measure necrotic lesion area E->F

Figure 3: Workflow for the leaf puncture assay.

Imazapyr Efficacy Evaluation: Whole Plant Assay

To assess the herbicidal efficacy of imazapyr, a whole-plant bioassay is typically conducted.

Methodology:

  • Plant Cultivation: Target weed species are grown from seed in pots containing a standardized soil mix under controlled greenhouse conditions.

  • Herbicide Application: Imazapyr is formulated as a spray solution at various concentrations. The solution is applied to the foliage of the plants at a specified growth stage.

  • Treatment Conditions: Plants are returned to the greenhouse and monitored over an extended period (several weeks to months) due to the slow-acting nature of imazapyr.

  • Data Assessment: Efficacy is determined by visual assessment of plant injury (e.g., chlorosis, necrosis, stunting) and by measuring the reduction in plant biomass (fresh or dry weight) compared to untreated control plants.

  • Dose-Response Analysis: Data from multiple concentrations are used to calculate the effective dose required to achieve a certain level of control (e.g., ED₅₀).

Conclusion

This compound and imazapyr represent two distinct approaches to weed management. Imazapyr is a potent, broad-spectrum herbicide with a well-understood mechanism of action. Its effectiveness against a wide range of weeds is established, but this lack of selectivity can be detrimental to non-target plants. This compound, on the other hand, shows promise as a target-specific bioherbicide, with a novel mode of action that involves inducing oxidative stress and programmed cell death in the target plant. While further research is needed to fully elucidate its molecular targets and to develop it into a commercial product, its high specificity for invasive species like buffelgrass presents a significant advantage for ecosystem conservation. The choice between these two compounds would depend on the specific application, with imazapyr being suitable for broad-scale, non-selective vegetation control and this compound offering a more targeted, potentially more environmentally benign solution for specific invasive species.

References

Safety Operating Guide

Proper Disposal Procedures for Radicinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling radicinin, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The following procedures are recommended for the safe disposal of this compound waste. These steps are based on general principles of hazardous waste management and should be adapted to comply with local, state, and federal regulations.

  • Waste Segregation and Collection:

    • Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated, leak-proof hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications. If the hazard classification is not fully known, indicate this on the label.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal through EHS:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with all available information on the compound.

Potential for Degradation as a Pre-Treatment Step

Research has shown that this compound is susceptible to degradation under certain environmental conditions. This information may be useful for pre-treatment to reduce its potential toxicity, but it should not replace approved hazardous waste disposal methods.

A study on the ecotoxicology of this compound revealed its instability in an aqueous medium under various conditions.[1] Exposure to sunlight was found to be particularly effective in degrading the compound.[1]

Table 1: Degradation of this compound under Various Conditions

ConditionDegradation PercentageTime Frame
Sunlight Exposure98.90%3 days
Room Temperature59.51%Not specified
30°CIncreased from room temp.Not specified
UV Light (254 nm)Increased from room temp.Not specified

Data sourced from a study on the ecotoxicology and degradability of this compound.[1]

While this data suggests that controlled degradation could be a viable step, it is crucial to note that the degradation products have not been fully characterized for their potential toxicity. Therefore, any pre-treatment method should be discussed with and approved by your institution's EHS department.

Experimental Protocols

Currently, there are no standardized, peer-reviewed experimental protocols specifically for the chemical inactivation of this compound for disposal purposes. The degradation observed in the ecotoxicology study was a result of exposure to different light and temperature conditions in a culture medium, not a controlled chemical neutralization process.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

RadicininDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe segregate Segregate this compound Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Secure Secondary Containment label_container->store pretreatment_decision Consider Pre-treatment? (Consult EHS) store->pretreatment_decision contact_ehs Contact EHS for Pickup end End: Proper Disposal by Licensed Vendor contact_ehs->end pretreatment_decision->contact_ehs No sunlight_degradation Sunlight Degradation (If Approved) pretreatment_decision->sunlight_degradation Yes sunlight_degradation->contact_ehs

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance and is based on available scientific literature and general laboratory safety principles. It is not a substitute for professional safety advice and compliance with institutional and regulatory requirements. Always prioritize the guidance of your local Environmental Health and Safety department.

References

Essential Safety and Logistics for Handling Radicinin

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Toxicity

Radicinin is a fungal metabolite that has demonstrated bioherbicidal properties. While it shows promise in agricultural applications, it also presents potential risks to human health and the environment. Studies have indicated that this compound can be hazardous to the aquatic environment[1]. Furthermore, research has pointed to its potential cytotoxicity against human tumor cell lines, which underscores the need for careful handling to avoid exposure[1].

Quantitative Toxicity Data

OrganismTest TypeMetricValueReference
Daphnia magna (Water Flea)Acute ToxicityEC50 (24h)19.14 mg/L[1]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population.

Personal Protective Equipment (PPE)

Given the potential for cytotoxicity and the lack of complete hazard information, a conservative approach to personal protection is essential. The following PPE should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Body Protection: A lab coat or a disposable gown should be worn to prevent skin contact.

  • Respiratory Protection: Handling of solid this compound or any procedure that may generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • All work with this compound should be performed in a designated area, clearly labeled with appropriate hazard warnings.
  • A chemical fume hood must be used when handling this compound powder or preparing solutions to prevent inhalation of the substance.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.
  • Minimize the creation of dust or aerosols.
  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
  • After handling, thoroughly wash hands and any exposed skin with soap and water.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.
  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow

A clear and practiced spill response plan is essential for safely managing accidental releases of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Assess->Don_PPE Contain Contain the Spill (Use absorbent pads for liquids) Don_PPE->Contain Clean Clean the Spill Area (Use appropriate decontaminating agent) Contain->Clean Collect Collect Contaminated Materials Clean->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Report Report the Incident Dispose->Report

Workflow for responding to a this compound spill.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Continuous risk assessment and adherence to institutional safety protocols are essential for the responsible use of this and all laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Radicinin
Reactant of Route 2
Radicinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.